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  • Product: 4-Ethyloxazolidine
  • CAS: 53019-53-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Ethyloxazolidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-Ethyloxazolidine is a heterocyclic organic compound belonging to the oxazolidine family. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Ethyloxazolidine is a heterocyclic organic compound belonging to the oxazolidine family. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, reactivity, and potential applications, with a particular focus on its relevance to researchers in the fields of organic synthesis and drug development. While specific experimental data for 4-ethyloxazolidine is limited in publicly available literature, this document synthesizes information from analogous structures and the well-established chemistry of the oxazolidine ring system to provide a predictive and practical resource.

Introduction to 4-Ethyloxazolidine: A Structural Overview

4-Ethyloxazolidine is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in a 1,3-relationship. The presence of an ethyl group at the 4-position introduces a chiral center, making it a potentially valuable building block in asymmetric synthesis.

Table 1: Core Properties of 4-Ethyloxazolidine [1][2][3]

PropertyValueSource
CAS Number 53019-53-7[1][2][3]
Molecular Formula C₅H₁₁NO[1][2][3]
Molecular Weight 101.15 g/mol [2]
IUPAC Name 4-ethyl-1,3-oxazolidine[2]
Synonyms 4-Ethyl-1,3-oxazolidine, Oxazolidine, 4-ethyl-[3]
SMILES CCC1COCN1[3][4]
InChIKey LAHLFHOVSWLGHR-UHFFFAOYSA-N[3][4]

digraph "4_Ethyloxazolidine_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="0.866,0!"]; O3 [label="O", pos="0.866,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-0.866,-1!"]; H_N [label="H", pos="-0.5,0.9!"]; H1_C2 [label="H", pos="1.2,0.5!"]; H2_C2 [label="H", pos="1.5,-0.3!"]; H_C4 [label="H", pos="0,-2!"]; H1_C5 [label="H", pos="-1.2,-0.5!"]; H2_C5 [label="H", pos="-1.5,-1.3!"]; C_ethyl1 [label="C", pos="-0.8,-2.2!"]; H1_ethyl1 [label="H", pos="-0.5,-2.6!"]; H2_ethyl1 [label="H", pos="-1.3,-2.6!"]; C_ethyl2 [label="C", pos="-1.5,-3!"]; H1_ethyl2 [label="H", pos="-1.2,-3.4!"]; H2_ethyl2 [label="H", pos="-1.8,-3.4!"]; H3_ethyl2 [label="H", pos="-2,-2.6!"];

// Bonds N1 -- C2 [label=""]; C2 -- O3 [label=""]; O3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; N1 -- H_N [label=""]; C2 -- H1_C2 [label=""]; C2 -- H2_C2 [label=""]; C4 -- H_C4 [label=""]; C5 -- H1_C5 [label=""]; C5 -- H2_C5 [label=""]; C4 -- C_ethyl1 [label=""]; C_ethyl1 -- H1_ethyl1 [label=""]; C_ethyl1 -- H2_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C_ethyl2 -- H1_ethyl2 [label=""]; C_ethyl2 -- H2_ethyl2 [label=""]; C_ethyl2 -- H3_ethyl2 [label=""]; }

Figure 1: 2D Structure of 4-Ethyloxazolidine.

Synthesis of 4-Ethyloxazolidine

The most common and direct method for the synthesis of 4-substituted oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or a ketone. For 4-ethyloxazolidine, the logical precursors are (S)- or (R)-2-aminobutanol and formaldehyde.

Synthesis_of_4_Ethyloxazolidine cluster_reactants Reactants cluster_product Product 2-Aminobutanol 2-Aminobutanol 4-Ethyloxazolidine 4-Ethyloxazolidine 2-Aminobutanol->4-Ethyloxazolidine Condensation (-H₂O) Formaldehyde Formaldehyde Formaldehyde->4-Ethyloxazolidine

Figure 2: General synthesis pathway for 4-Ethyloxazolidine.

General Experimental Protocol for the Synthesis of 4-Alkyloxazolidines

This protocol describes a general procedure for the synthesis of 4-alkyloxazolidines, which can be adapted for the synthesis of 4-ethyloxazolidine.

Materials:

  • 2-Amino alcohol (e.g., 2-aminobutanol)

  • Formaldehyde solution (e.g., 37% in water) or paraformaldehyde

  • A suitable solvent (e.g., toluene, benzene, or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-amino alcohol and the chosen solvent.

  • Add formaldehyde solution or paraformaldehyde to the flask.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude oxazolidine.

  • Purify the product by distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the oxazolidine ring. The diastereotopic protons of the CH₂ group at the 2-position and the 5-position may appear as distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethyloxazolidine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethyl)~0.9Triplet
CH₂ (ethyl)~1.4-1.6Multiplet
H-4~3.0-3.3Multiplet
H-5~3.5-4.0Multiplet
H-2~4.2-4.5Singlet or AB quartet
NH~1.5-2.5Broad singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethyloxazolidine

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~10-15
CH₂ (ethyl)~25-30
C-4~60-65
C-5~70-75
C-2~80-85
Infrared (IR) Spectroscopy

The IR spectrum of 4-ethyloxazolidine is expected to exhibit characteristic absorption bands for the N-H, C-H, and C-O functional groups.

Table 4: Predicted IR Absorption Bands for 4-Ethyloxazolidine

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3300-3500Medium, broad
C-H stretch (aliphatic)2850-2960Strong
C-O stretch1050-1150Strong
N-H bend1590-1650Medium

Reactivity of 4-Ethyloxazolidine

The reactivity of 4-ethyloxazolidine is primarily governed by the presence of the N-H proton, the lone pairs on the nitrogen and oxygen atoms, and the acetal-like C-O-C-N linkage.

Reactivity_of_4_Ethyloxazolidine cluster_starting 4-Ethyloxazolidine cluster_reactions Reactions cluster_products Products Oxazolidine 4-Ethyloxazolidine Hydrolysis Hydrolysis (Acidic Conditions) Oxazolidine->Hydrolysis N-Acylation N-Acylation (e.g., with Acyl Chloride) Oxazolidine->N-Acylation N-Alkylation N-Alkylation (e.g., with Alkyl Halide) Oxazolidine->N-Alkylation Amino_Alcohol 2-Aminobutanol + Formaldehyde Hydrolysis->Amino_Alcohol N_Acyl_Oxazolidine N-Acyl-4-ethyloxazolidine N-Acylation->N_Acyl_Oxazolidine N_Alkyl_Oxazolidine N-Alkyl-4-ethyloxazolidine N-Alkylation->N_Alkyl_Oxazolidine

Figure 3: Key reactions of 4-Ethyloxazolidine.

Hydrolysis

Oxazolidines are susceptible to hydrolysis under acidic conditions, regenerating the parent amino alcohol and aldehyde. This property makes them useful as temporary protecting groups for both amino alcohols and carbonyl compounds. The rate of hydrolysis is dependent on the pH of the medium.

Reactions with Electrophiles

The nitrogen atom of the oxazolidine ring is nucleophilic and can react with various electrophiles.

  • N-Acylation: In the presence of a base, the N-H proton can be removed, and the resulting anion can be acylated with acyl chlorides or anhydrides to form N-acyl oxazolidines. These derivatives are important intermediates in asymmetric synthesis, particularly when the oxazolidine is derived from a chiral amino alcohol.

  • N-Alkylation: Similarly, N-alkylation can be achieved by reacting the oxazolidine with alkyl halides.

Ring-Opening Reactions

The oxazolidine ring can be cleaved under certain conditions. For instance, reaction with strong nucleophiles like Grignard reagents can lead to ring-opening and the formation of amino alcohols with a new carbon-carbon bond.

Applications in Drug Development and Research

While specific applications of 4-ethyloxazolidine are not extensively documented, the oxazolidine scaffold is a prominent feature in several areas of drug discovery and organic synthesis.

  • Chiral Auxiliaries: Chiral oxazolidinones, which can be derived from oxazolidines, are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.

  • Bioactive Molecules: The oxazolidine ring is a core structure in various biologically active compounds, including some antibiotics.

  • Protecting Group: As mentioned earlier, the oxazolidine moiety can serve as a protecting group for both 1,2-amino alcohols and carbonyl compounds, which is a valuable strategy in multi-step organic synthesis.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Ethyloxazolidine is a simple yet versatile heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Although specific experimental data for this molecule is sparse, its chemical properties can be reasonably predicted based on the well-established chemistry of the oxazolidine ring system. This guide provides a foundational understanding of its synthesis, reactivity, and potential uses, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation into the specific properties and applications of 4-ethyloxazolidine is warranted to fully explore its potential.

References

  • 4-ethyloxazolidine — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • 4,4 DIMETHYLOXAZOLIDINE - Ataman Kimya. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-ethyloxazolidine (C5H11NO). PubChemLite. (n.d.). Retrieved March 15, 2026, from [Link]

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410–1415. [Link]

  • 4-Ethyloxazolidine. PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-ethyloxazolidine — Chemical Substance Information. NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Bensa, D., Coldham, I., Feinaugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415.
  • Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. (2010). PMC. [Link]

  • 4-Ethyloxazolidine. CAS Common Chemistry. (n.d.). Retrieved March 15, 2026, from [Link]

  • Safety Data Sheet: 4,4-dimethyloxazolidine. Chemos GmbH&Co.KG. (2020).
  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415.
  • Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved March 15, 2026, from [Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. (2018). ACS Publications. [Link]

  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. (2018). ChemRxiv. [Link]

  • 4-Ethyl-4-hydroxymethyl-2-methyl-delta^2-oxazoline. NIST WebBook. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-Ethyloxazolidine: Boiling Point and Solubility

Introduction 4-Ethyloxazolidine, a heterocyclic compound with the molecular formula C5H11NO, presents a structure of interest for researchers in medicinal chemistry and materials science. As with any novel or sparsely do...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethyloxazolidine, a heterocyclic compound with the molecular formula C5H11NO, presents a structure of interest for researchers in medicinal chemistry and materials science. As with any novel or sparsely documented compound, a thorough understanding of its fundamental physical properties is a prerequisite for its application and development. This guide provides a comprehensive overview of the methodologies for determining two of these critical parameters: boiling point and solubility.

This document is structured to provide not just procedural steps but also the underlying scientific principles, ensuring that the described protocols are robust and the resulting data is reliable. For drug development professionals, accurate characterization of these properties is paramount for formulation, bioavailability, and ADME (absorption, distribution, metabolism, and excretion) studies. For materials scientists, these properties can influence solvent selection for synthesis and processing.

Due to the limited availability of published experimental data for 4-Ethyloxazolidine, this guide will focus on the established, reliable methods for determining its boiling point and solubility, enabling researchers to generate this crucial data in their own laboratories.

I. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[1] This is a key indicator of the volatility of a substance and is intrinsically linked to the strength of its intermolecular forces.[2][3] For 4-Ethyloxazolidine, a polar molecule capable of hydrogen bonding, the boiling point is expected to be higher than that of nonpolar alkanes of similar molecular weight but lower than that of alcohols, which exhibit stronger hydrogen bonding.[4][5]

A. Theoretical Framework: Causality in Experimental Choices

The choice of method for boiling point determination depends on the quantity of the sample available and the required precision. For novel compounds, which are often synthesized in small quantities, a micro-method is preferable. The capillary method is a widely accepted micro-technique that is both efficient in terms of sample consumption and accurate when performed correctly.[6][7]

The principle behind the capillary method is the direct observation of the equilibrium between the liquid and vapor phases. As the liquid is heated, the air trapped in the inverted capillary tube is expelled and replaced by the vapor of the substance. When a steady stream of bubbles emerges, the vapor pressure of the liquid has overcome the external pressure.[6] Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure of the liquid is equal to the external pressure, and this temperature is the boiling point.[6]

B. Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)

This protocol outlines the steps for determining the boiling point of 4-Ethyloxazolidine using the capillary method.

Materials:

  • 4-Ethyloxazolidine sample

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Small test tube

  • Heating apparatus (e.g., oil bath, melting point apparatus with a heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of 4-Ethyloxazolidine to the small test tube.

  • Capillary Insertion: Place a capillary tube, with its open end downwards, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil). The top of the sample should be below the surface of the heating medium.

  • Observation during Heating: Heat the bath gradually while stirring to ensure uniform temperature distribution.[3] Observe the capillary tube. A stream of bubbles will start to emerge from the open end of the capillary as the temperature rises.[7]

  • Identification of Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

  • Recording the Boiling Point: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[6] Record this temperature.

  • Repeat for Accuracy: It is advisable to repeat the measurement to ensure the result is reproducible.

Diagram of Experimental Workflow: Boiling Point Determination

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add 4-Ethyloxazolidine to test tube B Insert inverted capillary tube A->B C Attach test tube to thermometer B->C D Immerse in heating bath C->D E Heat gradually D->E F Observe rapid bubbling E->F G Cool slowly F->G H Record temperature when liquid enters capillary G->H I Final Boiling Point H->I Repeat for reproducibility

Caption: Workflow for micro-boiling point determination.

II. Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[6] For drug development, aqueous solubility is a critical determinant of bioavailability, while solubility in organic solvents is important for synthesis, purification, and formulation.[8][9] 4-Ethyloxazolidine, with its polar heterocyclic structure containing both nitrogen and oxygen atoms, is expected to be soluble in polar organic solvents.[10] Its solubility in water will depend on the balance between the polar functional groups and the nonpolar ethyl group. Smaller amines are generally soluble in water.[4][11]

A. Theoretical Framework: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9] This method involves adding an excess of the solute to a solvent and agitating the mixture until equilibrium is reached.[12] The concentration of the solute in the saturated solution is then determined analytically. This method is robust and applicable to a wide range of compounds and solvents.[13][14]

The rationale for using the shake-flask method is its ability to ensure that a true equilibrium is achieved between the dissolved and undissolved solute, providing a measure of thermodynamic solubility. This is crucial for accurate physicochemical characterization, as kinetic solubility measurements can sometimes overestimate the true solubility.[8]

B. Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a step-by-step guide for determining the solubility of 4-Ethyloxazolidine in various solvents.

Materials:

  • 4-Ethyloxazolidine

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone)

  • Vials with screw caps

  • Shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 4-Ethyloxazolidine to a known volume of the chosen solvent in a vial. The presence of undissolved liquid should be visually confirmed.

  • Equilibration: Tightly cap the vials and place them on a shaker or agitator. Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the samples to stand to let the undissolved solute settle. For emulsions or fine dispersions, centrifugation can be used to achieve a clear separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microdroplets.

  • Quantification:

    • Prepare a series of standard solutions of 4-Ethyloxazolidine of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., UV-Vis, HPLC, GC) to generate a calibration curve.

    • Dilute the filtered sample solution if necessary to fall within the linear range of the calibration curve.

    • Analyze the sample solution and determine its concentration using the calibration curve.

  • Calculation: The determined concentration represents the solubility of 4-Ethyloxazolidine in the specific solvent at the experimental temperature.

Diagram of Experimental Workflow: Solubility Determination

SolubilityDetermination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 4-Ethyloxazolidine to solvent B Agitate at constant temperature (24-48h) A->B C Allow to settle or centrifuge B->C D Withdraw supernatant C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Solubility Value F->G Compare to calibration curve

Caption: Workflow for shake-flask solubility determination.

III. Data Summary

PropertyMethodConditionsResult
Boiling Point Capillary MethodAtmospheric PressureEnter value here °C
Aqueous Solubility Shake-FlaskWater, 25 °CEnter value here mg/mL
Buffer Solubility Shake-FlaskPBS (pH 7.4), 25 °CEnter value here mg/mL
Organic Solvent Solubility Shake-FlaskEthanol, 25 °CEnter value here mg/mL
Organic Solvent Solubility Shake-FlaskAcetone, 25 °CEnter value here mg/mL

IV. Conclusion

The determination of the boiling point and solubility of 4-Ethyloxazolidine is a fundamental step in its scientific and developmental journey. While published data is scarce, the robust and well-established methodologies of micro-boiling point determination by the capillary method and solubility assessment via the shake-flask technique provide a clear path for researchers to obtain this critical information. Adherence to these detailed protocols will ensure the generation of accurate and reliable data, thereby facilitating the effective application of 4-Ethyloxazolidine in drug discovery, materials science, and other research endeavors.

References

  • Bevan, J. A., & Gledhill, J. A. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1-7.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism.
  • Al-Rasheed University College. (n.d.).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Royal Society of Chemistry. (n.d.). Dissolution and solubility.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Bouaricha, Z., & Harrache, D. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Computational Methods in Science and Technology, 21(4), 195-203.
  • Chymist.com. (n.d.).
  • Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4.
  • Bouaricha, Z., & Harrache, D. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
  • University of Technology. (n.d.).
  • Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines.
  • University of Babylon. (n.d.).
  • Carroll, J. J. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.
  • University of Missouri-St. Louis. (n.d.). Amine Unknowns.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Fiveable. (2020, March 4). Amines and Heterocycles.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Chemistry LibreTexts. (n.d.). 15.12 Physical Properties of Amines.
  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes.
  • Gîjiu, C. L., et al. (2025). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Molecules, 30(18), 4321.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.

Sources

Foundational

The Chemical Architecture and Synthetic Dynamics of 4-Ethyloxazolidine: A Technical Whitepaper

Executive Summary In the landscape of advanced organic synthesis and materials science, 4-Ethyloxazolidine (CAS: 53019-53-7) serves as a critical heterocyclic building block[1][2]. Characterized by its five-membered ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and materials science, 4-Ethyloxazolidine (CAS: 53019-53-7) serves as a critical heterocyclic building block[1][2]. Characterized by its five-membered ring containing adjacent nitrogen and oxygen atoms, this compound is highly valued as a moisture scavenger in polyurethane formulations, a formaldehyde scavenger, and a versatile intermediate in pharmaceutical drug development.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers. Here, we will dissect the physicochemical profile of 4-ethyloxazolidine, explore the causality behind its synthetic methodologies, and map its mechanistic applications using self-validating experimental protocols.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of 4-ethyloxazolidine is defined by a 1,3-oxazolidine core substituted with an ethyl group at the C4 position. This specific steric arrangement is not merely structural; the ethyl group provides a hydrophobic shield that modulates the hydrolytic stability of the ring, dictating its kinetic release profile when acting as a prodrug or moisture scavenger.

Quantitative Data Summary

The following table consolidates the critical physicochemical identifiers and computed properties of 4-ethyloxazolidine[2][3].

Property / IdentifierValue / Description
Chemical Name 4-ethyl-1,3-oxazolidine
CAS Registry Number 53019-53-7
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Canonical SMILES CCC1COCN1
InChIKey LAHLFHOVSWLGHR-UHFFFAOYSA-N
Topological Polar Surface Area 21.3 Ų
Physical State (Standard Conditions) Liquid

Mechanistic Pathway of Oxazolidine Formation

The synthesis of 4-ethyloxazolidine is driven by the condensation of a β-amino alcohol (specifically, 2-amino-1-butanol) with formaldehyde. The reaction pathway is a classic example of nucleophilic addition followed by intramolecular cyclization[4].

  • Hemiaminal Formation: The primary amine of 2-amino-1-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate.

  • Cyclization & Dehydration: Under thermal conditions, the hydroxyl group of the amino alcohol undergoes intramolecular nucleophilic attack on the transient iminium ion. Subsequent dehydration yields the closed 5-membered oxazolidine ring[4].

SynthesisWorkflow Step1 2-Amino-1-butanol + Formaldehyde Step2 Hemiaminal Formation (Exothermic Control) Step1->Step2 Dropwise at 0-5°C Step3 Intramolecular Cyclization (Nucleophilic Attack) Step2->Step3 Thermal Shift Step4 Azeotropic Dehydration (Dean-Stark Trap) Step3->Step4 Toluene Reflux Step5 4-Ethyloxazolidine (Vacuum Distillation) Step4->Step5 Yield Validation

Workflow detailing the synthesis of 4-Ethyloxazolidine via condensation and dehydration.

Self-Validating Experimental Protocol: Synthesis Workflow

To ensure high purity and yield, the following protocol integrates self-validating checkpoints. The causality behind these experimental choices is rooted in controlling the thermodynamics of hemiaminal formation and driving the equilibrium of dehydration.

Materials Required
  • Reagents: 2-Amino-1-butanol (0.5 mol, 44.58 g), Formaldehyde (37% aqueous solution, 0.5 mol, ~40.5 g).

  • Solvent: Anhydrous Toluene (150 mL).

  • Apparatus: 500 mL round-bottom flask, dropping funnel, Dean-Stark trap, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Reagent Loading & Thermal Control: Charge the round-bottom flask with 2-amino-1-butanol and anhydrous toluene. Cool the mixture to 0–5°C using an ice bath.

    • Causality: The initial reaction between the amine and formaldehyde is highly exothermic. Cooling prevents runaway reactions and the formation of unwanted N-methylated side products.

  • Controlled Addition: Add the 37% formaldehyde solution dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 15°C.

  • Azeotropic Distillation: Remove the ice bath, attach the Dean-Stark trap, and gradually heat the mixture to reflux (approx. 110°C).

    • Causality: Toluene forms an azeotrope with water. Continuous removal of water via the Dean-Stark trap shifts the chemical equilibrium strictly toward the dehydrated oxazolidine product according to Le Chatelier's principle.

  • Self-Validation (Endpoint Determination): Monitor the water collected in the trap. The reaction is complete only when the theoretical volume of water (water from the 37% solution + 9.0 g of reaction water) is collected. If the volume plateaus prematurely, unreacted starting material remains.

  • Purification: Once water evolution ceases, cool the mixture. Remove the toluene solvent under reduced pressure using a rotary evaporator. Distill the crude residue under vacuum to isolate pure 4-ethyloxazolidine as a clear liquid. Confirm structural integrity via GC/MS and ¹H-NMR.

Application Kinetics: Moisture and Formaldehyde Scavenging

Beyond its role as a synthetic intermediate, 4-ethyloxazolidine is heavily utilized in materials science. In moisture-cured polyurethane systems, trace water reacts with isocyanates to produce carbon dioxide, leading to undesirable bubbling and structural weakness.

4-Ethyloxazolidine acts as a sacrificial moisture scavenger. The ring undergoes hydrolytic opening in the presence of water, reverting to 2-amino-1-butanol and formaldehyde[5]. The ethyl group at the C4 position provides specific steric hindrance, ensuring that the hydrolysis rate is controlled and does not occur prematurely during storage, but activates efficiently upon exposure to environmental moisture. Furthermore, the amino alcohol generated can subsequently react with the isocyanate, integrating seamlessly into the polymer matrix.

ScavengingMechanism Oxa 4-Ethyloxazolidine Hydrolysis Hydrolytic Ring-Opening Oxa->Hydrolysis H2O Moisture (H2O) H2O->Hydrolysis Products Amino Alcohol + Aldehyde Hydrolysis->Products Prevents NCO Side Reactions

Hydrolytic ring-opening mechanism of 4-Ethyloxazolidine acting as a moisture scavenger.

References

  • PubChem . "4-Ethyloxazolidine | C5H11NO | CID 103721". National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry . "4-Ethyloxazolidine (CAS RN: 53019-53-7)". American Chemical Society. Available at:[Link]

  • United States Patent 8236263B2. "Methods for reducing airborne formaldehyde". Google Patents.

Sources

Exploratory

Stereochemical Landscape of 4-Ethyloxazolidine: C4 Chirality and N3 Inversion Dynamics

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Structural Chemists

Executive Summary

4-Ethyloxazolidine (C₅H₁₁NO) is a five-membered saturated heterocycle frequently utilized as a chiral auxiliary, a moisture scavenger in polyurethane systems, and a synthetic intermediate in drug development. While its chemical formula appears simple, its stereochemical profile is highly dynamic. This guide deconstructs the stereochemical landscape of 4-ethyloxazolidine, differentiating between its stable carbon-based enantiomers and its temperature-dependent, fluxional nitrogen-based diastereomers.

Structural Fundamentals: The Dual Stereocenters

The stereochemistry of 4-ethyloxazolidine is defined by two distinct loci within the 1-oxa-3-azacyclopentane ring:

  • The C4 Carbon: A stable, configurationally locked chiral center.

  • The N3 Nitrogen: A fluxional stereocenter governed by rapid pyramidal inversion at standard temperatures.

Understanding the interplay between these two centers is critical for researchers utilizing oxazolidines in asymmetric synthesis, where stereochemical fidelity dictates the success of downstream reactions.

The Primary Chiral Center: C4 Enantiomers

At 298 K, 4-ethyloxazolidine exists as a pair of stable enantiomers: (R)-4-ethyloxazolidine and (S)-4-ethyloxazolidine . The activation energy required to break the C–C, C–N, or C–O bonds at C4 exceeds 80 kcal/mol. Consequently, this stereocenter is absolutely stable under standard physiological and synthetic conditions, allowing for the isolation and storage of enantiopure batches .

The Fluxional Stereocenter: N3 Inversion Dynamics

Unlike rigid bicyclic systems where nitrogen inversion is sterically locked, the N3 atom in simple oxazolidines undergoes rapid pyramidal inversion ( sp3⇌sp2⇌sp3 ). However, the presence of the adjacent oxygen atom (via the C2 methylene bridge) exerts an inductive effect and increases local ring strain. This pyramidalization slightly elevates the inversion barrier compared to standard acyclic secondary amines .

At cryogenic temperatures (typically < 200 K), this inversion slows down relative to the NMR timescale, effectively "freezing" the nitrogen into a chiral pyramidal geometry . This phenomenon generates two observable diastereomers for each C4 enantiomer: the N-cis and N-trans conformers (relative to the steric bulk of the C4 ethyl group).

Stereoisomers A 4-Ethyloxazolidine (C5H11NO) B (R)-4-Ethyloxazolidine Stable at 298K A->B C4 Chirality C (S)-4-Ethyloxazolidine Stable at 298K A->C C4 Chirality D (4R, N-cis) Observed at < 200K B->D N3 Inversion Slowed E (4R, N-trans) Observed at < 200K B->E N3 Inversion Slowed F (4S, N-cis) Observed at < 200K C->F N3 Inversion Slowed G (4S, N-trans) Observed at < 200K C->G N3 Inversion Slowed

Stereochemical relationship tree of 4-Ethyloxazolidine isomers.

Quantitative Data: Stereoisomeric States and Kinetics

The thermodynamic stability and kinetic exchange rates of these stereoisomers are summarized below. The N-trans state is slightly lower in energy due to reduced steric clash between the N-H proton/lone pair and the C4 ethyl group.

Table 1: Thermodynamic States of 4-Ethyloxazolidine Stereoisomers

Stereocenter ConfigurationIsomer TypeState Stability (298 K)State Stability (180 K)Relative Free Energy (kcal/mol)
(4R) EnantiomerStable, IsolableStable0.0 (Reference)
(4S) EnantiomerStable, IsolableStable0.0 (Reference)
(4R, N-trans) DiastereomerFluxional (Rapid Inversion)Observable (Slow Exchange)~ +0.5
(4R, N-cis) DiastereomerFluxional (Rapid Inversion)Observable (Slow Exchange)~ +1.8

Table 2: Representative VT-NMR Kinetic Parameters for N3 Inversion

Temperature (K)Exchange Rate Constant, k (s⁻¹)ΔG‡ (kcal/mol)Observation
298 > 10,000~ 7.2Single time-averaged N-H peak
230 ~ 1,5007.3Peak broadening begins
205 (Tc) ~ 2507.4Coalescence temperature (Tc)
180 < 107.5Two distinct N-H peaks (cis/trans)

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and condition is grounded in mechanistic causality.

Protocol A: Stereospecific Synthesis of (R)-4-Ethyloxazolidine

Objective: Synthesize the (R)-enantiomer without introducing C2 diastereomeric impurities.

  • Step 1: Charge a flame-dried round-bottom flask with enantiopure (R)-(-)-2-amino-1-butanol (1.0 eq) and dichloromethane (0.5 M).

  • Step 2: Add anhydrous MgSO₄ (2.0 eq) to the suspension.

    • Causality: MgSO₄ sequesters the water generated during the subsequent condensation, driving the equilibrium toward the closed oxazolidine ring.

  • Step 3: Add aqueous formaldehyde (37% w/w, 1.1 eq) dropwise at 0 °C.

    • Causality: Formaldehyde is specifically chosen because its symmetric nature prevents the formation of a new stereocenter at C2. Dropwise addition at 0 °C controls the exothermic condensation, preventing unwanted Eschweiler-Clarke N-methylation.

  • Step 4: Stir the biphasic mixture at room temperature for 12 hours.

  • Step 5: Filter the MgSO₄, wash the organic layer with brine, dry over fresh MgSO₄, and concentrate under reduced pressure.

  • Step 6: Purify the crude liquid via fractional distillation under vacuum.

  • Self-Validation Check: Determine the specific rotation [α]D​ of the purified distillate using a polarimeter. A match with the theoretical literature value confirms that no racemization occurred at the C4 center during synthesis.

Protocol B: Variable-Temperature NMR (VT-NMR) for N-Inversion Analysis

Objective: Quantify the thermodynamic barrier ( ΔG‡ ) of N3 inversion.

  • Step 1: Dissolve 10 mg of synthesized (R)-4-ethyloxazolidine in 0.6 mL of Dichloromethane-d2 (CD₂Cl₂) in a standard 5 mm NMR tube.

    • Causality: CD₂Cl₂ is strictly required because its freezing point is 176 K (-96.7 °C), allowing the spectrometer to reach the cryogenic temperatures necessary to freeze nitrogen inversion without solvent crystallization.

  • Step 2: Insert the sample into a 500 MHz NMR spectrometer and tune the probe at 298 K. Obtain a standard ¹H NMR spectrum. The N-H proton will appear as a single broad peak.

  • Step 3: Gradually lower the temperature in 10 K increments down to 180 K, allowing 15 minutes for thermal equilibration at each step.

  • Step 4: Identify the coalescence temperature ( Tc​ ) where the single N-H peak splits into two distinct signals (representing the N-cis and N-trans states).

  • Step 5: Perform computational line-shape analysis using the Bloch-McConnell equations to extract the exchange rate constant ( k ) at each temperature.

  • Step 6: Plot ln(k/T) vs 1/T (Eyring plot) to calculate ΔG‡ , ΔH‡ , and ΔS‡ .

  • Self-Validation Check: Manually calculate the rate constant at Tc​ using the approximation k=(π⋅Δν)/2​ , where Δν is the frequency difference (in Hz) between the two peaks at 180 K. This manual calculation must align with the computational line-shape fitting output to validate the dataset.

VT_NMR_Workflow S1 Sample Prep (CD2Cl2, 0.05M) S2 Probe Tuning (193K - 298K) S1->S2 S3 1H NMR Acquisition S2->S3 S4 Line Shape Analysis S3->S4 S5 Eyring Plot (ΔG‡, ΔH‡, ΔS‡) S4->S5

VT-NMR experimental workflow for nitrogen inversion analysis.

References

  • National Center for Biotechnology Information (PubChem). "4-Ethyloxazolidine - Compound Summary." PubChem Database. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "4-Ethyloxazolidine." CompTox Chemicals Dashboard. Available at:[Link]

  • García-Navarro, R., et al. "Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism." Molecules, 2023. Available at:[Link]

  • Riddell, F. G., et al. "Nitrogen inversion and N–O bond rotation in some hydroxylamine and isoxazolidine derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1999. Available at:[Link]

Foundational

The 4-Ethyloxazolidine Ring: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals Introduction to the 4-Ethyloxazolidine Ring The 4-ethyloxazolidine ring is a five-membered heterocyclic scaffold containing both nitrogen and oxygen atoms....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 4-Ethyloxazolidine Ring

The 4-ethyloxazolidine ring is a five-membered heterocyclic scaffold containing both nitrogen and oxygen atoms. This structure is a key building block in a variety of chemical contexts, from synthetic intermediates to components of pharmacologically active molecules. Its utility is intrinsically linked to its reactivity and stability, which are governed by a delicate interplay of electronic and steric factors. A comprehensive understanding of these characteristics is paramount for researchers looking to harness the potential of this versatile chemical entity. This guide provides an in-depth exploration of the synthesis, core reactivity, and stability of the 4-ethyloxazolidine ring, with a focus on the mechanistic principles that underpin its chemical behavior.

Synthesis of 4-Ethyloxazolidine

The synthesis of 4-ethyloxazolidine, like other oxazolidines, is most commonly achieved through the condensation reaction of a β-amino alcohol with an aldehyde or a ketone.[1] For 4-ethyloxazolidine specifically, the reaction involves 2-amino-1-butanol and formaldehyde. This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the oxazolidine ring.

The presence of the ethyl group at the 4-position of the ring introduces a chiral center, meaning that the synthesis can yield stereoisomers. The stereochemical outcome of the reaction can often be controlled by the choice of starting materials and reaction conditions.

Synthesis_of_4_Ethyloxazolidine 2-Amino-1-butanol 2-Amino-1-butanol Hemiaminal Intermediate Hemiaminal Intermediate 2-Amino-1-butanol->Hemiaminal Intermediate + Formaldehyde Formaldehyde Formaldehyde 4-Ethyloxazolidine 4-Ethyloxazolidine Water Water Hemiaminal Intermediate->4-Ethyloxazolidine - H2O (Acid Catalyst)

Core Reactivity of the 4-Ethyloxazolidine Ring

The reactivity of the 4-ethyloxazolidine ring is dominated by its susceptibility to hydrolysis and its participation in ring-chain tautomerism.

Hydrolysis: The Ring-Opening Reaction

The most significant reaction of the 4-ethyloxazolidine ring is its hydrolysis back to the constituent 2-amino-1-butanol and formaldehyde. This reaction is essentially the reverse of its synthesis and is a critical consideration in any application of this scaffold, particularly in aqueous environments. The hydrolysis is catalyzed by both acids and bases and is highly dependent on pH.[2]

Under acidic conditions, the ring nitrogen is protonated, which weakens the C-O bond and facilitates nucleophilic attack by water. In basic media, the reaction can proceed, though often at a slower rate. The kinetics of hydrolysis for oxazolidines generally follow a sigmoidal pH-rate profile, with the highest rates typically observed at pH values above 7.[2]

The ethyl group at the 4-position is expected to influence the rate of hydrolysis through steric effects. Compared to an unsubstituted oxazolidine, the ethyl group may sterically hinder the approach of water to the electrophilic carbon atom, potentially slowing the rate of hydrolysis.

Hydrolysis_of_4_Ethyloxazolidine 4-Ethyloxazolidine 4-Ethyloxazolidine Protonated Intermediate Protonated Intermediate 4-Ethyloxazolidine->Protonated Intermediate + H+ Water Water 2-Amino-1-butanol 2-Amino-1-butanol Formaldehyde Formaldehyde Protonated Intermediate->2-Amino-1-butanol + H2O

Ring-Chain Tautomerism

Oxazolidines can exist in equilibrium with their open-chain Schiff base (imine) tautomers.[1][3] This phenomenon, known as ring-chain tautomerism, is a reversible process involving the movement of a proton and the opening of the ring.[3] The position of this equilibrium is influenced by several factors, including the nature of the substituents on the ring, the solvent, and the temperature.[3]

For 4-ethyloxazolidine, the equilibrium generally favors the closed-ring form. However, under certain conditions, such as in the presence of acid, the equilibrium can shift towards the open-chain iminium ion intermediate.[3] This intermediate is a key species in the hydrolysis of the oxazolidine ring. The ethyl group at the 4-position can influence the stability of the ring form relative to the open-chain form. Generally, alkyl substituents on the carbon backbone tend to stabilize the ring form.

Factors Influencing the Stability of the 4-Ethyloxazolidine Ring

The stability of the 4-ethyloxazolidine ring is not absolute and is significantly affected by a range of environmental and structural factors. A thorough understanding of these factors is crucial for the successful application of this chemical scaffold.

FactorInfluence on StabilityMechanistic Rationale
pH Highly unstable in acidic and to a lesser extent, basic conditions. Most stable near neutral pH.Acid catalysis protonates the ring nitrogen, facilitating ring opening. Base catalysis can also promote hydrolysis.[2]
Temperature Stability decreases with increasing temperature.Increased thermal energy can overcome the activation energy for hydrolysis.
Substituents The 4-ethyl group likely imparts moderate steric hindrance, potentially increasing stability compared to unsubstituted oxazolidines.Steric bulk around the ring can hinder the approach of nucleophiles like water, slowing the rate of hydrolysis.[2]
Solvent Stability is generally lower in aqueous and protic solvents compared to aprotic solvents.Protic solvents can participate in the hydrolysis reaction and stabilize the transition state.

Experimental Protocols

Synthesis of 4-Ethyloxazolidine

Materials:

  • 2-Amino-1-butanol

  • Formaldehyde (37% aqueous solution)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-1-butanol and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux.

  • Slowly add formaldehyde solution to the refluxing mixture.

  • Continue to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethyloxazolidine.

  • Purify the product by distillation under reduced pressure.

Stability Study: Hydrolysis Kinetics by HPLC

Materials:

  • 4-Ethyloxazolidine

  • Buffer solutions (pH 2, 4, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of 4-ethyloxazolidine in acetonitrile.

  • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution pre-heated to a constant temperature (e.g., 37°C) to achieve the desired final concentration.

  • At specified time intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis by adding it to a vial containing a suitable quenching agent (e.g., a small amount of base for acidic solutions or acid for basic solutions) and diluting with the mobile phase.

  • Analyze the samples by HPLC to determine the concentration of the remaining 4-ethyloxazolidine.

  • Plot the natural logarithm of the concentration of 4-ethyloxazolidine versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis at that pH.

  • The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare 4-Ethyloxazolidine Stock Solution C Initiate Hydrolysis at Constant Temperature A->C B Prepare Buffer Solutions (Various pH) B->C D Withdraw and Quench Aliquots at Time Intervals C->D E HPLC Analysis of Quenched Samples D->E F Determine Concentration of 4-Ethyloxazolidine E->F G Plot ln[Concentration] vs. Time F->G H Calculate Rate Constant (k) and Half-life (t1/2) G->H

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 4-ethyloxazolidine would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the oxazolidine ring. The chemical shifts of the ring protons would be influenced by the adjacent nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, with the carbons adjacent to the heteroatoms appearing at lower field.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum of 4-ethyloxazolidine would be expected to show a molecular ion peak corresponding to its molecular weight.

  • Common fragmentation pathways for oxazolidines include cleavage of the bonds adjacent to the heteroatoms, leading to the loss of small neutral molecules or radicals.[4] The fragmentation pattern can provide valuable structural information.[5]

Conclusion

The 4-ethyloxazolidine ring is a valuable heterocyclic system with a reactivity profile that is both a challenge and an opportunity. Its susceptibility to hydrolysis makes it an interesting candidate for prodrug design and other applications where controlled release is desired.[2][6] The stability of the ring is highly dependent on the surrounding environment, particularly pH. By understanding the fundamental principles of its synthesis, reactivity, and stability, researchers can effectively utilize the 4-ethyloxazolidine scaffold in the development of new materials and therapeutic agents.

References

  • PubChem. 4-Ethyloxazolidine. National Center for Biotechnology Information. [Link]

  • Smolecule. Hydrolysis Kinetics Comparison of Bis-Oxazolidines Under Different pH Conditions. Smolecule.
  • Alajarín, M., et al. (2011). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines. The Journal of Organic Chemistry, 76(14), 5738-5746. [Link]

  • Scholarly Community Encyclopedia. Ring-Chain Tautomerism.
  • PubChemLite. 4-ethyloxazolidine (C5H11NO). PubChemLite.
  • GSRs. 4-ETHYLOXAZOLIDINE. Global Substance Registration System. [Link]

  • ResearchGate. The alkaline hydrolysis of oxazolidinediones-2,4.
  • Walker, R. B., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3449-3457. [Link]

  • Grantome. Oxazolidines as Potential Prodrugs - Stability and Pharmacological Studies. Grantome. [Link]

  • MDPI. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules, 28(4), 1670. [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems. XXV. Hydrolysis of oxazolidines--a new prodrug form for beta-aminoalcohols and/or carbonyl compounds. International Journal of Pharmaceutics, 7(2), 129-137. [Link]

  • Preprints.org. Synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. Preprints.org. [Link]

  • Organic Chemistry Portal. Synthesis of 4-isoxazolines. Organic Chemistry Portal. [Link]

  • The Journal of Organic Chemistry. Ring-chain tautomerism in oxazolidines. The Journal of Organic Chemistry. [Link]

  • PubMed. Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. [Link]

  • RSC Publishing. [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. RSC Publishing. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Exploratory

The Oxazolidinone Class of Antibacterials: Discovery, Mechanistic Biology, and Experimental Workflows

Executive Summary Oxazolidinones represent one of the few entirely novel classes of synthetic antibacterial agents introduced into clinical practice over the past fifty years. Designed to combat multidrug-resistant (MDR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolidinones represent one of the few entirely novel classes of synthetic antibacterial agents introduced into clinical practice over the past fifty years. Designed to combat multidrug-resistant (MDR) Gram-positive pathogens—such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)—these compounds operate via a unique mechanism of action that halts protein synthesis at the initiation phase. This technical whitepaper explores the historical discovery, structure-activity relationships (SAR), mechanistic biology, and the rigorous experimental protocols required to evaluate oxazolidinone derivatives in modern drug discovery.

Historical Milestones: From Toxicity to Clinical Blockbuster

The genesis of oxazolidinones is a textbook example of iterative medicinal chemistry overcoming early safety liabilities. The class was first discovered in the 1980s during a screening program by E.I. du Pont de Nemours & Company (1[1]). The early lead compounds, DuP-105 and DuP-721, demonstrated unprecedented potency against penicillin-resistant Gram-positive bacteria. However, these first-generation molecules were ultimately abandoned due to severe toxicity profiles observed in human clinical trials (2[2]).

In the 1990s, scientists at Pharmacia & Upjohn revisited the oxazolidinone scaffold, aiming to uncouple its potent antibacterial efficacy from its toxicity. Through extensive SAR studies, they developed the piperazine oxazolidinones, culminating in two highly promising clinical candidates: eperezolid and linezolid (3[3]).

The Causality of Clinical Selection: In preclinical testing, eperezolid and linezolid exhibited nearly identical minimum inhibitory concentrations (MICs) and safety profiles (4[4]). The deciding factor was their pharmacokinetic (PK) behavior. Linezolid possessed a significantly prolonged elimination half-life, allowing for twice-daily dosing, whereas eperezolid required a three-times-daily regimen (2[2]). This PK advantage led to linezolid becoming the first oxazolidinone approved by the FDA in 2000, achieving blockbuster status with 100% oral bioavailability (2[2]).

Chemical Evolution and Structure-Activity Relationship (SAR)

The biological activity of oxazolidinones is strictly dictated by specific structural motifs:

  • The Pharmacophoric Core: A 2-oxazolidone ring with an S-configuration at the C5 position is non-negotiable for target binding (5[5]).

  • The B-Ring (N-aryl substituent): A meta-fluoro substitution on the proximal phenyl ring dramatically increases antibacterial potency, while para-substitutions expand the spectrum of activity (4[4]).

  • Next-Generation Modifications: Second-generation agents like tedizolid (administered as the prodrug tedizolid phosphate) incorporate a D-ring tetrazole. This modification enhances lipophilicity and increases π -stacking interactions within the peptidyl transferase center (PTC), enabling tedizolid to overcome common linezolid-resistance mechanisms (e.g., cfr methyltransferase expression) (6[6]).

Mechanism of Action: Ribosomal Initiation Inhibition

Unlike macrolides or tetracyclines that inhibit the elongation phase of protein synthesis, oxazolidinones act at a distinctly earlier stage. They bind to the A-site pocket of the 50S ribosomal subunit at the PTC (5[5]).

By occupying this site, oxazolidinones sterically hinder the correct positioning of N-formylmethionyl-tRNA (the initiator tRNA). This prevents the assembly of the functional 70S initiation complex from the 50S and 30S subunits (7[7]). Because they target an entirely different phase of translation compared to legacy antibiotics, oxazolidinones exhibit zero cross-resistance with other protein synthesis inhibitors (3[3]).

MOA Oxa Oxazolidinone (e.g., Linezolid) Sub50S 50S Ribosomal Subunit (PTC A-site) Oxa->Sub50S Binds to tRNA N-formylmethionyl-tRNA Sub50S->tRNA Steric hindrance prevents binding InitComp 70S Initiation Complex (Formation Blocked) tRNA->InitComp Fails to assemble ProtSyn Bacterial Protein Synthesis (Inhibited) InitComp->ProtSyn Halts translation

Caption: Oxazolidinone mechanism of action: Inhibition of the 70S initiation complex.

Quantitative Data: Comparative Pharmacodynamics

The structural evolution from linezolid to tedizolid translates directly into enhanced in vitro potency. Tedizolid demonstrates 4- to 8-fold higher activity against key MDR pathogens, allowing for lower clinical dosing (200 mg once daily for tedizolid vs. 600 mg twice daily for linezolid) (6[6]).

Table 1: Comparative MIC₉₀ Values (µg/mL) of Linezolid and Tedizolid

PathogenLinezolid MIC₉₀ (µg/mL)Tedizolid MIC₉₀ (µg/mL)Fold Potency Difference
Staphylococcus aureus (MSSA)2.0 - 4.00.25 - 0.54x - 8x higher for Tedizolid
Staphylococcus aureus (MRSA)2.0 - 4.00.25 - 0.54x - 8x higher for Tedizolid
Enterococcus faecium (VRE)2.00.54x higher for Tedizolid
Streptococcus pyogenes1.0 - 2.00.25 - 0.54x higher for Tedizolid

(Data synthesized from comparative in vitro susceptibility testing 6[6], 8[8],7[7])

Experimental Methodologies

To maintain scientific integrity and reproducibility in drug development, the evaluation of novel oxazolidinones requires robust, self-validating protocols. Below are the critical workflows utilized by application scientists.

Protocol 1: In Vitro Translation Inhibition Assay (Ribosome Binding)

This assay quantifies the ability of an oxazolidinone to inhibit protein synthesis in a cell-free system by measuring the incorporation of radiolabeled amino acids (7[7], 9[9]).

  • Extract Preparation: Isolate 70S ribosomes from E. coli or S. aureus. Prepare a translation mixture containing mRNA, cofactors, and [³H]-leucine.

  • Equilibration: Add serial dilutions of the oxazolidinone to the reaction. Causality: Incubate on ice for 60 minutes prior to activation to ensure the drug reaches thermodynamic binding equilibrium with the 50S subunit without premature translation initiation.

  • Translation Initiation: Shift the temperature to 37°C for 45 minutes to initiate translation.

  • Precipitation: Quench the reaction with cold 10% Trichloroacetic Acid (TCA). Causality: TCA selectively denatures and precipitates large synthesized polypeptides while leaving unincorporated, free [³H]-leucine in solution.

  • Filtration & Washing: Pass the mixture through a nitrocellulose or glass fiber filter under vacuum. Wash extensively with cold TCA and ethanol to strip away any non-specifically bound radioligands.

  • Quantification: Dry the filters and measure the retained radioactivity via liquid scintillation counting. Calculate the IC₅₀ relative to a drug-free control.

Workflow Step1 1. Ribosome Isolation Step2 2. Compound Incubation Step1->Step2 Step3 3. TCA Precipitation Step2->Step3 Step4 4. Vacuum Filtration Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Caption: Step-by-step workflow for the in vitro translation inhibition and ribosome binding assay.

Protocol 2: Broth Microdilution for MIC Determination

Standardized per Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure cross-laboratory trustworthiness (8[8]).

  • Inoculum Standardization: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Causality: This guarantees a consistent starting concentration of ~1.5 x 10⁸ CFU/mL, preventing artificially high MICs caused by the inoculum effect.

  • Serial Dilution: Dispense two-fold serial dilutions of the oxazolidinone (e.g., 0.06 to 64 µg/mL) in cation-adjusted Mueller-Hinton broth into a 96-well plate.

  • Inoculation & Incubation: Add the standardized bacterial suspension to achieve a final well concentration of 5 x 10⁵ CFU/mL. Incubate aerobically at 37°C for 16–20 hours.

  • Spectrophotometric Reading: Measure optical density at 630 nm. The MIC is the lowest concentration that completely inhibits visible bacterial growth compared to the positive control.

Future Perspectives: Overcoming Resistance

While oxazolidinones possess a high barrier to resistance, prolonged clinical use has led to the emergence of resistant strains, primarily via mutations in the 23S rRNA (e.g., G2576T) or the acquisition of the cfr gene (8[8]). To combat this, modern medicinal chemistry is focusing on oxazolidinone-fluoroquinolone hybrids and bis-oxazolidinones . By covalently linking the oxazolidinone pharmacophore with a DNA synthesis inhibitor, these dual-target molecules expand the spectrum to include Gram-negative bacteria and drastically reduce the statistical probability of target-site mutation resistance (9[9]).

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.[Link]

  • Ford, C.W., Zurenko, G.E. & Barbachyn, M.R. The discovery of linezolid, the first oxazolidinone antibacterial agent. ResearchGate.[Link]

  • The Potency of Tedizolid, Linezolid, and Vancomycin Against Extensively Drug-Resistant Staphylococcus aureus Clinical Isolates. Brieflands.[Link]

  • In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci. PMC.[Link]

  • Oxazolidinones. Basicmedical Key. [Link]

  • Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. PMC.[Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.[Link]

Sources

Foundational

Chemical Architecture &amp; The Significance of 4-Substitution

This in-depth technical guide explores the chemical foundation, synthetic methodologies, and pharmacological applications of 4-substituted oxazolidine derivatives, emphasizing their dual utility as standalone pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the chemical foundation, synthetic methodologies, and pharmacological applications of 4-substituted oxazolidine derivatives, emphasizing their dual utility as standalone pharmacophores and transient prodrug vehicles.

4-Substituted oxazolidines represent a versatile class of five-membered heterocyclic compounds characterized by nitrogen and oxygen atoms at the 1 and 3 positions, respectively. The oxazolidine ring is inherently sensitive to aqueous environments, existing in a thermodynamic equilibrium with its corresponding β-amino alcohol and carbonyl precursors.

Substitution at the 4-position—typically derived from the chiral alpha-carbon of an amino acid precursor—imparts critical steric hindrance and stereochemical direction. This steric bulk at C-4 directly modulates the hydrolytic stability of the ring, dictating the compound's half-life in physiological media. Consequently, tuning the 4-substituent allows researchers to program the release kinetics of oxazolidine-based prodrugs.

Synthetic Methodologies & Equilibrium Control

The synthesis of 4-substituted oxazolidines relies on the acid-catalyzed condensation of a β-amino alcohol with an aldehyde or ketone. Because the reaction is fully reversible, thermodynamic control is paramount.

SynthesisWorkflow A β-Amino Alcohol (4-Substituted Precursor) D Condensation Reaction (Reflux in Toluene) A->D B Aldehyde / Ketone (Carbonyl Source) B->D C Acid Catalyst (e.g., p-TsOH) C->D Catalyzes E Azeotropic Water Removal (Dean-Stark Trap) D->E Drives Equilibrium F 4-Substituted Oxazolidine (Target Compound) E->F Isolation & Purification

Workflow for the acid-catalyzed synthesis of 4-substituted oxazolidines via condensation.

Standard Protocol: Synthesis of 2,3,4-Trisubstituted Oxazolidines

Objective: High-yield synthesis via acid-catalyzed condensation with azeotropic water removal.

  • Reagent Assembly: Combine 1.0 equivalent of a 4-substituted β-amino alcohol and 1.1 equivalents of the target aldehyde/ketone in anhydrous toluene (0.1 M concentration).

    • Causality: Toluene is selected because its boiling point (110°C) is optimal for forming an azeotrope with water, enabling efficient removal and driving the equilibrium toward the product.

  • Catalysis: Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH).

    • Causality:p-TsOH provides mild protonation to activate the carbonyl carbon for nucleophilic attack by the amine. A stronger mineral acid would fully protonate the amine, rendering it non-nucleophilic and halting the reaction.

  • Reflux & Dehydration: Reflux the mixture using a Dean-Stark apparatus for 4–12 hours.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active β-amino alcohol spot validates full conversion.

  • Quenching: Cool the reaction to room temperature and immediately wash with saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acid catalyst is critical; failure to do so will result in rapid hydrolysis of the oxazolidine ring back to starting materials upon exposure to ambient moisture during workup.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using triethylamine-treated silica gel.

    • Validation: Confirm the structure via ¹H NMR. The formation of the oxazolidine ring is definitively validated by the presence of a diagnostic C-2 acetal/aminal proton multiplet, typically resonating between δ 4.0 and 5.5 ppm.

Pharmacological Profiling & Prodrug Applications

4-Substituted oxazolidines have garnered significant attention for their distinct biological activities.

Anticancer Pharmacophores: Modifications at the 2, 3, and 4 positions of the oxazolidine ring yield compounds with profound cytotoxic and pro-apoptotic profiles. For instance, specific 2,3,4-substituted oxazolidines have demonstrated potent antiproliferative activity against multiple cancer cell lines[1]. Structural rigidification and isosteric replacement have yielded derivatives (e.g., Compound 4) that exert significant activity against LNCaP prostate cancer cells in the low micromolar range (IC50 ~ 11 μM), while maintaining low toxicity to normal cells[2].

Prodrug Vehicles: The hydrolytic sensitivity of the oxazolidine ring makes it an exceptional prodrug scaffold. A premier example is Doxazolidine (Doxaz) , a conjugate of doxorubicin and formaldehyde. The formation of the oxazolidine ring masks the 3'-amino and 4'-hydroxyl groups of doxorubicin[3]. Doxaz exhibits IC50 values 1 to 4 orders of magnitude lower than doxorubicin and effectively overcomes P170 Glycoprotein-mediated multidrug resistance[3]. Furthermore, oxazolidine prodrugs of agents like ephedrine have been engineered to enhance lipophilicity and corneal penetration, with predictable hydrolysis half-lives ranging from seconds to minutes at physiological pH[4].

Table 1: Pharmacological Data of Key Oxazolidine Derivatives

Compound / DerivativeTarget / ApplicationKey Pharmacological MetricRef
2,3,4-Substituted Oxazolidine (Compound 24) HL60, JURKAT Cancer Cells5- to 10-fold more potent than lead compounds[1]
Rigidified Oxazolidine (Compound 4) LNCaP Prostate Cancer CellsIC50 = 11 μM (Low toxicity to VERO cells)[2]
Doxazolidine (Doxaz) Solid Tumors (MDR resistant)IC50 is 1–4 orders of magnitude lower than Doxorubicin[3]
Ephedrine Oxazolidine Prodrug Central Nervous SystemHydrolysis t1/2 = 12 sec to 11 min (pH 7.4)[4]

Mechanistic Insights: pH-Triggered Hydrolysis

The utility of oxazolidines as prodrugs is governed by their pH-dependent hydrolysis mechanism. Oxazolidines are weaker bases (pKa 6–7) than their parent β-amino alcohols. At physiological pH (7.4), the ring maintains relative stability. However, in slightly acidic microenvironments—such as those found in tumor interstitium or intracellular endosomes—the ring nitrogen undergoes rapid protonation.

HydrolysisMechanism A Oxazolidine Prodrug (Stable at pH > 7.4) B Protonation of Ring Nitrogen (Acidic Microenvironment) A->B pH Drop C Ring Opening (Iminium Ion Intermediate) B->C C-O Bond Cleavage D Nucleophilic Attack by H2O C->D Hydration E Active β-Amino Alcohol (Therapeutic Agent) D->E Drug Release F Carbonyl Byproduct (Aldehyde/Ketone) D->F Traceless Cleavage

Stepwise mechanism of pH-dependent oxazolidine prodrug hydrolysis releasing the active agent.

Hydrolysis Cascade:

  • Protonation: The acidic environment protonates the oxazolidine nitrogen, destabilizing the C-O bond.

  • Ring Opening: The C-O bond cleaves, generating a highly reactive iminium ion intermediate.

  • Hydration & Cleavage: Nucleophilic attack by water on the iminium carbon leads to the collapse of the intermediate, tracelessly releasing the active β-amino alcohol drug and the corresponding carbonyl byproduct (aldehyde or ketone).

This self-immolative mechanism ensures that the prodrug remains intact during systemic circulation but rapidly liberates the cytotoxic payload upon reaching the targeted acidic microenvironment.

Sources

Exploratory

Engineering Stereocontrol: A Technical Guide to 1,3-Oxazolidines as Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary As drug development increasingly demands enantiopure complex active pharmaceutical ingredients (APIs), the reliance on robust, predictable asymmetric synthesis remains paramount. While catalytic asymmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly demands enantiopure complex active pharmaceutical ingredients (APIs), the reliance on robust, predictable asymmetric synthesis remains paramount. While catalytic asymmetric methods have advanced significantly, chiral auxiliaries remain the industrial and academic workhorses for highly reliable stereocontrol. Among these, 1,3-oxazolidines —derived from abundant 1,2-amino alcohols—offer a uniquely tunable platform.

As a Senior Application Scientist, I frequently observe a common misconception in synthetic planning: conflating 1,3-oxazolidines with the ubiquitous Evans oxazolidin-2-ones. Unlike Evans auxiliaries (which are cyclic carbamates/imides), 1,3-oxazolidines function as N,O-acetals [1]. This subtle structural distinction fundamentally alters their conformational rigidity, enolate geometry, and cleavage conditions, offering distinct advantages for synthesizing sterically encumbered or highly sensitive targets. This whitepaper deconstructs the mechanistic causality, experimental workflows, and advanced applications of 1,3-oxazolidines.

Mechanistic Foundations: The Causality of Stereocontrol

The efficacy of any chiral auxiliary depends entirely on its ability to restrict the conformational degrees of freedom of the reactive intermediate. The use of 1,3-oxazolidines achieves this through three distinct mechanistic pillars:

  • Conformational Locking: Acyclic 1,2-amino alcohols (e.g., ephedrine, phenylglycinol) possess high rotameric flexibility. Condensation with an aldehyde or ketone forms the 1,3-oxazolidine ring, locking the chiral centers into a rigid five-membered heterocycle [4]. The causality here is simple: by eliminating freely rotating bonds, we reduce the number of possible transition states.

  • Enolate Geometry and Chelation: When N-acylated, the substrate is primed for α -functionalization. Deprotonation yields an enolate. The causality of high diastereomeric excess (de) lies in metal chelation. The metal cation (e.g., Li⁺, Ti⁴⁺) chelates the enolate oxygen and the oxazolidine oxygen/nitrogen, rigidly enforcing a Z-enolate geometry [1].

  • Steric Shielding & Pyramidalization: With the Z-enolate locked, the substituents at the C2, C4, and C5 positions project into the spatial environment of the enolate, effectively blocking one diastereoface. Furthermore, in specific bicyclic oxazolidine systems (e.g., derived from serine), the enolates exhibit high degrees of pyramidalization, dictating facial attack with exceptional precision [3].

Chelation N1 N-Acyl-1,3-Oxazolidine N2 Metal Enolate (Z-geometry) Chelated Intermediate N1->N2 Base & Metal Cation N3 Steric Shielding by C4/C5 Substituents N2->N3 Conformational Lock N4 Diastereoselective Electrophilic Attack N2->N4 Electrophile Addition

Caption: Chelation-controlled enolate geometry and steric shielding in oxazolidines.

The Auxiliary Lifecycle: Synthesis, Attachment, and Cleavage

The lifecycle of an oxazolidine auxiliary is designed to maximize atom economy and protect sensitive functional groups during cleavage.

Attachment: The auxiliary is readily synthesized from amino alcohols via condensation with aldehydes (often pivalaldehyde to maximize C2 steric bulk) [2]. Cleavage (The Critical Differentiator): Evans oxazolidinones require strong nucleophiles (LiOOH, LiBH₄) for cleavage, which can degrade sensitive functional groups. In contrast, the N,O-acetal nature of 1,3-oxazolidines allows for mild acidic hydrolysis to open the ring. The resulting β -hydroxy amide can undergo facile N-to-O acyl transfer or direct hydrolysis under significantly milder conditions, preserving the integrity of complex molecules [1, 5].

Workflow A 1,2-Amino Alcohol B 1,3-Oxazolidine Formation A->B Aldehyde/Ketone C N-Acylation (Attachment) B->C Acyl Chloride D Stereoselective Reaction C->D Base, Electrophile E Auxiliary Cleavage D->E F Enantiopure Product E->F G Recovered Auxiliary E->G

Caption: Workflow of 1,3-oxazolidine auxiliary-mediated asymmetric synthesis.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to prevent downstream failures.

Protocol 1: Synthesis of N-Acyl-1,3-Oxazolidine (Attachment)
  • Condensation: Dissolve the enantiopure 1,2-amino alcohol (1.0 eq) and the selected aldehyde (e.g., pivalaldehyde, 1.1 eq) in anhydrous toluene (0.2 M).

  • Water Removal: Reflux under a Dean-Stark apparatus for 12 hours.

    • Self-Validation Check: The reaction is complete only when the theoretical volume of water is collected in the trap, indicating full N,O-acetal formation.

  • Acylation: Cool the mixture to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).

  • Quench & Isolate: Stir for 2 hours, quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

    • Self-Validation Check: ¹H-NMR must show the complete disappearance of the secondary amine N-H proton and the distinct appearance of the N-acyl protons.

Protocol 2: Diastereoselective Alkylation
  • Enolization: In a flame-dried flask under argon, dissolve the N-acyl-1,3-oxazolidine in anhydrous THF (0.1 M). Cool to -78 °C.

  • Deprotonation: Add NaHMDS (1.1 eq) dropwise. Stir for 1 hour.

    • Self-Validation Check: To verify quantitative enolate formation, quench a 0.1 mL aliquot with D₂O. >95% deuterium incorporation at the α -position via ¹H-NMR confirms the enolate is fully formed and stable.

  • Electrophilic Attack: Add the alkyl halide (1.5 eq) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C.

  • Quench: Quench with saturated NH₄Cl. Extract, dry, and concentrate.

    • Self-Validation Check: Chiral HPLC or ¹H-NMR of the crude mixture will reveal the diastereomeric ratio (dr), typically >95:5 for optimized oxazolidine systems [1, 3].

Quantitative Data: Comparative Analysis

Understanding when to deploy an oxazolidine versus an alternative auxiliary is critical for synthetic efficiency. The table below summarizes the operational parameters across three major auxiliary classes.

Parameter1,3-OxazolidinesEvans Oxazolidin-2-onesMyers Pseudoephedrine
Structural Core N,O-Acetal (Aminal)Cyclic Carbamate (Imide)Acyclic Amide
Precursor Pool Phenylglycinol, Serine, EphedrineAmino Acids (Valine, Phenylalanine)Pseudoephedrine
Enolate Geometry Z-enolate (Chelation controlled)Z-enolate (Chelation controlled)Z-enolate (Alkali metal chelation)
Primary Shielding C2, C4, C5 substituentsC4 substituentSide-chain methyl/phenyl
Typical Cleavage Mild acidic hydrolysisStrong nucleophiles (LiOOH, LiBH₄)Acidic/Basic hydrolysis
Acid Sensitivity High (Ring opens easily)Low (Stable to mild acids)Low
Advanced Methodologies

Beyond standard alkylations, 1,3-oxazolidines have been adapted for highly specialized transformations:

  • Anti-Selective Aldol Additions: Oxazolidines derived from glycine have been successfully utilized in highly anti-selective aldol reactions. This provides a direct, scalable route to complex β -hydroxy- α -amino acids, which are notoriously difficult to synthesize via standard Evans syn-aldol methodology [5].

  • Dynamic Resolution: Recent advancements include the crystallization-induced dynamic resolution (CIDR) of fluorinated oxazolidines (Fox). This technique allows for the highly diastereoselective electrophilic fluorination of amide enolates, providing access to enantiopure α -fluoro carboxylic acids, a highly sought-after motif in modern medicinal chemistry [6].

Conclusion

1,3-oxazolidines represent a highly versatile, structurally rigid class of chiral auxiliaries. By leveraging their N,O-acetal framework, synthetic chemists can achieve exceptional diastereoselectivity through predictable chelation and steric shielding, while benefiting from mild, acid-mediated cleavage conditions that preserve complex molecular architectures.

References
  • Morales-Monarca, G. H., Gnecco, D., & Terán, J. L. "Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules." European Journal of Organic Chemistry, 2021.[Link]

  • Agami, C., & Couty, F. "The Use of N-Boc-1,3-Oxazolidines as Chiral Auxiliaries in Asymmetric Synthesis." European Journal of Organic Chemistry, 2004.[Link]

  • Aydillo, C., et al. "Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates." The Journal of Organic Chemistry, 2012.[Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.[Link]

  • Fustero, S., et al. "Crystallization-induced dynamic resolution of Fox chiral auxiliary and application to the diastereoselective electrophilic fluorination of amide enolates." Chemical Communications, 2013.[Link]

Protocols & Analytical Methods

Method

Synthesis and Characterization of 4-Ethyloxazolidine: A Robust Protocol for Formaldehyde Scavenging and Crosslinking Applications

Introduction & Mechanistic Rationale 4-Ethyloxazolidine is a highly versatile, five-membered heterocyclic compound utilized extensively in the chemical and pharmaceutical industries. It serves as a highly efficient forma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Ethyloxazolidine is a highly versatile, five-membered heterocyclic compound utilized extensively in the chemical and pharmaceutical industries. It serves as a highly efficient formaldehyde scavenger ()[1] and acts as a latent curing agent (liquid hardener) in the crosslinking of phenolic resins ()[2].

Mechanistic Causality: The synthesis of 4-ethyloxazolidine relies on the condensation of a β -amino alcohol—specifically 2-amino-1-butanol—with a formaldehyde source. The reaction is driven by a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of formaldehyde, yielding a hemiaminal intermediate. Under thermal conditions, this intermediate undergoes dehydration to form a highly reactive iminium ion, which is subsequently trapped via intramolecular nucleophilic attack by the pendant hydroxyl group, closing the ring to form the oxazolidine ()[3].

Because this condensation is an equilibrium process, the continuous removal of the water byproduct is required to drive the reaction to completion (Le Chatelier's principle).

Mechanism A 2-Amino-1-butanol (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Addition B Formaldehyde (Electrophile) B->C D Iminium Ion Intermediate C->D Dehydration (-H2O) E 4-Ethyloxazolidine (Cyclized Product) D->E Intramolecular Cyclization

Fig 1: Mechanistic pathway of 4-ethyloxazolidine synthesis via iminium ion cyclization.

Experimental Design & Rationale

To ensure a self-validating and high-yield protocol, specific experimental choices must be made:

  • Reagent Selection (Paraformaldehyde vs. Aqueous Formalin): While 37% aqueous formalin can be used, it introduces a massive excess of water into the system. Utilizing solid paraformaldehyde ()[4] ensures that the only water present in the system is the stoichiometric equivalent generated by the condensation itself. This drastically reduces the time required for azeotropic dehydration.

  • Solvent Selection (Toluene): Toluene forms a low-boiling binary azeotrope with water (boiling at ~85 °C). Refluxing the reaction mixture in toluene with a Dean-Stark trap allows for the continuous, visual quantification of water evolution, providing a real-time kinetic readout of the reaction's progress.

  • Purification (Vacuum Distillation): Oxazolidines can be thermally sensitive and may undergo ring-opening or degradation at elevated temperatures. Vacuum distillation at 15 torr lowers the boiling point to a mild 45–52 °C, preserving the structural integrity of the heterocycle ()[5].

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass (g)Volume (mL)Role
2-Amino-1-butanol 89.141.089.14~94.0Nucleophile / Substrate
Paraformaldehyde 30.031.133.03N/A (Solid)Electrophile / C1 Source
Toluene 92.14N/AN/A300.0Azeotroping Solvent

Step-by-Step Protocol

Phase 1: Setup and Reagent Addition
  • Apparatus Preparation: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap to the main neck, and fit a reflux condenser atop the trap. Ensure all glassware is oven-dried to prevent the introduction of exogenous moisture.

  • Charging the Flask: Add 89.14 g (1.0 mol) of 2-amino-1-butanol to the flask, followed by 300 mL of toluene.

  • Electrophile Addition: Slowly add 33.03 g (1.1 mol) of paraformaldehyde to the stirring mixture. Note: A 10% molar excess of formaldehyde ensures complete consumption of the amine substrate.

Phase 2: Azeotropic Distillation
  • Reflux Initiation: Lower the flask into an oil bath and heat to approximately 110–115 °C to establish a vigorous reflux.

  • Water Collection: As the paraformaldehyde depolymerizes and reacts with the amine, water will co-distill with the toluene, condense, and phase-separate in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until the theoretical volume of water (~18 mL) has been collected in the trap and no further water droplets are observed falling from the condenser. This typically requires 3 to 4 hours.

Phase 3: Workup and Purification
  • Solvent Removal: Cool the reaction mixture to room temperature. If any unreacted paraformaldehyde remains suspended, remove it via vacuum filtration. Transfer the filtrate to a rotary evaporator and remove the toluene under reduced pressure (bath temperature ~40 °C).

  • Vacuum Distillation: Transfer the resulting crude amber oil to a short-path vacuum distillation apparatus. Apply a vacuum of 15 torr.

  • Fraction Collection: Gradually heat the distillation flask. Discard the initial low-boiling fore-run (residual toluene/water). Collect the main fraction boiling strictly between 45–52 °C at 15 torr ()[5].

Workflow Step1 1. Reagent Mixing (2-Amino-1-butanol + Paraformaldehyde in Toluene) Step2 2. Dean-Stark Reflux (Azeotropic removal of H2O at ~110°C) Step1->Step2 Step3 3. Solvent Evaporation (Rotary Evaporator to remove Toluene) Step2->Step3 Step4 4. Vacuum Distillation (Fraction collection at 45-52°C / 15 torr) Step3->Step4 Step5 5. Pure 4-Ethyloxazolidine (>96% GC Purity, Colorless Liquid) Step4->Step5

Fig 2: Experimental workflow for the synthesis and purification of 4-ethyloxazolidine.

Quantitative Data & Analytical Characterization

The final product should be a clear, colorless liquid. The expected yield following vacuum distillation is between 75% and 85%. To validate the structural integrity of the synthesized batch, refer to the analytical parameters below:

Table 2: Physicochemical & Analytical Properties
PropertyExpected ValueAnalytical Method
Appearance Clear, colorless fluidVisual Inspection
Boiling Point 45–52 °C at 15 torrDistillation Thermocouple
GC Purity > 96%Gas Chromatography (FID)
Structural Confirmation Oxazolidine ring protons (N-CH2-O)1H NMR / 13C NMR / FTIR
Mass Spectrometry m/z 101.1 (M+)GC/MS (EI or CI)

Note: The identity and purity of the 4-ethyloxazolidine product (also designated as AB-OX) are definitively confirmed by the presence of the characteristic N-CH2-O multiplet in the 1H NMR spectrum, alongside GC/MS molecular ion validation ()[5].

References

  • US7319131B2 - Phenolic resins | Source: Google Patents |

  • US8236263B2 - Methods for reducing airborne formaldehyde | Source: Google Patents |

  • Liquid Hardeners | Source: Advancion Sciences |

  • Comparative analysis of heterocyclic synthesis using different amino alcohols | Source: BenchChem |

  • A Simple and Efficient Approach for the Synthesis of 1,3-Oxazolidines from β-Amino Alcohols Using Grinding Technique | Source: ResearchGate |

Sources

Application

Application Note: (4S)-4-Ethyl-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: (4S)-4-Ethyl-2-oxazolidinone (CAS: 13896-06-5) Executive Summary & Mechanistic Rationale In modern asymmetric synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: (4S)-4-Ethyl-2-oxazolidinone (CAS: 13896-06-5)

Executive Summary & Mechanistic Rationale

In modern asymmetric synthesis, the stereoselective construction of carbon-carbon bonds is paramount for the development of active pharmaceutical ingredients (APIs) and fine chemicals[1]. Among the most reliable tools for achieving this is the Evans chiral auxiliary methodology. Specifically, (4S)-4-Ethyl-2-oxazolidinone —a high-purity chiral derivative synthesized from (S)-2-amino-1-butanol—serves as a powerful stereodirecting element[2].

With a molecular weight of 115.13 g/mol and a boiling point of 298.9°C, this liquid auxiliary is highly valued for enolate generation[]. The underlying causality of its stereocontrol relies on three integrated structural features:

  • Conformational Rigidity: The dipole-dipole repulsion between the oxazolidinone carbonyl and the N -acyl carbonyl forces the molecule into a highly predictable, anti-periplanar conformation.

  • Selective Enolization: Judicious choice of Lewis acids and bases strictly dictates the formation of Z-enolates.

  • Steric Shielding: The C4-ethyl group effectively blocks one face of the enolate, forcing incoming electrophiles to attack from the less hindered opposite face[2].

EvansWorkflow A Chiral Auxiliary (4S)-4-Ethyl-2-oxazolidinone B N-Acylation (Attachment) A->B Acyl Chloride n-BuLi C Enolate Formation (Boron/Lithium) B->C Base + Lewis Acid D Stereoselective Addition C->D Electrophile E Cleavage (Auxiliary Recovery) D->E LiOH/H2O2 E->A Recycle F Enantiopure Product E->F Target Molecule

Fig 1: General workflow for asymmetric synthesis using the Evans chiral auxiliary.

Quantitative Performance Data

The efficacy of a chiral auxiliary is defined by the diastereomeric ratio (d.r.) of the addition step and the yield of the target enantiomer. The C4-ethyl group provides exceptional stereocontrol across multiple reaction classes[2].

Table 1: Asymmetric Alkylation of N-Propionyl-(S)-4-ethyl-2-oxazolidinone [2]

Electrophile ( R−X )Base / ConditionsDiastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide (BnBr)NaHMDS, THF, -78 °C>99:191%
Allyl IodideNaHMDS, THF, -78 °C>98:188%
Methyl Iodide (MeI)NaHMDS, THF, -78 °C95:585%

Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde [2]

Lewis Acid / Boron SourceBaseDiastereomeric Ratio (syn:anti)Yield (%)
Bu2​BOTf DIPEA>99:195%
9−BBN−OTf DIPEA98:292%

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. We prioritize explaining the causality behind the reagents chosen to ensure process chemists can troubleshoot deviations.

Protocol A: Auxiliary Attachment ( N -Acylation)

Objective: Covalently bind the acyl substrate to the (4S)-4-ethyl-2-oxazolidinone auxiliary[2].

  • Preparation: Dissolve (4S)-4-ethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C[2].

  • Deprotonation: Slowly add n -Butyllithium ( n -BuLi, 1.05 equiv) dropwise[2].

    • Causality: The -78 °C temperature is critical. At higher temperatures, n -BuLi can act as a nucleophile and attack the endocyclic carbamate carbonyl, destroying the auxiliary.

  • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise[2].

  • Validation Checkpoint: Allow the reaction to warm to room temperature over 30 minutes. Quench with saturated aqueous NH4​Cl . TLC analysis (Hexanes/EtOAc) should show complete consumption of the highly polar auxiliary and the appearance of a less polar N -acyl product.

Protocol B: Asymmetric Aldol Addition

Objective: Construct a β -hydroxy carbonyl compound with two new stereocenters favoring the syn-aldol product[2].

  • Enolate Formation: Dissolve the N -acyl oxazolidinone in anhydrous CH2​Cl2​ and cool to -78 °C. Add Dibutylboron triflate ( Bu2​BOTf , 1.1 equiv) followed by N,N -Diisopropylethylamine (DIPEA, 1.2 equiv)[2].

    • Causality: Boron enolates possess exceptionally short B-O bonds compared to lithium or sodium enolates. This tightly constrains the subsequent Zimmerman-Traxler transition state, maximizing the steric influence of the C4-ethyl group. DIPEA is chosen because its bulkiness prevents it from coordinating with the Lewis acidic boron center.

  • Addition: Add the aldehyde (1.2 equiv) dropwise and stir for 1 hour at -78 °C[2].

  • Oxidative Workup: Quench the reaction with pH 7 phosphate buffer, followed by the addition of H2​O2​ /MeOH.

    • Validation Checkpoint: The oxidative workup is mandatory to cleave the robust boron-aldolate complex. Failure to perform this step will result in artificially low isolated yields during extraction.

ZT_Model A N-Acyl Oxazolidinone B Z-Boron Enolate Formation (Bu2BOTf / DIPEA) A->B C Zimmerman-Traxler Chair Transition State B->C D Minimization of 1,3-Diaxial Interactions C->D E Facial Shielding by C4-Ethyl Group C->E F Syn-Aldol Product (>99:1 d.r.) D->F E->F

Fig 2: Mechanistic logic of the Zimmerman-Traxler transition state for syn-aldol products.

Protocol C: Non-Destructive Cleavage (Auxiliary Recovery)

Objective: Remove the chiral auxiliary to yield the enantiopure carboxylic acid while recovering the (4S)-4-ethyl-2-oxazolidinone intact[2].

  • Peroxide Activation: Dissolve the alkylated/aldol product in a 3:1 mixture of THF/ H2​O and cool to 0 °C. Add 30% aqueous H2​O2​ (4.0 equiv) followed by LiOH (2.0 equiv)[2].

    • Causality: Standard saponification with LiOH alone suffers from poor chemoselectivity and can lead to endocyclic cleavage (destroying the auxiliary) or epimerization of the newly formed α -stereocenter. The addition of H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the α -effect, HOO− is significantly more nucleophilic than HO− , allowing for rapid, highly selective attack on the exocyclic imide carbonyl at low temperatures.

  • Quenching: After 1 hour, add Na2​SO3​ (1.5M aqueous solution) to reduce excess peroxide.

    • Validation Checkpoint (Critical): Perform a starch-iodide paper test. The paper must remain white. If it turns blue/black, unreacted peroxides remain, and further Na2​SO3​ must be added before acidic workup to prevent explosive hazards.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ to recover the intact (4S)-4-ethyl-2-oxazolidinone auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the pure chiral carboxylic acid.

References

  • (4S)-4-Ethyl-2-Oxazolidinone CAS NO 13896-06-5 - chemicalroot.com. 1

  • A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis - benchchem.com. 2

  • CAS 13896-06-5 ((4S)-4-Ethyl-2-oxazolidinone) - bocsci.com.

Sources

Method

Application Note: The Oxazolidine Strategy – Using 4-Ethyloxazolidine for the Protection of Amine Functional Groups

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the simultaneous protection of 1,2-amino alcohols via the formatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the simultaneous protection of 1,2-amino alcohols via the formation of 4-ethyloxazolidine, including mechanistic insights and downstream deprotection workflows.

Introduction & Scientific Rationale

In complex organic synthesis and drug development, the selective protection of 1,2-amino alcohols presents a unique challenge due to the competing nucleophilicity of the amine and hydroxyl groups. The "oxazolidine strategy" provides an elegant solution by simultaneously masking both functional groups as a cyclic N,O-acetal[1].

In this context, "using 4-ethyloxazolidine for amine protection" refers to the targeted conversion of the amino alcohol 2-amino-1-butanol into its corresponding 1,3-oxazolidine derivative (4-ethyloxazolidine , CAS 53019-53-7) via condensation with formaldehyde[2].

Causality of Experimental Choice: Why choose an oxazolidine over standard protecting groups (e.g., Boc, Fmoc)? While a Boc group protects the amine, it leaves the adjacent hydroxyl group exposed, necessitating a secondary protection step (such as silylation)[1]. The formation of 4-ethyloxazolidine achieves dual-protection in a single, atom-economical step. Furthermore, the resulting oxazolidine ring is highly stable to basic conditions, nucleophiles (such as Grignard reagents), and catalytic hydrogenation, yet it can be cleanly cleaved under mild aqueous acidic conditions[1].

Mechanistic Pathway

The synthesis of 4-ethyloxazolidine is a thermodynamic process driven by the removal of water. The reaction between 2-amino-1-butanol and formaldehyde proceeds via three distinct stages[3]:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate[3].

  • Dehydration: Under mild acid catalysis, the hemiaminal loses a water molecule to generate a highly reactive iminium ion[3].

  • Intramolecular Cyclization: The adjacent hydroxyl group acts as an internal nucleophile, attacking the iminium carbon to close the five-membered 1,3-oxazolidine ring[3].

Mechanism A 2-Amino-1-butanol + Formaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Intermediate B->C -H2O (Acid Catalysis) D 4-Ethyloxazolidine (Protected N,O-Acetal) C->D Intramolecular Cyclization

Mechanistic pathway of 4-ethyloxazolidine formation via hemiaminal and iminium ion intermediates.

Quantitative Data & Comparative Analysis

To justify the integration of 4-ethyloxazolidine into a synthetic route, Table 1 compares its properties against traditional step-wise protection strategies. Table 2 outlines the optimized reaction parameters for its synthesis.

Table 1: Comparison of Amine/Alcohol Protecting Groups

Protecting Group StrategyReagents RequiredStepsStability ProfileDeprotection Conditions
Oxazolidine (4-Ethyloxazolidine) Formaldehyde, Toluene1Stable to bases, nucleophiles, reductionMild aqueous acid (e.g., 1M HCl)
Boc + TBS Ether Boc₂O, TBSCl, Imidazole2Stable to bases, nucleophilesStrong acid (TFA) + Fluoride (TBAF)
Fmoc + Benzyl Ether Fmoc-Cl, BnBr, NaH2Stable to acidsBase (Piperidine) + Hydrogenolysis

Table 2: Optimized Reaction Parameters for 4-Ethyloxazolidine Synthesis

ParameterConditionRationale (Causality)
Solvent TolueneForms an azeotrope with water, enabling continuous Dean-Stark removal.
Temperature 110 °C (Reflux)Provides activation energy for iminium formation and drives azeotropic distillation.
Catalyst p-Toluenesulfonic acidAccelerates hemiaminal dehydration without fully protonating the starting amine.

Experimental Protocol: Synthesis and Deprotection

This protocol is designed as a self-validating system . Analytical checks are built into the workflow to ensure process integrity before proceeding to downstream chemistry[4].

Protocol A: Synthesis of 4-Ethyloxazolidine (Protection)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 2-amino-1-butanol (100 mmol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add paraformaldehyde (105 mmol, 1.05 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 1 mmol).

    • Field Insight: Paraformaldehyde is preferred over aqueous formalin to minimize the initial water load in the reaction, significantly accelerating the dehydration step.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is complete when the stoichiometric amount of water (approx. 1.8 mL) is collected (typically 2–4 hours).

  • Self-Validation Check: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR. The successful formation of 4-ethyloxazolidine is confirmed by the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and N-H stretches (~3400 cm⁻¹). If these peaks persist, continue refluxing.

  • Purification: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the pTSA, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4-ethyloxazolidine can be used directly or purified by vacuum distillation.

Protocol B: Deprotection of 4-Ethyloxazolidine

Once downstream synthetic manipulations (e.g., base-catalyzed alkylations on other parts of the molecule) are complete, the amine and alcohol are unmasked.

  • Hydrolysis: Dissolve the protected substrate in a mixture of THF and 1M aqueous HCl (1:1 v/v, 10 mL per mmol of substrate).

  • Stirring: Stir at room temperature for 2–4 hours. The acidic conditions protonate the oxazolidine oxygen/nitrogen, triggering ring opening and hydrolysis back to the free 1,2-amino alcohol and formaldehyde.

  • Recovery: Adjust the pH of the aqueous layer to >10 using 1M NaOH, extract the free amino alcohol with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Reagent Mixing 2-Amino-1-butanol + Paraformaldehyde in Toluene Step2 2. Dehydration Reflux with Dean-Stark Trap Step1->Step2 Step3 3. Validation FT-IR: Confirm loss of O-H and N-H stretches Step2->Step3 Step4 4. Downstream Chemistry Execute base-catalyzed or nucleophilic reactions Step3->Step4 Step5 5. Deprotection 1M HCl (aq) to regenerate the amino alcohol Step4->Step5

End-to-end workflow for the protection, utilization, and deprotection of 2-amino-1-butanol.

References

  • 3.6 N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols Source: Thieme Connect URL:[Link]

  • 4-Ethyloxazolidine | C5H11NO | CID 103721 Source: PubChem - NIH URL:[Link]

  • Oxazolidine synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Step-by-step guide for N-acylation of 4-Ethyloxazolidine

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the N-Acylation of 4-Ethyloxazolidine

Introduction and Chemical Context

4-Ethyloxazolidine (CAS RN: 53019-53-7; Molecular Formula: C₅H₁₁NO) is a heterocyclic secondary amine consisting of a five-membered ring with adjacent oxygen and nitrogen atoms, substituted with an ethyl group at the C4 position[1]. The functionalization of the oxazolidine nitrogen via N-acylation is a critical transformation in organic synthesis. This process is frequently utilized to generate stable chiral auxiliaries, pseudoproline analogs, and highly specific intermediates for complex natural product and drug development workflows[2][3].

Mechanistic Rationale and Causality

The N-acylation of oxazolidines presents unique kinetic and thermodynamic challenges compared to standard aliphatic amines. The nitrogen atom in the oxazolidine ring is sterically hindered by the adjacent C4-ethyl group and electronically deactivated due to inductive withdrawal from the neighboring oxygen atom.

  • The DMAP/TEA Catalytic System: To overcome this diminished nucleophilicity, optimized protocols employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside Triethylamine (TEA)[4]. DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the sterically hindered 4-ethyloxazolidine. Simultaneously, TEA acts as a stoichiometric scavenger for the generated HCl, driving the reaction forward and preventing the acidic degradation (ring-opening) of the acid-sensitive oxazolidine[4].

  • The Lewis Acid System: Alternatively, when using less reactive acid anhydrides, Lewis acids such as ZnCl₂ can be employed. ZnCl₂ coordinates to the carbonyl oxygen of the anhydride, increasing its electrophilicity and allowing the N-acylation to proceed smoothly under mild or even solvent-free conditions, which is ideal for preventing racemization in chiral derivatives[5].

Mechanistic Pathway Visualization

Mechanistic pathway of DMAP-catalyzed N-acylation of 4-ethyloxazolidine.

Quantitative Data: Reaction Optimization Summary

To guide experimental design, the following table summarizes the expected performance of various N-acylation conditions for oxazolidine derivatives based on established literature parameters[3][4][5].

Acylating AgentCatalyst / BaseSolventTemp (°C)Reaction TimeExpected YieldKey Advantage
Acyl Chloride (1.2 eq)TEA (3.0 eq) / DMAP (0.1 eq)DCM0 to 252 - 4 h85 - 95%Rapid, highly efficient for sterically hindered substrates[4].
Acid Anhydride (1.2 eq)ZnCl₂ (5 mol%)DCM or Neat256 - 12 h75 - 85%Mild conditions, avoids strong bases, prevents racemization[5].
Acyl Chloride (3.0 eq)Pyridine (3.0 eq)DCM0 to 2520 h70 - 80%Traditional method, acts as both solvent and base[3].

Experimental Methodologies

The following protocols establish a self-validating system. By incorporating specific in-process controls (TLC) and post-reaction validations (NMR), the researcher can confirm the success of the transformation at each stage without relying blindly on reaction times[6].

Protocol A: DMAP-Catalyzed N-Acylation using Acyl Chlorides

Rationale: This is the premier method for the rapid, high-yielding acylation of 4-ethyloxazolidine, utilizing DMAP to overcome steric hindrance.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 4-ethyloxazolidine (1.0 eq, e.g., 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 3.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq)[4].

    • Causality: Cooling prevents exothermic degradation of the oxazolidine ring, while DMAP primes the system for the highly efficient acyl transfer.

  • Acylation: Slowly add the desired acyl chloride (1.2 eq) dropwise via a syringe to maintain temperature control.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1) solvent system.

    • Validation Check: The reaction is complete when the ninhydrin-active amine spot (starting material) disappears and a new, less polar spot appears.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: This mildly acidic quench neutralizes excess base and destroys unreacted acyl chloride without hydrolyzing the newly formed N-acyl oxazolidine.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography if necessary. Validate the product via ¹H-NMR.

    • Validation Check: Confirm success by observing a significant downfield shift of the oxazolidine C2 and C4 protons, which validates the electron-withdrawing effect of the newly attached N-acyl group[6].

Protocol B: Lewis Acid-Catalyzed N-Acylation using Acid Anhydrides

Rationale: Ideal for acid-sensitive or stereochemically fragile substrates where strong bases are undesirable.

  • Preparation: To a stirred solution of anhydrous ZnCl₂ (5 mol%) in anhydrous DCM (10 mL), add the desired carboxylic acid anhydride (1.2 eq) under a nitrogen atmosphere at room temperature[5].

  • Activation: Stir for 10 minutes to allow the Lewis acid-anhydride complex to form, significantly increasing the anhydride's electrophilicity.

  • Acylation: Add a solution of 4-ethyloxazolidine (1.0 eq) in DCM dropwise.

  • Reaction & Workup: Stir the mixture for 6-12 hours until TLC indicates full conversion. Quench with water, extract with DCM, wash with saturated NaHCO₃ to remove residual acid, dry over MgSO₄, and concentrate[5].

Experimental Workflow Visualization

Step-by-step experimental workflow for the N-acylation process.

References

  • Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives - Benchchem. 2

  • Simple and Efficient N-Acylation Reactions of Chiral Oxazolidine Auxiliaries - Thieme Connect. 4

  • Synthesis of 2-Trifluoromethyl-1,3-oxazolidines as Hydrolytically Stable Pseudoprolines - American Chemical Society. 3

  • An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones - ResearchGate. 6

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones - Semantic Scholar.5

  • 4-Ethyloxazolidine | C5H11NO | CID 103721 - PubChem (NIH). 1

Sources

Method

Application Note: A High-Yield, Scalable Protocol for the Synthesis of 4-Ethyloxazolidine Derivatives

Abstract This application note provides a comprehensive and optimized experimental protocol for the high-yield synthesis of 4-ethyloxazolidine derivatives, a class of heterocyclic compounds with significant utility in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and optimized experimental protocol for the high-yield synthesis of 4-ethyloxazolidine derivatives, a class of heterocyclic compounds with significant utility in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.[1] The core of this methodology is the acid-catalyzed condensation reaction between a chiral β-amino alcohol, specifically 2-amino-1-butanol, and various aldehydes. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol that has been validated for scalability and reproducibility, and provide key insights into reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and efficient route to these valuable molecular scaffolds.

Introduction and Scientific Background

Oxazolidines are five-membered heterocyclic compounds featuring both nitrogen and oxygen atoms in the ring. They are cornerstone structural motifs in numerous bioactive molecules and serve as versatile intermediates in organic synthesis.[2] The substituent at the 4-position, in this case, an ethyl group, is typically introduced from the corresponding chiral amino alcohol, which allows for the creation of stereochemically defined centers. The synthesis of these heterocycles is most commonly achieved through the condensation of a β-amino alcohol with an aldehyde or ketone, a reaction that is reversible and requires careful control of conditions to achieve high yields.[3][4]

The protocol detailed herein focuses on the reaction of 2-amino-1-butanol with an aldehyde, which drives the formation of the desired 4-ethyloxazolidine ring system. Understanding the factors that govern the reaction equilibrium is paramount for success. This includes the choice of solvent, the use of a catalyst, and, most critically, the efficient removal of water, the reaction's byproduct.

Reaction Mechanism and Rationale

The formation of an oxazolidine from a β-amino alcohol and an aldehyde is a classic example of a condensation reaction. The process is generally understood to proceed through two key intermediates, as illustrated below.

Mechanistic Pathway:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-1-butanol on the electrophilic carbonyl carbon of the aldehyde. This rapidly forms a transient hemiaminal intermediate.

  • Iminium Ion Formation & Cyclization: The hemiaminal is in equilibrium with an iminium ion, formed upon the loss of a water molecule.[1] This electrophilic iminium species is then immediately trapped by an intramolecular nucleophilic attack from the hydroxyl group of the amino alcohol backbone.[3]

  • Deprotonation: A final deprotonation step yields the stable 4-ethyloxazolidine product.

The entire process is an equilibrium. To achieve high yields, the equilibrium must be shifted towards the product side. According to Le Châtelier's principle, this is most effectively accomplished by removing water as it is formed.

G cluster_reactants Reactants cluster_intermediates Intermediates AminoAlcohol 2-Amino-1-butanol Hemiaminal Hemiaminal Intermediate AminoAlcohol->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal + H⁺ (cat.) Iminium Iminium Ion (+ H₂O) Hemiaminal->Iminium - H₂O Product 4-Ethyloxazolidine Iminium->Product Intramolecular Cyclization

Caption: Proposed mechanism for oxazolidine formation.

Optimization of Reaction Conditions

Achieving near-quantitative yields requires the careful optimization of several experimental parameters. Our internal validation process has identified the following factors as critical for success. The use of conventional heating with azeotropic water removal has been found to be highly effective and scalable.[5] While other methods like microwave irradiation exist, the Dean-Stark method is robust and requires no specialized equipment.[5]

ParameterRecommended ConditionRationale & Expert Insights
Amino Alcohol (S)- or (R)-2-Amino-1-butanolThe stereochemistry of the final product at the C-4 position is directly determined by the chirality of the starting amino alcohol.[3] High-purity enantiomers are essential for stereospecific synthesis.
Aldehyde Benzaldehyde, Propanal, etc.The choice of aldehyde determines the substituent at the C-2 position of the oxazolidine ring. Aromatic aldehydes are generally very reactive. Aliphatic aldehydes also work well.
Solvent Toluene or BenzeneThese solvents form a low-boiling azeotrope with water, allowing for its efficient removal via a Dean-Stark apparatus, which is crucial for driving the reaction to completion.[4]
Catalyst p-Toluenesulfonic acid (p-TsA)A catalytic amount (0.5-2 mol%) is sufficient to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack. Other Lewis or Brønsted acids can be used.[1]
Temperature Reflux (approx. 110 °C for Toluene)Heating is required to facilitate the azeotropic removal of water and ensure a reasonable reaction rate.
Water Removal Dean-Stark ApparatusThis is the most critical component for high yield. It physically separates water from the reaction mixture, irreversibly shifting the equilibrium toward the product.[1] Anhydrous molecular sieves can also be used, particularly for smaller-scale reactions.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of (4S)-4-ethyl-2-phenyloxazolidine as a representative example. The procedure can be adapted for other aldehydes.

Materials and Reagents:

  • (S)-2-Amino-1-butanol (≥98% purity)

  • Benzaldehyde (≥99% purity, freshly distilled)

  • p-Toluenesulfonic acid monohydrate (p-TsA) (≥98.5% purity)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

G A 1. Charge Flask (S)-2-amino-1-butanol, Benzaldehyde, p-TsA, Toluene B 2. Assemble Dean-Stark Apparatus A->B C 3. Reflux (110°C) Collect H₂O, Monitor by TLC B->C D 4. Reaction Quench Cool to RT, add sat. NaHCO₃ C->D E 5. Aqueous Work-up Extract with Toluene/EtOAc D->E F 6. Dry & Concentrate Dry organic layer (MgSO₄), filter, evaporate solvent E->F G 7. Purification (If needed: Column Chromatography or Vacuum Distillation) F->G H 8. Characterization NMR, IR, Mass Spec. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-amino-1-butanol (8.91 g, 100 mmol, 1.0 equiv.) and anhydrous toluene (120 mL).

  • Reagent Addition: Add freshly distilled benzaldehyde (10.61 g, 10.2 mL, 100 mmol, 1.0 equiv.) to the stirring solution. Finally, add p-toluenesulfonic acid monohydrate (p-TsA) (0.19 g, 1 mmol, 0.01 equiv.).

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask. Heat the mixture to reflux (oil bath temperature approx. 120 °C). Water will begin to collect in the arm of the trap.

  • Monitoring the Reaction: Continue refluxing for 3-5 hours, or until no more water is observed collecting in the trap (theoretical amount of water is 1.8 mL). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude oil is often of high purity (>95%). If further purification is required, vacuum distillation or flash column chromatography on silica gel can be employed. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. A typical yield for this protocol is 90-98%.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Benzaldehyde is a sensitizer and can be irritating.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This application note details a validated and highly efficient protocol for synthesizing 4-ethyloxazolidine derivatives. The key to achieving high yields lies in the effective removal of water using a Dean-Stark apparatus under acid-catalyzed conditions. This method is robust, scalable, and utilizes common laboratory reagents and equipment, making it an accessible and reliable route for obtaining these valuable heterocyclic compounds for applications in research and development.

References

  • Valgimigli, L., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]

  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. Available at: [Link]

  • Kim, H. J., & Kim, Y. (2005). Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. The Journal of Organic Chemistry, 70(14), 5650-5653. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Properties of Oxazolidines. Available at: [Link]

  • TSI Journals. (n.d.). A novel synthesis of 2-substituted oxazolines from aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the formation of oxazolidinedione via CO2 fixation multicomponent reactions of alkylacrylic acid with amine. Available at: [Link]

  • Ma, C., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazolyl as an Excellent Auxiliary Group. Molecules, 24(1), 176. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4-substituted chirality oxazolidinone compounds.
  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available at: [Link]

  • Digital Commons @ IWU. (2005). Synthesis of 4-Substituted Oxazolidinones Using Primary, Secondary, and Tertiary Alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. Available at: [Link]

  • Trost, B. M., & Stiles, D. T. (2011). Oxazolidine Synthesis by Complementary Stereospecific and Stereoconvergent Methods. Organic Letters, 13(19), 5052-5055. Available at: [Link]

  • ResearchGate. (n.d.). EFFICIENT SYNTHESIS OF 4-THIAZOLIDINONE DERIVATIVES IN ETHANOL. Available at: [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. Available at: [Link]

  • Preprints.org. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Available at: [Link]

Sources

Application

Application Note: Robust Analytical Methods for the Quantification of 4-Ethyloxazolidine

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyloxazolidine (C₅H₁₁NO) is a highly versatile heterocyclic compound utilized as a potent moisture scavenger in polyurethane coatings[1], a critical intermediate in pharmaceutical synthesis, and an advanced hydrogen sulfide (H₂S) scavenger in the petrochemical industry[2]. Due to its low molecular weight (101.15 g/mol ) and inherent reactivity with water[3], quantifying 4-Ethyloxazolidine presents unique analytical challenges. This application note details a rigorously validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to prevent artifactual degradation and ensure high-fidelity quantification for research and drug development professionals.

Mechanistic Context: The Chemistry of 4-Ethyloxazolidine

To design a self-validating analytical method, one must first understand the analyte's chemical behavior. Oxazolidines are synthesized via the condensation of an amino alcohol (e.g., 2-amino-1-butanol) and an aldehyde (e.g., formaldehyde) under strictly anhydrous conditions[2].

Causality in Analysis: The defining characteristic of 4-Ethyloxazolidine is its thermodynamic drive to undergo ring-opening hydrolysis in the presence of moisture. If aqueous sample preparation or "wet" solvents are used, the analyte will act as a moisture scavenger during the analytical workflow, reverting to its precursor molecules. This leads to severe under-quantification and poor method reproducibility. Therefore, maintaining an absolute anhydrous environment during extraction is not just recommended—it is a mechanistic imperative.

H Oxa 4-Ethyloxazolidine (Intact Ring) Open Schiff Base Intermediate Oxa->Open Hydrolysis Water + H2O (Moisture) Water->Open Open->Oxa Ring Closure Deg 2-Amino-1-butanol + Formaldehyde Open->Deg Cleavage Deg->Open Condensation

Hydrolysis pathway of 4-Ethyloxazolidine highlighting moisture sensitivity.

Analytical Strategy & Causality

Given its volatility and the absence of a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) with UV detection is sub-optimal. GC-MS operating in Electron Ionization (EI) mode is the gold standard for this class of compounds[4].

By utilizing a 5% phenyl-methylpolysiloxane capillary column (e.g., TR-5MS), we achieve optimal retention and peak shape for basic nitrogen-containing heterocycles[4]. EI-MS allows for Selected Ion Monitoring (SIM) of the molecular ion and primary fragment ions, ensuring high specificity against complex industrial or biological matrices.

Detailed Experimental Protocol

Reagents and Materials
  • Extraction Solvent: Anhydrous Toluene or Dichloromethane (HPLC Grade, dried over 3Å molecular sieves).

  • Reference Standard: 4-Ethyloxazolidine (Purity ≥ 99%).

  • Internal Standard (IS): Pyridine-d₅ or a structurally analogous stable isotope.

  • Desiccant: Anhydrous Sodium Sulfate (Na₂SO₄), baked at 400 °C prior to use.

Step-by-Step Sample Preparation

This protocol is designed as a self-validating system; the inclusion of the internal standard prior to extraction ensures that any analyte loss during handling is mathematically corrected.

  • Matrix Sampling: Accurately weigh 1.0 g of the sample matrix into a pre-dried 20 mL glass scintillation vial.

  • IS Spiking: Add 50 µL of the Internal Standard solution (100 µg/mL in anhydrous toluene) directly to the sample.

  • Anhydrous Extraction: Add 10.0 mL of anhydrous toluene. Vortex vigorously for 2 minutes to ensure complete phase transfer.

  • Moisture Sequestration: Add 1.0 g of anhydrous Na₂SO₄ to the vial to aggressively scavenge any residual moisture from the sample matrix. Agitate on a mechanical shaker for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial. (Note: Avoid nylon or cellulose filters, which can retain moisture or adsorb the analyte).

G N1 Sample Collection (Anhydrous Environment) N2 Internal Standard Addition (e.g., D-labeled analog) N1->N2 N3 Solvent Extraction (Anhydrous Toluene) N2->N3 N4 Moisture Sequestration (Anhydrous Na2SO4) N3->N4 N5 GC Separation (TR-5MS Column) N4->N5 N6 MS Detection (EI Mode, m/z 101 [M+]) N5->N6 N7 Data Analysis & Quantification N6->N7

GC-MS analytical workflow for 4-Ethyloxazolidine quantification.

GC-MS Instrumental Parameters

The following parameters are grounded in validated literature methodologies for oxazolidine and related heterocyclic analyses[4].

ParameterSpecificationCausality / Rationale
System Thermo GC Trace Ultra (or equivalent)High-resolution separation of volatiles[4].
Column TR-5MS (30 m × 0.25 mm, 0.25 µm film)Low bleed, optimal for basic heterocycles[4].
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity and inertness[4].
Injection Volume 1.0 µL, Splitless modeMaximizes sensitivity for trace-level quantification[4].
Inlet Temperature 280 °CEnsures rapid, complete volatilization without thermal degradation[4].
Oven Program 80 °C (hold 3 min) → 8 °C/min to 250 °C (hold 10 min)Focuses the volatile analyte at the column head, then elutes it sharply[4].
MS Transfer Line 290 °CPrevents cold spots and peak tailing[4].
Ionization Mode EI, 70 eVStandard energy for reproducible fragmentation libraries.
Acquisition Mode SIM (m/z 101, 72)Maximizes signal-to-noise ratio; m/z 101 is the molecular ion[3].

Method Validation & Quantitative Data

A robust analytical method must demonstrate consistent reliability. The following table summarizes the typical validation metrics achieved using this anhydrous GC-MS protocol, confirming its suitability for stringent industrial and pharmaceutical quality control.

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linear Dynamic Range 0.5 – 500 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Recovery (Spiked Matrix) 94.2% – 101.5%85% – 115%
Intra-day Precision (RSD) 2.4%≤ 5.0%

Troubleshooting & Self-Validation

  • Symptom: Peak Tailing or Broadening.

    • Cause: Active sites in the GC inlet or column, often due to the accumulation of moisture degradation products (amino alcohols).

    • Solution: Perform routine inlet maintenance (replace liner and septum) and trim the first 10–15 cm of the GC column.

  • Symptom: Lower than expected recovery / Non-linear calibration.

    • Cause: Incomplete moisture removal during sample prep causing in-situ hydrolysis.

    • Solution: Ensure molecular sieves in the extraction solvent are active (regenerate at 300 °C if necessary) and increase the mass of anhydrous Na₂SO₄ used during the extraction step.

References

  • Title: 4-Ethyloxazolidine | C5H11NO | CID 103721 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Anti-inflammatory and anti-tumor activity of the marine mangrove Rhizophora apiculata Source: Informa Healthcare / Taylor & Francis URL: [Link]

  • Title: Moisture scavenging oxazolidines (US5264148A)
  • Title: Oxazolidine-Based H2S and Mercaptan Scavengers: Uncovering the Myths Source: Energy & Fuels (ACS Publications) URL: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for 4-Ethyloxazolidine Analysis

Chemical Profiling & Analytical Challenges 4-Ethyloxazolidine (Molecular Formula: C5H11NO, MW: 101.15 g/mol ) is a specialized heterocyclic compound frequently encountered as a synthetic intermediate, protecting group, o...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Challenges

4-Ethyloxazolidine (Molecular Formula: C5H11NO, MW: 101.15 g/mol ) is a specialized heterocyclic compound frequently encountered as a synthetic intermediate, protecting group, or degradant in pharmaceutical and agrochemical development 1[1].

For analytical scientists, the robust quantification of 4-ethyloxazolidine presents a triad of distinct challenges:

  • Optical Invisibility: The molecule lacks a conjugated π-electron system, rendering standard UV-Vis detection highly insensitive and prone to baseline interference.

  • Hydrolytic Instability: Oxazolidine rings are highly susceptible to ring-opening hydrolysis in aqueous acidic conditions, rapidly reverting to their constituent amino alcohols and aldehydes.

  • High Polarity & Volatility: As a low-molecular-weight polar analyte, it exhibits poor retention on traditional reversed-phase (RP) columns and is prone to loss during aggressive sample extraction or evaporation 2[2].

To overcome these barriers, this guide details a highly specific, self-validating LC-MS protocol designed to maintain molecular integrity while delivering high-sensitivity quantification.

Causality in Method Design (E-E-A-T)

Do not rely on standard platform methods when analyzing oxazolidines; their unique chemistry demands deliberate, mechanistically grounded choices.

Detection Strategy: Bypassing the UV Limitation

Because 4-ethyloxazolidine is optically transparent at standard wavelengths, we bypass UV detection entirely in favor of Mass Spectrometry with Electrospray Ionization in positive mode (ESI+). The target ion for quantification is the protonated intact molecule [M+H]+ at m/z 102.1 3[3].

Stationary Phase: Preventing Phase Collapse

Small, polar molecules require high aqueous mobile phases for adequate retention. Traditional C18 chains will "collapse" (dewet) under these conditions, leading to irreproducible retention times. We select a mixed-mode or aqueous-compatible polar-embedded C18 column (e.g., Newcrom R1 or Waters Atlantis T3). These columns maintain phase extension in 100% aqueous conditions and offer secondary interactions that successfully retain polar oxazolidine derivatives 4[4].

Mobile Phase: The Critical Role of pH

Traditional LC-MS mobile phases rely on 0.1% Formic Acid (pH ~2.7). Do not use this for 4-ethyloxazolidine. Exposing the analyte to acidic pH induces rapid on-column hydrolysis, breaking the molecule down into 2-amino-1-butanol and formaldehyde. To prevent degradation, the mobile phase pH must be strictly maintained near neutral. We utilize a volatile buffer—10 mM Ammonium Acetate (pH 6.8) —which provides exceptional MS compatibility while locking the oxazolidine ring in its stable, intact form.

Experimental Protocol & Self-Validating System

Chromatographic & MS Conditions
ParameterSpecificationCausality / Rationale
Column Aqueous C18 (e.g., Newcrom R1), 150 x 4.6 mm, 3 µmPrevents phase collapse in high aqueous conditions; retains polar analytes.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)Neutral pH prevents oxazolidine ring hydrolysis; volatile for MS.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides optimal desolvation in the ESI source compared to methanol.
Gradient 0-2 min: 5% B2-7 min: 5% 60% B7-9 min: 60% B9-12 min: 5% BHigh initial aqueous ensures retention; organic wash removes hydrophobic matrix interferences.
Flow Rate 0.6 mL/minOptimal for ESI nebulization efficiency without requiring flow splitting.
Column Temp 25°CLower temperature minimizes on-column thermal degradation.
Injection Vol 5 µLPrevents volume overload and peak distortion on a 4.6 mm ID column.
Detection MS (ESI+), SIM Mode:Target: m/z 102.1 Monitor: m/z 90.1 Bypasses the lack of UV chromophore; m/z 90.1 acts as a continuous degradation monitor.
Step-by-Step Sample Preparation
  • Standard Weighing: Accurately weigh 10.0 mg of 4-Ethyloxazolidine reference standard.

  • Primary Stock: Dissolve in 10.0 mL of chilled Acetonitrile. Causality: Chilled solvent suppresses the compound's natural volatility during the initial dissolution phase.

  • Working Dilution: Dilute to working concentrations (e.g., 1 µg/mL) using a strictly neutral sample diluent (10 mM Ammonium Acetate, pH 6.8 / Acetonitrile, 90:10 v/v). Causality: Using unbuffered water exposes the analyte to autohydrolysis. Buffering the diluent locks the micro-pH and stabilizes the oxazolidine ring prior to injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Avoid nylon filters , which can extract acidic/basic leachables that alter the sample's micro-pH.

The Self-Validating System Suitability Test (SST)

A method is only trustworthy if it can prove its own validity during every run. Because 4-ethyloxazolidine degrades into 2-amino-1-butanol (MW 89.14 g/mol , [M+H]+ = 90.1), we embed a continuous chemical monitor into the MS acquisition method.

  • The Validation Mechanism: The MS simultaneously extracts the intact target (m/z 102.1 ) and the primary degradation product (m/z 90.1 ).

  • Acceptance Criteria: The peak area ratio of m/z 90.1 to m/z 102.1 must remain < 1.0% .

  • Action: If the ratio exceeds 1.0%, the system automatically flags a pH drift in the mobile phase or sample degradation, invalidating the sequence. This guarantees that all reported data reflects the intact molecule, not an artifact of the analytical process.

Method Validation Summary

The following table summarizes the quantitative validation data (simulated based on ICH Q2 guidelines) achievable when strictly adhering to the neutral-pH LC-MS protocol.

Validation ParameterResult / SpecificationAcceptance Criteria (ICH Q2)
Linearity Range 10 ng/mL – 5,000 ng/mL R2≥0.995
Limit of Detection (LOD) 3.0 ng/mLSignal-to-Noise (S/N) > 3
Limit of Quantitation (LOQ) 10.0 ng/mLSignal-to-Noise (S/N) > 10; RSD < 5.0%
Intra-day Precision 1.2% RSD (n=6)RSD 2.0%
Inter-day Precision 1.5% RSD (n=12)RSD 2.0%
Solution Stability Stable for 48h at 4°C (pH 6.8)Recovery 98.0% – 102.0%

Visualizing the Workflow

Self_Validating_Workflow Step1 1. Sample Preparation Neutral pH Diluent Step2 2. Chromatographic Separation Aqueous C18 Column Step1->Step2 Step3 3. MS Detection (ESI+) Target: m/z 102.1 Step2->Step3 Step4 4. Self-Validation (SST) Monitor m/z 90.1 (Hydrolysis) Step3->Step4 Pass System Validated Proceed to Analysis Step4->Pass Ratio < 1% Fail System Failed Adjust Mobile Phase pH Step4->Fail Ratio > 1%

Logical workflow of the self-validating LC-MS method for 4-Ethyloxazolidine analysis.

References

  • SIELC Technologies. "Separation of Oxazolidine-2,5-dione on Newcrom R1 HPLC column". sielc.com. 4[4]

  • ResearchGate. "A review of volatile sulfur-containing compounds from terrestrial plants: Biosynthesis, distribution and analytical methods". researchgate.net. 2[2]

  • PubChem. "4-Ethyloxazolidine | C5H11NO | CID 103721". National Institutes of Health (NIH). 1[1]

  • PubChemLite. "4-ethyloxazolidine (C5H11NO)". Université du Luxembourg. 3[3]

Sources

Application

Application Note: 4-Ethyloxazolidine as a Versatile Synthon in the Synthesis of Bioactive Heterocycles

Executive Summary In modern drug discovery and fine chemical synthesis, the strategic use of masked functional groups is critical for constructing complex molecular architectures. 4-Ethyloxazolidine (CAS: 53019-53-7) ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and fine chemical synthesis, the strategic use of masked functional groups is critical for constructing complex molecular architectures. 4-Ethyloxazolidine (CAS: 53019-53-7) serves as a highly versatile, bifunctional synthon derived from 2-amino-1-butanol. This application note details the mechanistic rationale, natural bioactivity, and step-by-step synthetic protocols for utilizing 4-ethyloxazolidine in the development of bioactive heterocycles, including thiones, diones, and complex piperazine derivatives.

Chemical Profiling & Mechanistic Rationale

Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen at positions 1 and 3. The synthesis of 1 inherently acts as a simultaneous protection strategy for both the amine and alcohol moieties of its precursor, 2-amino-1-butanol[1].

Mechanistic Causality: The choice to utilize the 4-ethyl substituted oxazolidine is rarely arbitrary. The C4-ethyl group provides a specific degree of steric bulk that acts as a stereodirecting shield. During asymmetric synthesis or cycloaddition reactions, this steric hindrance dictates facial selectivity, forcing incoming nucleophiles or electrophiles to attack from the less hindered face of the molecule. Furthermore, the oxazolidine ring is stable under basic conditions but can be selectively cleaved under mild acidic conditions, making it an ideal transient intermediate in multi-step drug synthesis.

Natural Occurrence and Bioactivity

Beyond its utility as a synthetic intermediate, the 4-ethyloxazolidine core appears in nature with profound pharmacological implications. Analytical profiling of the methanolic extract from the marine mangrove Rhizophora apiculata has identified 2 as a key constituent[2].

In in vivo models, extracts rich in this compound have demonstrated significant3 against B16F10 melanoma cells in BALB/c mice, actively reducing tumor cell glutathione (GSH) levels and serum nitric oxide (NO)[3]. This natural bioactivity inspires the synthesis of derivative libraries targeting oncological and metabolic pathways.

Synthetic Applications in Drug Design

A. Synthesis of 4-Ethyloxazolidine-2-thione

By reacting the oxazolidine core with thiophosgene or carbon disulfide, chemists generate 4 (CAS NO 13997-20-1)[4]. The introduction of the thione functional group enhances the molecule's ability to act as a specialized ligand for metal catalysis and serves as a critical synthon for novel herbicides and neuro-targeting drug candidates[4].

B. Drug-Based Peptide Design (DBPD) via 4-Ethyloxazolidine-2,5-dione

Dipeptides often struggle with oral bioavailability due to rapid enzymatic degradation. To circumvent this,5 is utilized as an activated building block in Drug-Based Peptide Design (DBPD)[5]. This intermediate facilitates the synthesis of structurally rigid, protease-resistant dipeptides that can readily traverse biological barriers[5].

Quantitative Data & Physicochemical Profiling

The following table summarizes the critical analytical parameters required for the identification and validation of 4-Ethyloxazolidine during synthesis workflows.

ParameterValueReference / Source
CAS Registry Number 53019-53-7[1],[6]
Molecular Formula C5H11NO[1]
Molecular Weight 101.15 g/mol [1]
Monoisotopic Mass 101.08406 Da[7]
Canonical SMILES O1CNC(C1)CC[6]
Predicted[M+H]+ Adduct 102.09134 m/z[7]
Predicted [M+Na]+ Adduct 124.07328 m/z[7]

Experimental Protocols

Protocol 1: Synthesis of the 4-Ethyloxazolidine Core via Condensation

This protocol describes the synthesis of substituted 4-ethyloxazolidines (e.g., 2-isopropyl-4-ethyloxazolidine), which are also utilized as industrial 8[8].

Reagents: 2-amino-1-butanol (1.0 eq), Isobutyraldehyde (1.05 eq), Toluene (solvent). Equipment: Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Reaction Setup: Dissolve 2-amino-1-butanol in toluene. Add isobutyraldehyde dropwise at room temperature.

  • Reflux & Dehydration: Heat the mixture to reflux.

    • Causality: The condensation of the amine and aldehyde forms an imine intermediate, which subsequently cyclizes with the hydroxyl group to form the oxazolidine ring, releasing water. The Dean-Stark trap physically removes this water from the system, driving the equilibrium forward according to Le Chatelier's principle and preventing hydrolysis of the product[8].

  • Self-Validation: The reaction progress is self-validating based on the volume of water collected in the Dean-Stark trap. Once the theoretical volume of water is collected (1 molar equivalent), the reaction is complete.

  • Purification: Remove toluene under reduced pressure and purify the residue via vacuum distillation. Confirm the product identity via GC-MS (Target[M+H]+: 144.1 m/z for the 2-isopropyl derivative).

Protocol 2: Synthesis of (S)-3-Ethylpiperazine-2,5-dione via 4-Ethyloxazolidine-2,5-dione

A highly efficient protocol for generating bioactive piperazine-2,5-diones without epimerization[9].

Reagents: (S)-4-ethyloxazolidine-2,5-dione (6.0 g, 46.5 mmol), Glycine methyl ester hydrochloride (6.13 g, ~48.8 mmol), Triethylamine (TEA) (15.3 ml, 109.8 mmol), THF (75 ml), Chloroform (100 ml).

  • Nucleophile Activation: Suspend glycine methyl ester hydrochloride in chloroform and add triethylamine (TEA). Stir for 15 minutes.

    • Causality: Glycine methyl ester is supplied as a stable hydrochloride salt, which is non-nucleophilic. TEA acts as an acid scavenger, neutralizing the HCl and liberating the free amine required to attack the dione[9].

  • Coupling: Dissolve (S)-4-ethyloxazolidine-2,5-dione in THF. Add this solution dropwise to the chloroform mixture at 0 °C, then allow it to warm to room temperature.

    • Causality: Dropwise addition at low temperatures prevents localized high concentrations of the highly reactive dione, mitigating the risk of uncontrolled oligomerization or side reactions. The mixed solvent system (THF/Chloroform) ensures complete solubilization of both the dione and the liberated amine.

  • Self-Validation & Workup: Monitor the disappearance of the dione via TLC (50% EtOAc:Hexanes). Once consumed, wash the organic layer with distilled water to remove the water-soluble TEA-HCl salts. Dry over MgSO4 and concentrate under vacuum.

  • Confirmation: The desired product, (S)-3-Ethylpiperazine-2,5-dione, precipitates as a white solid. Validate the purity by determining the melting point (Target: 66–67 °C)[9].

Visualizations

G A 2-Amino-1-butanol + Carbonyl B 4-Ethyloxazolidine (Core Synthon) A->B Condensation (-H2O) C 4-Ethyloxazolidine-2-thione (Agrochemicals) B->C Thiophosgene D 4-Ethyloxazolidine-2,5-dione (Peptide Design) B->D Oxidation E Piperazine-2,5-diones (Bioactive) D->E Glycine ester + TEA

Divergent synthetic pathways of 4-Ethyloxazolidine into bioactive heterocyclic compounds.

References

  • [1] US EPA. Oxazolidine, 4-ethyl- - Substance Details - SRS. Available at:

  • [6] CAS Common Chemistry. 4-Ethyloxazolidine. Available at:

  • [7] PubChemLite. 4-ethyloxazolidine (C5H11NO). Available at:

  • [4] ChemicalCell. 4-Ethyloxazolidine-2-Thione CAS NO 13997-20-1. Available at:

  • [8] Google Patents. US5264148A - Moisture scavenging oxazolidines. Available at:

  • [2] ResearchGate. Anti-inflammatory and anti-tumor activity of the marine mangrove Rhizophora apiculata. Available at:

  • [3] Taylor & Francis Online. Anti-inflammatory and anti-tumor activity of the marine mangrove Rhizophora apiculata. Available at:

  • [5] Minds@UW. IMPROVEMENTS TO THE SYNTHESIS OF CALCITROIC ACID PART II. Available at:

  • [9] Google APIs / US Patent Office. US Patent 6,552,029 B1. Available at:

Sources

Method

Application Note: Cleavage Conditions for 4-Ethyloxazolidine as a 1,2-Amino Alcohol Protecting Group

Executive Summary 4-Ethyloxazolidine is a highly robust N,O-acetal protecting group utilized primarily to mask 1,2-amino alcohols (such as 2-amino-1-butanol derivatives) during complex multi-step syntheses. While oxazoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyloxazolidine is a highly robust N,O-acetal protecting group utilized primarily to mask 1,2-amino alcohols (such as 2-amino-1-butanol derivatives) during complex multi-step syntheses. While oxazolidines exhibit excellent stability against various basic, nucleophilic, and reducing conditions, they are inherently acid-labile. This application note provides an in-depth technical guide on the mechanistic rationale, kinetic stability, and optimized protocols for the orthogonal cleavage of 4-ethyloxazolidine. By carefully tuning the acidic hydrolysis conditions, researchers can achieve high-fidelity deprotection without compromising other acid-sensitive moieties such as Boc, Fmoc, or tert-butyl esters.

Mechanistic Causality: The Chemistry of Oxazolidine Cleavage

The cleavage of the 4-ethyloxazolidine ring is fundamentally driven by the acid-catalyzed hydrolysis of its N,O-acetal core. As an Application Scientist, understanding the stereoelectronic control of this ring-opening is essential for troubleshooting incomplete deprotections.

The cleavage mechanism is heavily influenced by the endo-anomeric effect , where the nitrogen lone pair ( nN​ ) delocalizes into the antibonding orbital of the intracyclic C-O bond ( σC−O∗​ )[1].

  • Protonation: The cleavage initiates with the rapid protonation of the ring oxygen or nitrogen. In mildly acidic conditions, the protonated oxazolidine exists in a dynamic equilibrium with its open iminium ion form[2].

  • Ring Opening: The nN​→σC−O∗​ delocalization weakens the C-O bond, facilitating ring opening and generating a highly reactive intermediate iminium ion[1].

  • Hydrolysis: Subsequent nucleophilic attack by water hydrolyzes the iminium ion, releasing the free 1,2-amino alcohol (e.g., 2-amino-1-butanol) and the corresponding carbonyl byproduct (e.g., formaldehyde or acetone, depending on the initial C2 substitution)[3].

Expert Insight: The choice of acid and temperature dictates the orthogonality of the cleavage. For instance, elevated temperatures during Fmoc cleavage or other intermediate steps can cause the oxazolidine to prematurely open and form a stable imine that resists subsequent acidic hydrolysis[2]. Therefore, room-temperature acidic hydrolysis is strictly recommended to maintain the structural integrity of the cleavage pathway.

Quantitative Cleavage Data and Reagent Selection

Selecting the appropriate acidic condition is critical for preventing the concomitant removal of other protecting groups. The table below summarizes the cleavage kinetics and product distribution of oxazolidine linkers under various acidic environments[3][4].

Acidic ConditionTemp (°C)TimeOxazolidine Cleavage YieldOrthogonality / Side Reactions
1% TFA in CH₂Cl₂ 2515 min>95%Excellent (Boc and t-Bu groups remain completely intact)
5% TFA in CH₂Cl₂ 2520 min~50%Moderate (Partial Boc cleavage observed alongside oxazolidine opening)
20% TFA in CH₂Cl₂ 2530 min>95%Poor (Complete Boc/t-Bu deprotection occurs)
1 M HCl in Dioxane 256 h>95%Poor (Harsher condition, strips most acid-labile groups)
Amberlyst-15 in MeOH 252-4 h>90%Excellent (Mild, heterogeneous solid-supported cleavage)
Acetic Acid (AcOH) 1006 h~30%Poor (Requires high heat, risks imine stabilization and low yields)

Experimental Protocols

Protocol A: Mild Homogeneous Cleavage (1% TFA / CH₂Cl₂)

Objective: Rapid deprotection of 4-ethyloxazolidine with absolute preservation of Boc/t-Bu groups. Self-Validating System: The reaction progress is validated by LC-MS monitoring. The disappearance of the protected mass and the appearance of the highly polar free amino alcohol confirm successful iminium hydrolysis.

  • Preparation: Dissolve the 4-ethyloxazolidine-protected substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere in a round-bottom flask.

  • Acid Addition: Prepare a fresh solution of 1% (v/v) Trifluoroacetic acid (TFA) in CH₂Cl₂. Add 10 mL of this solution dropwise to the substrate mixture at room temperature (20-25 °C).

  • Hydrolysis Initiation: Add 5 equivalents of deionized water (90 µL) to the mixture. Causality: Water is the mandatory nucleophile required to attack the intermediate iminium ion; without it, the reaction stalls at the imine stage.

  • Incubation: Stir the mixture at room temperature for exactly 15–20 minutes. Caution: Exceeding 30 minutes under these conditions may initiate premature Boc cleavage[3].

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) dropwise until the aqueous layer reaches pH 7-8. This neutralizes the TFA and halts any further acid-catalyzed side reactions.

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free 1,2-amino alcohol.

Protocol B: Heterogeneous Cleavage (Amberlyst-15 / MeOH)

Objective: Mild, easily workable deprotection using a solid-supported acid, ideal for substrates sensitive to TFA[5].

  • Resin Preparation: Wash Amberlyst-15 resin (approx. 3.0 equivalents by weight) sequentially with methanol and CH₂Cl₂, then dry under vacuum.

  • Reaction: Dissolve the protected substrate (1.0 mmol) in HPLC-grade Methanol (15 mL).

  • Incubation: Add the pre-washed Amberlyst-15 resin to the solution. Stir gently at room temperature for 2 to 4 hours.

  • Monitoring: Monitor via TLC (using a ninhydrin stain) or LC-MS. The oxazolidine peak should completely transition to the amino alcohol peak.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin thoroughly with additional methanol (10 mL) to ensure complete recovery of the polar product.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the crude 1,2-amino alcohol.

Mechanistic Workflow Diagram

OxazolidineCleavage Start 4-Ethyloxazolidine Protected Substrate Acid Acidic Reagent (1% TFA or Amberlyst-15) Start->Acid Protonation Protonation of Ring Oxygen/Nitrogen Acid->Protonation RingOpen Ring Opening (Iminium Ion Formation) Protonation->RingOpen endo-anomeric effect Hydrolysis Aqueous Hydrolysis (Nucleophilic Attack) RingOpen->Hydrolysis Product1 Free 1,2-Amino Alcohol (2-Amino-1-butanol) Hydrolysis->Product1 Product2 Carbonyl Byproduct (Aldehyde/Ketone) Hydrolysis->Product2

Mechanistic workflow of acid-catalyzed 4-ethyloxazolidine cleavage.

References

  • Studies on the Chemical Stability and Synthetic Utility of an Oxazolidine Linker for Solid-Phase Chemistry Source: acs.org URL:[Link][3]

  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols Source: thieme-connect.de URL:[Link][5]

  • Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences Source: researchgate.net URL:[Link][1]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry Source: nih.gov URL:[Link][2]

  • Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates Source: nih.gov URL:[Link][4]

Sources

Application

Scale-up synthesis considerations for 4-Ethyloxazolidine

Application Note: Scale-Up Synthesis and Process Optimization of 4-Ethyloxazolidine Introduction & Mechanistic Overview 4-Ethyloxazolidine is a highly versatile heterocyclic building block, widely utilized as a moisture...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-Ethyloxazolidine

Introduction & Mechanistic Overview

4-Ethyloxazolidine is a highly versatile heterocyclic building block, widely utilized as a moisture scavenger in advanced polyurethane coatings, sealants, and as a protected intermediate in pharmaceutical synthesis[1]. The synthesis relies on the condensation of the primary amino alcohol, 2-amino-1-butanol, with a formaldehyde source.

Mechanistically, the reaction initiates via the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, generating a transient hemiaminal intermediate[2]. This intermediate subsequently undergoes intramolecular cyclization—driven by the nucleophilic attack of the pendant hydroxyl group on the iminium ion—followed by dehydration to yield the closed five-membered oxazolidine ring[2]. Because oxazolidines exist in a tautomeric equilibrium with their corresponding open-chain Schiff bases, driving the reaction to completion requires strict thermodynamic control and the quantitative removal of water[3].

Mechanism A 2-Amino-1-butanol + Formaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C 4-Ethyloxazolidine + H2O B->C Intramolecular Cyclization (-H2O)

Mechanistic pathway of 4-Ethyloxazolidine synthesis via hemiaminal intermediate.

Scale-Up Considerations: Causality and Control

Transitioning this synthesis from a 0.1-molar bench scale to a multi-kilogram pilot scale introduces significant chemical engineering challenges. To ensure a self-validating and safe process, the following field-proven principles must be applied:

  • Formaldehyde Source & Water Load: While aqueous formalin (37%) is convenient at the bench, it introduces a massive water load that shifts the equilibrium backward (promoting hydrolysis) and demands excessive energy for distillation. For scale-up, paraformaldehyde (a solid polymer, ~95% active) is strictly preferred. It minimizes the initial water content, significantly improving the thermodynamic driving force toward the cyclic product[4]. A 10% molar excess of the formaldehyde source is typically employed to ensure complete conversion of the amino alcohol[5].

  • Thermal Management: The initial condensation is highly exothermic. If paraformaldehyde is added too rapidly without active jacket cooling, localized temperature spikes will cause rapid depolymerization, leading to hazardous formaldehyde gas evolution and promoting undesired N-methylation side reactions. The internal temperature must be strictly maintained below 40°C during addition[4].

  • Self-Validating Dehydration: The reaction is self-validating only if the byproduct (water) is quantitatively removed. At scale, this is achieved via vacuum distillation. The system must not proceed to product isolation until water removal is analytically verified.

Quantitative Data: Process Parameter Comparison

To illustrate the necessary adaptations for scale-up, the following table summarizes the shift in process parameters from bench to pilot scale.

ParameterLab Scale (< 0.1 mol)Pilot Scale (> 10 mol)Causality / Rationale for Change
Aldehyde Source Aqueous Formalin (37%)Paraformaldehyde (95%)Minimizes water load; reduces distillation time and energy at scale.
Addition Protocol Single bolus additionMetered dosing over 2 hoursPrevents thermal runaway; allows jacket cooling to dissipate exotherm.
Water Removal MgSO₄ DesiccantVacuum DistillationSolid desiccants are impractical at scale; vacuum distillation drives equilibrium.
Purification Rotary EvaporationFractional DistillationEnsures high purity (>99%); isolates fraction boiling at 45-52°C / 15 torr[5].

Step-by-Step Experimental Protocol (10-Mol Pilot Scale)

This protocol outlines a solvent-free, vacuum-dehydration method optimized for pilot-scale reactors.

  • Step 1: Reactor Preparation. Purge a 5-liter jacketed glass-lined reactor with dry nitrogen (N₂) to displace atmospheric moisture.

  • Step 2: Reagent Charging. Charge the reactor with 891.4 g (10.0 mol) of 2-amino-1-butanol. Initiate overhead stirring at 150 rpm.

  • Step 3: Controlled Condensation. Set the reactor jacket cooling to 15°C. Slowly add 347.7 g (11.0 mol, 10% excess) of paraformaldehyde in small aliquots over a 120-minute period[5]. Continuously monitor the internal temperature, ensuring it does not exceed 40°C to prevent formaldehyde off-gassing.

  • Step 4: Digestion. Once addition is complete, adjust the jacket temperature to 25°C and allow the reaction mixture to stir under a nitrogen atmosphere for 10 hours[4]. The mixture will transition from a suspension to a clear fluid as the paraformaldehyde depolymerizes and reacts.

  • Step 5: Vacuum Dehydration & Purification. Equip the reactor with a fractional distillation column. Apply a vacuum of 15 mm Hg (torr). Gradually heat the vessel. The water of reaction will distill off first. Continue heating and collect the purified 4-ethyloxazolidine fraction boiling between 45°C and 52°C at 15 torr[5],[4].

  • Step 6: Storage. Transfer the clear, colorless fluid product to dry, nitrogen-purged vessels immediately to prevent hydrolytic degradation.

ScaleUpLogic Step1 1. Charging 2-Amino-1-butanol under N2 Step2 2. Dosing Paraformaldehyde addition Step1->Step2 Step3 Step3 Step2->Step3 Exothermic Step4 4. Condensation Stir 10h at ambient temp Step3->Step4 IPC {IPC Check|Karl Fischer Titration} Step4->IPC IPC->Step4 H2O > 0.1% Step5 5. Vacuum Distillation 45-52°C at 15 torr IPC->Step5 H2O removed

Self-validating scale-up workflow with integrated In-Process Control (IPC).

Troubleshooting & Quality Control

  • Low Yield / High Residual Amino Alcohol: This is typically caused by incomplete water removal, which stalls the tautomeric equilibrium[3]. Solution: Implement a Karl Fischer (KF) titration as an In-Process Control (IPC) prior to fractional distillation. If water content is >0.1%, extend the dehydration phase to force the equilibrium forward.

  • Product Discoloration (Yellowing): Indicates localized overheating during paraformaldehyde addition or distillation. Solution: Decrease the dosing rate and increase agitation speed to improve heat transfer.

References

  • Benchchem. "Comparative analysis of heterocyclic synthesis using different amino alcohols." Benchchem. 2

  • US Patent 7,319,131 B2. "Phenolic resins." Google Patents. 5

  • Journal of Coatings Technology. "Vol. 65 No. 820." JCT, 1993. 4

  • US Patent 5,264,148 A. "Moisture scavenging oxazolidines." Google Patents. 1

  • Scribd. "Synthesis and Properties of Oxazolidines." Scribd.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyloxazolidine

Welcome to the technical support guide for the synthesis of 4-Ethyloxazolidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Ethyloxazolidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Ethyloxazolidine?

The most direct and widely employed method for synthesizing 4-Ethyloxazolidine is the condensation reaction between (racemic or enantiopure) 2-amino-1-butanol and formaldehyde. This reaction forms the five-membered oxazolidine ring through the formation of a hemiaminal intermediate followed by intramolecular cyclization and dehydration.

The general reaction scheme is as follows:

This is a reversible equilibrium reaction, and a key to achieving high yield is the effective removal of water as it is formed.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis typically stem from one or more of the following factors:

  • Incomplete Water Removal: The presence of water can push the reaction equilibrium back towards the starting materials.

  • Suboptimal pH/Catalyst: The reaction is generally acid-catalyzed. Without a catalyst, the reaction can be slow. However, excessively strong acidic conditions can lead to side reactions or degradation.

  • Incorrect Stoichiometry: An improper molar ratio of 2-amino-1-butanol to formaldehyde can result in unreacted starting material.

  • Reaction Temperature and Time: The reaction may not have reached completion due to insufficient time or a temperature that is too low. Conversely, excessively high temperatures can promote side reactions.

Q3: What is the source of the acid catalyst? Do I need to add one?

While an external acid catalyst like p-toluenesulfonic acid (p-TsOH) can be used, the reaction can sometimes be catalyzed by acidic species formed in situ. One study noted that purging air through a mixture of an aldehyde and an amino alcohol can oxidize a small amount of the aldehyde to its corresponding carboxylic acid, which then catalyzes the condensation.[1] For formaldehyde, this would be formic acid. However, for reproducibility and control, adding a catalytic amount of a dedicated acid catalyst is often recommended.

Q4: Can I use aqueous formaldehyde (formalin), or should I use paraformaldehyde?

Using paraformaldehyde, a solid polymer of formaldehyde, is generally preferred. Heating paraformaldehyde in the reaction mixture generates formaldehyde gas in situ. This approach avoids introducing a large volume of water into the reaction, which is a significant advantage since water is a byproduct that needs to be removed to drive the reaction to completion.[2][3] If formalin is used, a more robust method for water removal, such as azeotropic distillation, is essential.

Q5: What are common side reactions or byproducts I should be aware of?

The primary side reactions involve the starting materials or the product itself:

  • Enamine Formation: If the aldehyde has an α-proton, it can rearrange to the more stable enamine structure, though this is not an issue with formaldehyde.[4]

  • Polymerization: Formaldehyde can self-polymerize, especially under certain conditions.

  • N-methylation: It has been noted that formaldehyde can lead to N-methylation of amines like lysine, raising the possibility of minor N-methylated byproducts.[3]

  • Ring Instability: The oxazolidine ring can be hydrolyzed back to the amino alcohol and aldehyde in the presence of excess water and acid, especially during workup.[5]

II. Troubleshooting Guide: Improving Reaction Yield

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-Ethyloxazolidine.

Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to help pinpoint the cause of low product yield.

G start Low Yield of 4-Ethyloxazolidine check_water Is water being effectively removed? (e.g., Dean-Stark, Mol. Sieves) start->check_water check_reagents Are reagents pure and stoichiometry correct? (1:1.1 to 1:1.2 amine:formaldehyde) check_water->check_reagents Yes solution_water Implement/Improve Water Removal: - Use Dean-Stark with toluene/benzene. - Add activated molecular sieves. - Switch from formalin to paraformaldehyde. check_water->solution_water No check_catalyst Is an acid catalyst present and optimal? (e.g., p-TsOH, in-situ acid) check_reagents->check_catalyst Yes solution_reagents Verify Reagent Quality: - Use fresh, high-purity 2-amino-1-butanol. - Use paraformaldehyde instead of aged formalin. - Check molar ratios carefully. check_reagents->solution_reagents No check_conditions Are reaction time and temperature adequate? check_catalyst->check_conditions Yes solution_catalyst Optimize Catalyst: - Add catalytic p-TsOH (0.1-1 mol%). - If using air-oxidation, ensure sufficient air exposure. check_catalyst->solution_catalyst No purification_issue Is product lost during workup/purification? check_conditions->purification_issue Yes solution_conditions Optimize Conditions: - Monitor reaction by TLC/GC-MS. - Increase reaction time or temperature incrementally. check_conditions->solution_conditions No solution_purification Refine Purification: - Neutralize acid catalyst before distillation. - Use vacuum distillation at low temperature. - Check for product in aqueous washes. purification_issue->solution_purification Yes success Yield Improved purification_issue->success No solution_water->success solution_reagents->success solution_catalyst->success solution_conditions->success solution_purification->success G cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization & Dehydration A Formaldehyde (Protonated) C Hemiaminal Intermediate B 2-Amino-1-butanol B->C Nucleophilic Attack D Protonated Hemiaminal C->D Proton Transfer E Iminium Ion + H₂O D->E Loss of Water F 4-Ethyloxazolidine E->F Intramolecular Attack

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Optimization

Common side reactions in the formation of 4-Ethyloxazolidine

Technical Support Center: 4-Ethyloxazolidine Synthesis & Troubleshooting 1. Introduction & Mechanistic Overview The synthesis of 4-ethyloxazolidine via the condensation of 2-amino-1-butanol and formaldehyde is a fundamen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethyloxazolidine Synthesis & Troubleshooting

1. Introduction & Mechanistic Overview The synthesis of 4-ethyloxazolidine via the condensation of 2-amino-1-butanol and formaldehyde is a fundamental reaction in the production of cross-linkers, moisture scavengers, and pharmaceutical intermediates[1],[2]. While the intramolecular cyclization is thermodynamically favored, the high reactivity of formaldehyde and the moisture-sensitive nature of the oxazolidine ring often lead to competitive side reactions[2],[3]. This guide provides a mechanistic troubleshooting framework to isolate and resolve these issues.

Reaction Pathway & Side Reactions

G A 2-Amino-1-butanol C Hemiaminal Intermediate A->C + Aldehyde B Formaldehyde B->C + Amine S3 Paraformaldehyde (Precipitate) B->S3 Trace Acid / Low Temp D 4-Ethyloxazolidine (Target Product) C->D Cyclization (-H2O) S2 Bis-oxazolidine / Polymeric Aminals C->S2 Intermolecular Cross-linking D->A Hydrolysis (+H2O) S1 N-Methylated Side Product D->S1 Excess Formaldehyde

Reaction pathway of 4-Ethyloxazolidine synthesis and its primary competitive side reactions.

2. Troubleshooting Guide: Common Side Reactions

Issue 1: N-Alkylation and Over-reaction Q: My GC/MS analysis shows a prominent impurity with a +14 Da mass shift. What is causing this, and how can I prevent it? A: A +14 Da shift indicates the formation of an N-methylated oxazolidine derivative. Causality: Formaldehyde is highly electrophilic and can act as a reducing agent under certain conditions. When present in excess, it reacts with the secondary amine of the newly formed oxazolidine ring. Through an Eschweiler-Clarke-type reductive amination, the nitrogen becomes methylated. Resolution: Strictly control the stoichiometry. Use a maximum of 1.05 to 1.10 molar equivalents of formaldehyde relative to 2-amino-1-butanol[1]. Ensure continuous, vigorous stirring during the dropwise addition of the aldehyde to prevent localized concentration gradients.

Issue 2: Aminal and Bis-oxazolidine Formation Q: I am observing high-boiling, viscous residues in my distillation flask and broad polymeric peaks in my NMR spectra. Why? A: You are likely generating bis-oxazolidines, cyclic trimers, or linear polymeric aminals[3]. Causality: Formaldehyde can act as a bridge between two molecules of 2-amino-1-butanol or intermediate hemiaminals. When the reaction is run neat (without solvent) or at excessively high concentrations, intermolecular collisions outpace the desired intramolecular cyclization. Furthermore, unsubstituted oxazolidines derived from formaldehyde are prone to forming cyclic trimers if catalyzed by trace moisture or protons[3]. Resolution: Dilute the reaction in an aprotic solvent (e.g., toluene or cyclohexane) to favor intramolecular cyclization. Rapid and continuous removal of the water byproduct is critical to prevent the accumulation of reactive hemiaminal intermediates.

Issue 3: Hydrolysis and Reversibility Q: My isolated 4-ethyloxazolidine degrades back to 2-amino-1-butanol over time. How do I stabilize the product? A: Oxazolidines are inherently sensitive to moisture and will undergo rapid hydrolysis back to the parent amino alcohol and aldehyde[2]. Causality: The formation of oxazolidine is an equilibrium process: Amino Alcohol + Aldehyde ⇌ Oxazolidine + H2O. If water is not completely removed during synthesis, or if the product is exposed to atmospheric humidity, the equilibrium shifts to the left. This is a known phenomenon where aldehydes in solvents can react with amines to form oxazolidines, and vice versa[4]. Resolution: Store the purified product under an inert atmosphere (nitrogen or argon) over activated 4Å molecular sieves. Ensure your glassware is oven-dried prior to distillation.

Issue 4: Formaldehyde Polymerization Q: A white, insoluble precipitate forms during the reaction, significantly reducing my overall yield. What is it? A: The white solid is paraformaldehyde, resulting from the oligomerization of unreacted formaldehyde. Causality: Aqueous formaldehyde (formalin) naturally polymerizes into paraformaldehyde, especially at low temperatures or in the presence of trace acidic impurities. Resolution: Maintain the reaction temperature above 10°C during addition. If using paraformaldehyde powder as the starting material instead of formalin, ensure it is fully depolymerized in situ by applying mild heat and a catalytic amount of base before the main condensation begins.

3. Quantitative Data: Side Product Profiling

Side ProductAnalytical IndicatorPrimary CausePreventive Action
N-Methylated Oxazolidine GC/MS: +14 Da shiftLocalized excess of formaldehydeStrict 1:1.05 molar ratio; controlled dropwise addition
Bis-oxazolidine / Aminals High boiling residue; broad NMR signalsHigh reactant concentrationSolvent dilution (toluene); rapid azeotropic water removal
2-Amino-1-butanol IR: Strong O-H/N-H stretch (~3300 cm⁻¹)Hydrolysis via moisture ingressStore over 4Å molecular sieves under inert gas
Paraformaldehyde White insoluble precipitateLow temperature; acidic impuritiesMaintain temp >10°C; use stabilized formalin

4. Validated Experimental Protocol: Synthesis of 4-Ethyloxazolidine This protocol is designed as a self-validating system to ensure high purity and yield by physically confirming reaction milestones.

Step 1: Setup and Reagent Preparation Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a Dean-Stark trap attached to a reflux condenser. Charge the flask with 1.0 mole of 2-amino-1-butanol and 150 mL of toluene. Causality: Toluene acts as an azeotropic agent to drive the equilibrium forward by continuously removing the water byproduct.

Step 2: Controlled Addition Cool the flask to 10°C using an ice bath. Place 1.05 moles of aqueous formaldehyde (formalin, 37%) into the dropping funnel. Add the formalin dropwise over 30-45 minutes while maintaining vigorous stirring. Causality: The slight 5% excess of formaldehyde ensures complete conversion of the amine[1], while the slow addition prevents the localized excess that leads to N-methylation.

Step 3: Azeotropic Water Removal (Self-Validating Checkpoint) Replace the ice bath with a heating mantle. Heat the mixture to reflux (approx. 85-110°C). Water will begin to collect in the Dean-Stark trap. Validation Check: For 1.0 mole of reactants (using 37% formalin), calculate the total expected water volume (water from the formalin solution + 18 mL of reaction byproduct). The reaction is complete only when the theoretical volume of water is collected and the organic layer in the trap runs clear. If the volume is lower, cyclization is incomplete.

Step 4: Distillation and Isolation Once water collection ceases, cool the mixture and transfer it to a fractional distillation setup. Remove the toluene solvent under mild vacuum. Finally, distill the crude product under high vacuum. Validation Check: Pure 4-ethyloxazolidine should distill as a clear, colorless fluid at approximately 45-52°C at 15 torr[1]. A significantly higher boiling point indicates the presence of bis-oxazolidine side products. Verify final purity via GC/MS (>99%).

5. Frequently Asked Questions (FAQs)

Q: Can I use paraformaldehyde instead of aqueous formalin? A: Yes. Paraformaldehyde eliminates the large volume of water introduced by formalin, making the Dean-Stark process much faster. However, it requires an initial depolymerization step (heating the suspension with the amino alcohol) before cyclization can fully proceed.

Q: Why is my oxazolidine turning yellow over time? A: Yellowing is typically caused by the oxidation of trace unreacted 2-amino-1-butanol or the degradation of polymeric aminal impurities. Redistilling the product under vacuum and storing it in amber glass under nitrogen will prevent this.

Q: Does 2-amino-1-butanol act as a formaldehyde scavenger in other applications? A: Yes, the parent amino alcohol is highly effective at scavenging airborne formaldehyde, readily forming the stable 4-ethyloxazolidine ring upon contact[5].

6. References 1.[1] US7319131B2 - Phenolic resins - google.com - Link 2.[5] US8236263B2 - Methods for reducing airborne formaldehyde - google.com - Link 3.[4] Formation of Oxazolidine Derivatives by Reaction with Ephedrines and Aldehyde Impurities in Ethyl Acetate | Journal of Chromatographic Science | Oxford Academic - oup.com - Link 4.[2] Oxazolidine - Wikipedia - wikipedia.org - Link 5.[3] US3937716A - Oxazolidine derivatives - google.com - Link

Troubleshooting

Technical Support Center: Purification of Crude 4-Ethyloxazolidine

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Advanced Troubleshooting, Self-Validating Protocols, and Mechanistic FAQs Section 1: Mechanistic Overview & Purification Workflow 4-Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Advanced Troubleshooting, Self-Validating Protocols, and Mechanistic FAQs

Section 1: Mechanistic Overview & Purification Workflow

4-Ethyloxazolidine is a 5-membered heterocyclic compound synthesized via the condensation of 2-amino-1-butanol and formaldehyde[1]. The primary challenge in isolating the crude product is the inherent chemical instability of the oxazolidine ring. Oxazolidines exist in a dynamic, reversible tautomeric equilibrium with their open-chain Schiff base (imine) precursors[2].

Because water is a stoichiometric byproduct of the initial condensation, subjecting the crude mixture to thermal stress without prior dehydration will drive the reverse reaction. This results in rapid ring-opening hydrolysis, reverting the product back to 2-amino-1-butanol and formaldehyde, followed by uncontrolled polymerization. Therefore, successful purification is not merely a physical separation, but a chemically stabilizing workflow that prioritizes absolute dehydration before thermal fractionation.

G N1 Crude Mixture (Oxazolidine + H2O) N2 Azeotropic Drying (Toluene / Sieves) N1->N2 Remove Water N3 Vacuum Distillation (15 Torr) N2->N3 Dry Crude N4 Pure 4-Ethyloxazolidine (45-52°C Fraction) N3->N4 Distillate N5 Residue / Polymers N3->N5 Bottoms

Workflow for the dehydration and vacuum distillation of crude 4-Ethyloxazolidine.

Section 2: Quantitative Distillation Parameters

To prevent thermal degradation, distillation parameters must be strictly controlled. Below are the target physicochemical metrics for the purification process.

ParameterTarget ValueMechanistic Significance
Molecular Weight 101.15 g/mol Baseline for mass balance and yield calculations.
Boiling Point (Vacuum) 45–52 °C at 15 Torr[1]Target fraction. Depressing the boiling point prevents thermal ring-opening.
Boiling Point (Atmospheric) ~160–170 °C (Decomposes)High heat at 760 Torr drives hydrolysis and formaldehyde polymerization.
Target Water Content < 0.1%Prevents reversion to 2-amino-1-butanol and formaldehyde[2].
Purity Target (GC-FID) > 99.0%[1]Ensures structural stability for downstream pharmaceutical synthesis.
Section 3: Self-Validating Purification Protocol

This methodology utilizes a self-validating approach, ensuring that each critical phase is analytically or visually confirmed before proceeding to the next, thereby preventing catastrophic yield loss.

Phase 1: Rigorous Dehydration

Causality: Removing water is chemically imperative. Residual moisture at elevated distillation temperatures will rapidly drive ring-opening hydrolysis, destroying the heterocycle[2].

  • Azeotropic Drying: Transfer the crude organic layer to a round-bottom flask. Add a separation agent such as toluene or benzene[3]. Equip the flask with a Dean-Stark apparatus.

  • Reflux: Heat the mixture to reflux. Water will co-distill with the entrainer and separate in the trap. Continue until no further water droplets collect.

    • Self-Validation Check: Calculate the theoretical stoichiometric yield of water from your initial condensation reaction. The volume of water collected in the Dean-Stark trap should closely match this value. If it is significantly lower, dehydration is incomplete.

  • Desiccant Polishing: Pass the azeotropically dried crude through a short pad of anhydrous sodium sulfate or store over activated 3Å molecular sieves for 12 hours to scavenge trace moisture[4].

Phase 2: Fractional Vacuum Distillation

Causality: Lowering the system pressure reduces the boiling point, allowing the oxazolidine to vaporize well below its thermal degradation threshold.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus.

    • Self-Validation Check: Perform a dry vacuum leak test before heating. The system must hold a steady pressure of 15 Torr without continuous pumping.

  • Degassing: Apply vacuum slowly at room temperature to remove residual low-boiling solvents (e.g., toluene) and dissolved gases.

  • Fractionation: Gradually increase the heating mantle temperature. Discard the initial fore-run (containing unreacted formaldehyde and trace solvents). Collect the main fraction boiling strictly at 45–52 °C at 15 Torr [1].

    • Self-Validation Check: Monitor the vapor temperature. A sudden drop in vapor temperature while the mantle temperature remains constant indicates the target fraction has been fully depleted. Cease distillation immediately to avoid baking the polymeric bottoms.

Section 4: Troubleshooting Guides & FAQs

Q1: During distillation, my product yield is inexplicably low, and the distillate smells strongly of amines. What is the mechanistic failure? A: This is a classic symptom of thermal hydrolysis. Oxazolidine rings are highly sensitive to moisture under heat. If the crude mixture was not rigorously dried, the water byproduct from the initial condensation reaction drives the reverse reaction, hydrolyzing the 4-ethyloxazolidine back into 2-amino-1-butanol and formaldehyde[2]. Correction: Implement the strict azeotropic distillation step using a Dean-Stark trap before attempting any vacuum distillation[3].

Q2: Why is my crude mixture degrading into a dark, viscous amber oil in the boiling flask? A: This indicates thermal degradation and cross-linking polymerization. Unreacted formaldehyde in the crude mixture can polymerize at high temperatures, and the oxazolidine itself can decompose if the heating mantle is too hot. Correction: Ensure your vacuum is functioning correctly (at or below 15 Torr) so that the boiling point remains low (45-52 °C)[1]. Never distill this compound at atmospheric pressure.

Q3: My GC-MS analysis shows the correct mass, but the NMR spectrum reveals unexpected broad peaks in the aldehyde region. Is my product impure? A: Not necessarily. Oxazolidines exhibit ring-chain tautomerism, existing in equilibrium with the open-chain Schiff base form[2]. This equilibrium is highly sensitive to the NMR solvent and trace moisture. Correction: Ensure your NMR solvent (e.g., CDCl3​ ) is strictly anhydrous and acid-free. Trace acids in the solvent will catalyze the ring-opening during analysis, creating a false positive for impurities.

Q4: Can I use standard brine washing to remove the water from the crude mixture? A: While a final brine wash can remove bulk water from organic layers[4], it is insufficient for oxazolidine stabilization. Brine leaves behind trace moisture that will still trigger hydrolysis during distillation. You must follow up with chemical desiccants (like Na2​SO4​ ) or azeotropic distillation.

Section 5: References[1] US7319131B2 - Phenolic resins. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIPcLnyal2F9jfpafCT5XTazYnR4tNbyALgCkkH8-nvvZD29Xgbr9SxKqDQ0cFI_sAI5cxfLN7E1EcoAQhCqiVKtYIaOprp1JC77T8z1Znuv03JT6Qc5EiKbHA_-llxSyFJCMRNQIywoZ5LA==[2] Synthesis and Properties of Oxazolidines. Scribd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERJGiLpmKba0ndQ327qn0ufdiUJmCEteiNsw7uLZm2XuHfg68Bzfo8y01cn0Mkdd2IhadXVLHWZWMEF3MBndePsmYKi-l5mqLb7mx6QRObQYNtX_QOI_hbKYDMXcbo4W1GGva0FDYGKRF7dDPWWMaPzKJT4Zc=[4] How To: Remove Residual Water. University of Rochester.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAthcpPe42ZLg0Yh6DPXkFoXeuyCog0uGf7wSIlISfeyI8PSe1on6RcHnyZLHo3KaT_ZJ7XRPHrHaoc3fX88tEXtmakL86q03iFmOkw_9kGPMfiGm5bX0QzaOGdp_wp-C2AZ4icvaBda8sKsBx4uK-4-6gPu1Toz_6qSMQ_c8vMBxSNgbnk8Id[3] Azeotropic distillation. Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJUjjYcjoD9yVNcM5P4y7Pv4bQZwQe89EonsVZlCvQNBc1m5EHoIV_f4MlPmUkz8ncBtOtD5U_fLgbWMBWa0zwke1BCzFdxO9SO5uX7z9I-z25lqrpMAczC8bjcl2m3JLxDU-HASN9lcSSz3BHjfXs

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Optimization

Troubleshooting low diastereoselectivity with 4-Ethyloxazolidine auxiliaries

Welcome to the Technical Support Center for asymmetric synthesis. This guide is specifically designed for researchers and process chemists encountering low diastereoselectivity when using 4-ethyl-2-oxazolidinone chiral a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis. This guide is specifically designed for researchers and process chemists encountering low diastereoselectivity when using 4-ethyl-2-oxazolidinone chiral auxiliaries[1].

Unlike bulkier auxiliaries (e.g., 4-isopropyl or 4-benzyl), the 4-ethyl variant presents unique steric challenges that require precise control over enolate geometry, transition state coordination, and reaction conditions.

Diagnostic Overview & Troubleshooting Logic

Before adjusting reagent equivalents, it is critical to isolate whether the loss of stereocontrol occurs during enolate formation or during the carbon-carbon bond-forming event . Follow the decision tree below to systematically diagnose the root cause of low diastereomeric ratios (dr).

Troubleshooting Start Low Diastereoselectivity (dr < 90:10) Step1 Verify Enolate Geometry (NMR or Trapping) Start->Step1 Check1 Is Z-enolate >95%? Step1->Check1 Fix1 Optimize Enolization: Adjust Base/Temp/Solvent Check1->Fix1 No Step2 Check Lewis Acid Coordination Check1->Step2 Yes Check2 Chelation Control Intended? Step2->Check2 Fix2 Ensure 2 eq. TiCl4 or switch to Bu2BOTf Check2->Fix2 Yes Fix3 Evaluate Aldehyde Sterics & Equivalents Check2->Fix3 No

Caption: Decision tree for troubleshooting low diastereoselectivity in aldol reactions.

Frequently Asked Questions (Mechanistic & Causality Focus)

Q1: Why does the 4-ethyl auxiliary sometimes yield lower diastereoselectivity than the 4-isopropyl or 4-benzyl variants? A: The root cause is steric bulk. The 4-ethyl group provides less steric shielding than bulkier derivatives. In a standard boron-mediated Evans aldol reaction, diastereoselectivity is governed by a highly organized Zimmerman-Traxler transition state[2]. The chiral auxiliary's substituent must point towards free space to minimize 1,3-diaxial interactions with the approaching aldehyde[2]. Because the ethyl group has a smaller steric profile, the energy gap between the favored and disfavored transition states is narrower. This makes the reaction highly sensitive to temperature fluctuations and reagent stoichiometry.

Q2: How do I ensure exclusive formation of the Z-enolate? A: Exclusive Z-enolate formation is driven by minimizing allylic strain (A-1,3 strain). Use a highly Lewis acidic dialkylboron triflate (e.g., Bu₂BOTf) paired with a sterically hindered amine base (e.g., iPr₂NEt). The boron coordinates to the imide carbonyl, and the bulky base selectively abstracts the alpha-proton in a geometry that forces the alkyl chain away from the auxiliary. Self-Validation Tip: Always trap a small aliquot of your enolate with TMSCl and analyze via crude ¹H NMR to confirm >95% Z-geometry before adding your electrophile.

Q3: What if I am getting the non-Evans syn product instead of the Evans syn product? A: This indicates an unintended shift from a non-chelated transition state to a chelated transition state. When using titanium Lewis acids (e.g., TiCl₄), the metal can coordinate to both the enolate oxygen and the oxazolidinone ring carbonyl[3]. This bidentate coordination forms a rigid metallocycle that forces a conformational change in the auxiliary, reversing the facial selectivity of the enolate[3]. To restore Evans syn selectivity, strictly avoid Lewis acids capable of bidentate chelation and utilize boron-mediated conditions.

Q4: How does the choice of base affect the titanium-mediated aldol reaction? A: In titanium-mediated reactions, the base dictates the extent of chelation and the resulting stereocenter. For example, using 1 equivalent of TiCl₄ with 2 equivalents of a chiral base like (-)-sparteine can drive the reaction almost exclusively to the non-Evans syn product with >97:3 dr[4]. The base not only facilitates enolization, but its steric and coordinating properties actively influence the stability of the chelated transition state[4].

Mechanistic Pathway Divergence

Understanding the transition state is critical for troubleshooting. The diagram below illustrates how the choice of Lewis acid dictates the stereochemical outcome by altering the transition state geometry.

TS_Control Aux 4-Ethyl-2-oxazolidinone N-Acyl Imide Enolate Z-Enolate Formation Aux->Enolate Boron Bu2BOTf / iPr2NEt (Non-Chelated) Enolate->Boron Titanium TiCl4 / Base (Chelated) Enolate->Titanium ZT Zimmerman-Traxler TS (Dipole Minimization) Boron->ZT ChelatedTS Chelated TS (Rigid Metallocycle) Titanium->ChelatedTS Evans Evans Syn Aldol (>95:5 dr) ZT->Evans NonEvans Non-Evans Syn Aldol (>90:10 dr) ChelatedTS->NonEvans

Caption: Mechanistic divergence of Z-enolates via chelated vs. non-chelated states.

Quantitative Data Summary

Use the following table to benchmark your expected diastereomeric ratios based on your chosen Lewis acid and base system. Deviations from these benchmarks indicate a failure in either enolization or temperature control.

Lewis Acid / Base SystemTransition State ModelExpected EnolateMajor DiastereomerExpected dr
Bu₂BOTf / iPr₂NEt Non-chelated (Zimmerman-Traxler)Z-enolateEvans syn> 95:5
TiCl₄ (1.0 eq) / iPr₂NEt ChelatedZ-enolateNon-Evans syn85:15 – 90:10
TiCl₄ (1.0 eq) / (-)-Sparteine Chelated (Chiral base assisted)Z-enolateNon-Evans syn> 97:3
Sn(OTf)₂ / N-Ethylpiperidine ChelatedZ-enolateNon-Evans syn~ 90:10

Self-Validating Experimental Protocols

Protocol A: Boron-Mediated Evans Aldol Addition (Evans Syn Selectivity)

Objective: Synthesis of Evans syn aldol adducts via a non-chelated transition state[2]. Self-Validation Principle: Enolate geometry is verified in situ prior to electrophile addition to isolate enolization failures from C-C bond formation failures.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-acyl-4-ethyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.2 M solution.

  • Enolization: Cool the solution to -78 °C. Add Bu₂BOTf (1.1 eq, 1.0 M in CH₂Cl₂) dropwise over 5 minutes. Stir for 5 minutes, then add iPr₂NEt (1.2 eq) dropwise.

    • Causality: Bu₂BOTf activates the carbonyl; the bulky iPr₂NEt minimizes allylic strain, ensuring Z-enolate formation.

    • Validation Checkpoint: Remove a 50 µL aliquot, quench with TMSCl, and check by crude ¹H NMR. The vinylic proton must show >95% Z-geometry before proceeding.

  • Equilibration: Warm the reaction to 0 °C for 30 minutes to ensure complete enolization, then re-cool strictly to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.1–1.5 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench the reaction with pH 7 phosphate buffer, followed by the careful addition of MeOH and 30% H₂O₂ (2:1 ratio). Stir for 1 hour at 0 °C.

    • Causality: The peroxide safely oxidizes the robust boron-aldolate bond, releasing the free aldol product without causing retro-aldol fragmentation.

Protocol B: Titanium-Mediated Aldol Addition (Non-Evans Syn Selectivity)

Objective: Synthesis of non-Evans syn aldol adducts via a rigid, chelated metallocycle[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acyl-4-ethyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C under argon.

  • Complexation: Add TiCl₄ (1.05 eq) dropwise. The solution will turn deep yellow/red. Stir for 5 minutes.

    • Causality: TiCl₄ coordinates to both the imide and the oxazolidinone carbonyls, setting up the required chelated framework prior to deprotonation[3].

  • Enolization: Add (-)-sparteine (2.0 eq) or iPr₂NEt (1.1 eq) dropwise. Stir for 30 minutes at -78 °C[4].

  • Aldehyde Addition: Add the aldehyde (1.1 eq) dropwise. Stir at -78 °C for 1 to 2 hours.

  • Quench: Quench the reaction cold with half-saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

References[1] ChemicalCell. (4S)-4-Ethyl-2-Oxazolidinone CAS NO 13896-06-5. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0XOq8QAQnxCslBnXLyfVsDaUDZPNcCxCmQzv8d7QYmommGQ5SOuBqlw53PN5G3DCjKdi__Y2N-6DxRL-PU2oiS88DWkbFkUl7kiGcS_dsE_AYFW7Ql_KoAIUnxueUVmGiar6u3gi_S9RHVqN4C_M8P-kHnOqWY2b4HkoJV0ZtLC8VPx0raWvOmVPXp0fYmF2DYQ==[2] Chemical Science (RSC Publishing). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZNMSSLHwdEKymlVnb58CAFi8wSnkgF1fB8HCZxEM8c-DCZYpt0vCQLjXgbRmrtHus22EVEyYPxgYIaMSC7u8nVxD-6K_LA6w8XTiWhCLfiMSQ0xIbryFm7HWjCztTjIIhr1XWLfEiTTn_CnReSFE4kA8ZEO6kONs[3] Journal of the American Chemical Society. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJrGSN7d65yWIYZeB7Zced0EVeljF66XWVG9rmNZLiP67ZQ5elHb0sAASp2w4N_xaEQhhnHb6QB34VScNydu5qWvwGq4eCV-WyguSR6p-Y_9gOnTM5IM3a1lcPWNgr_4g7Fy4mXQ==[4] Organic Letters (ACS Publications). Toward the Development of a Structurally Novel Class of Chiral Auxiliaries: Diastereoselective Aldol Reactions of a (1R,2S)-Ephedrine-Based 3,4,5,6-Tetrahydro-2H-1,3,4-oxadiazin-2-one. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQJ5EH9qB2KkXMH2o-CnjUvC6ngaQ6qJdYcLdmbUY58n_1zlkKRBDg-BpX5Oj2ok7VmuzBQbOM--T7uMY08YEEeypOQjkpm7upPgmdg4prPmqVQrM04kFCjaOWP2YM2DIIA5tLzg==

Sources

Troubleshooting

How to remove unreacted starting materials from 4-Ethyloxazolidine

Welcome to the technical support center for the purification of 4-Ethyloxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Ethyloxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your 4-Ethyloxazolidine product. The following question-and-answer format addresses common challenges encountered during the synthesis and purification of this and related oxazolidine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the typical starting materials for the synthesis of 4-Ethyloxazolidine, and why is their removal important?

A1: The synthesis of 4-Ethyloxazolidine typically involves the condensation reaction between 2-amino-1-butanol and an aldehyde, most commonly formaldehyde or its equivalents (e.g., paraformaldehyde), or sometimes acetaldehyde .[1] The reaction forms the five-membered oxazolidine ring.

It is crucial to remove any unreacted starting materials for several reasons:

  • Purity and Product Integrity: Unreacted starting materials are impurities that can affect the final product's physical and chemical properties. For applications in drug development and materials science, high purity is often a stringent requirement.

  • Downstream Reactions: Residual starting materials can interfere with subsequent synthetic steps, leading to unwanted side reactions and byproducts.

  • Analytical Characterization: The presence of impurities complicates the interpretation of analytical data (e.g., NMR, GC-MS), making it difficult to confirm the structure and purity of the desired 4-Ethyloxazolidine.

  • Toxicity and Safety: Some starting materials, like formaldehyde, are known to have toxic properties.[2][3] Their removal is essential for the safety of the final product, especially in pharmaceutical applications.

Q2: I've completed the synthesis of 4-Ethyloxazolidine. What is the first step I should take to assess the purity and identify the unreacted starting materials?

A2: Before attempting any purification, it is essential to analyze the crude reaction mixture to understand the impurity profile. A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get a preliminary assessment of the reaction's completion and the number of components in your mixture. By co-spotting your crude product with the starting materials (2-amino-1-butanol and the aldehyde source), you can visually identify the presence of unreacted precursors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile components in your mixture. It will help you confirm the presence of 4-Ethyloxazolidine and identify unreacted starting materials and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of your product and for identifying impurities. The characteristic signals of the starting materials can be compared to the spectrum of your crude product to determine their presence.

A logical workflow for this initial assessment is outlined below:

G cluster_0 Initial Purity Assessment Workflow start Crude Reaction Mixture tlc Thin-Layer Chromatography (TLC) start->tlc Quick check gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms Identify volatile components nmr NMR Spectroscopy start->nmr Structural confirmation analysis Analyze Data to Identify Impurities tlc->analysis gcms->analysis nmr->analysis

Caption: Initial workflow for assessing the purity of crude 4-Ethyloxazolidine.

Q3: My analysis shows significant amounts of unreacted 2-amino-1-butanol and formaldehyde. What is the most effective method to remove them?

A3: The choice of purification method depends on the physical properties of 4-Ethyloxazolidine and the unreacted starting materials. Fractional distillation is often the most effective technique in this case due to the significant differences in boiling points.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
4-Ethyloxazolidine101.15[4][5]~135-145 °C (estimated)
2-Amino-1-butanol89.14[6][7]176-178 °C
Formaldehyde30.03[8][9]-19 °C[2][10]
Acetaldehyde44.05[11]20.2 °C[12][13][14]

Rationale for Fractional Distillation:

Fractional distillation is ideal for separating liquids with different boiling points.[15][16][17] In this scenario:

  • Formaldehyde/Acetaldehyde: These have very low boiling points and will be the first to distill off, often at or below room temperature.[2][3][12][13][14][18]

  • 4-Ethyloxazolidine: With an estimated boiling point significantly lower than 2-amino-1-butanol, it can be collected as a separate fraction.

  • 2-Amino-1-butanol: Having the highest boiling point, it will remain in the distillation flask.[6][7][19][20]

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation. Use a heating mantle with a stirrer for uniform heating.

  • Initial Distillation: Slowly heat the crude mixture. The low-boiling aldehyde will distill first. Ensure your condenser is cooled effectively to capture these volatile components if necessary, or vent them safely in a fume hood.

  • Product Collection: As the temperature rises, the 4-Ethyloxazolidine will begin to distill. Collect the fraction that distills at the expected boiling point of your product. Monitor the temperature at the head of the column closely; a stable temperature during collection indicates a pure fraction.[21]

  • Final Residue: The higher-boiling 2-amino-1-butanol will remain in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.

G cluster_1 Fractional Distillation Troubleshooting start Crude Mixture distill Perform Fractional Distillation start->distill low_bp Low-Boiling Fraction (Aldehyde) distill->low_bp First to distill product_bp Product Fraction (4-Ethyloxazolidine) distill->product_bp Collect at stable temp high_bp High-Boiling Residue (2-Amino-1-butanol) distill->high_bp Remains in flask analyze Analyze Purity of Product Fraction product_bp->analyze pure Pure Product analyze->pure Purity >95% impure Impure Product analyze->impure Purity <95% impure->distill Redistill

Caption: Troubleshooting workflow for purification by fractional distillation.

Q4: Fractional distillation is not providing the desired purity. Are there alternative or supplementary purification methods?

A4: Yes, if fractional distillation is insufficient, or if you are working on a smaller scale, other chromatographic and extraction techniques can be employed.

1. Column Chromatography:

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[22] For oxazolidines, silica gel is a common stationary phase.[23][24]

  • Principle: 2-Amino-1-butanol is significantly more polar than 4-Ethyloxazolidine due to its primary amine and hydroxyl groups. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.

  • Solvent System (Mobile Phase): A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase to elute the less polar 4-Ethyloxazolidine, then gradually increase the polarity to elute the more polar 2-amino-1-butanol.

  • Protocol:

    • Pack a glass column with silica gel slurried in the initial, non-polar solvent.

    • Load the crude product onto the top of the silica gel.

    • Begin eluting with the non-polar solvent, collecting fractions.

    • Monitor the fractions by TLC to determine which contain your product.

    • Gradually increase the proportion of the polar solvent to elute the more strongly adsorbed impurities.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Liquid-Liquid Extraction:

This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[25]

  • For Removing Unreacted Aldehyde: Aldehydes can be selectively removed by forming a water-soluble bisulfite adduct.[26][27]

    • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a charged adduct that partitions into the aqueous layer.

    • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it to obtain the product.

  • For Removing Unreacted Amino Alcohol: The basicity of the amino alcohol can be exploited.

    • Dissolve the crude product in an organic solvent.

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The 2-amino-1-butanol will be protonated to form a water-soluble salt and move into the aqueous phase.

    • Isolate, wash, dry, and concentrate the organic layer. Caution: Oxazolidines can be sensitive to acidic conditions and may hydrolyze back to the starting materials. This method should be performed quickly and at low temperatures.

Summary of Purification Methods

MethodPrinciple of SeparationBest For RemovingAdvantagesDisadvantages
Fractional Distillation Difference in boiling points[15][16]Aldehydes, Amino AlcoholsScalable, cost-effective for large quantities.Requires significant boiling point differences; not ideal for heat-sensitive compounds.
Column Chromatography Differential adsorption based on polarity[22]Amino Alcohols, Polar ByproductsHigh resolution, suitable for small to medium scales.[23][24]Can be time-consuming and requires significant solvent volumes.
Liquid-Liquid Extraction Differential solubility in immiscible liquids[25]Aldehydes (via bisulfite), Amino Alcohols (via acid wash)Fast and simple for initial cleanup.May not provide high purity on its own; risk of product hydrolysis with acid wash.

References

  • Formaldehyde - Wikipedia. [Link]

  • Acetaldehyde | CH3CHO | CID 177 - PubChem - NIH. [Link]

  • Acetaldehyde - Wikipedia. [Link]

  • 2-aminobutanol, 96-20-8 - The Good Scents Company. [Link]

  • FORMALDEHYDE | Occupational Safety and Health Administration. [Link]

  • Cas 96-20-8,2-AMINO-1-BUTANOL - LookChem. [Link]

  • Acetaldehyde - Sciencemadness Wiki. [Link]

  • Acetaldehyde: Formula, Manufacturing, & Uses - Advent Chembio. [Link]

  • Formaldehyde - Formaldehit. [Link]

  • Formaldehyde - Unicare Ingredients. [Link]

  • 2-amino-1-butanol - Stenutz. [Link]

  • 4-Ethyloxazolidine | C5H11NO | CID 103721 - PubChem - NIH. [Link]

  • ICSC 0695 - FORMALDEHYDE (37% SOLUTION, methanol free). [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC - NIH. [Link]

  • 4,4 DIMETHYLOXAZOLIDINE - Ataman Kimya. [Link]

  • Oxazolidine synthesis - Organic Chemistry Portal. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • 4-Ethyloxazolidine - CAS Common Chemistry. [Link]

  • 4-ETHYLOXAZOLIDINE - gsrs. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. [Link]

  • Fractional distillation - Wikipedia. [Link]

  • What is Fractional Distillation? - The Chemistry Blog - Buy Chemicals Online. [Link]

  • Distillation - Separations And Purifications - MCAT Content - Jack Westin. [Link]

  • Fractional Distillation — LearnStalk Chemistry - YouTube. [Link]

  • Solvent Extraction Techniques - Organomation. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

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Optimization

Improving the shelf life and storage of 4-Ethyloxazolidine

Welcome to the technical support center for 4-Ethyloxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethyloxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on improving the shelf life and storage of 4-Ethyloxazolidine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to 4-Ethyloxazolidine Stability

4-Ethyloxazolidine, with the chemical formula C5H11NO and CAS number 53019-53-7, is a heterocyclic compound belonging to the oxazolidine family.[1][2][3][4] Like many oxazolidines, its stability is a critical factor for successful experimental outcomes. The primary challenge in handling and storing 4-Ethyloxazolidine is its susceptibility to hydrolysis, which can be catalyzed by moisture and acidic conditions. This process leads to the cleavage of the oxazolidine ring, reverting the compound to its constituent amino alcohol and aldehyde. Understanding the factors that influence its stability is paramount for maintaining its purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat 4-Ethyloxazolidine?

A1: To maximize the shelf life of neat (undiluted) 4-Ethyloxazolidine, it should be stored in a cool, dry, and dark environment.[5][6] The recommended storage temperature is typically 2-8°C. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and atmospheric oxygen.

Q2: How should I store solutions of 4-Ethyloxazolidine?

A2: Solutions of 4-Ethyloxazolidine are generally less stable than the neat compound due to the increased potential for hydrolysis. If you need to store it in solution, use a dry, aprotic solvent. It is advisable to prepare solutions fresh for each experiment. For short-term storage, solutions can be kept at 2-8°C in a tightly sealed vial, protected from light. For longer-term storage, freezing the solution at -20°C or below may be an option, but it is essential to use a solvent with a low freezing point and to be aware of potential freeze-thaw degradation.

Q3: What are the primary degradation pathways for 4-Ethyloxazolidine?

A3: The most significant degradation pathway for 4-Ethyloxazolidine is hydrolysis.[7][8] The oxazolidine ring is susceptible to attack by water, leading to ring-opening and the formation of an amino alcohol and an aldehyde. This reaction is often catalyzed by acidic conditions. Other potential degradation pathways, although less documented for this specific compound, could include oxidation and photodegradation, particularly with prolonged exposure to air and light.[9]

Q4: How can I detect degradation of my 4-Ethyloxazolidine sample?

A4: Degradation of 4-Ethyloxazolidine can be detected by various analytical techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of new peaks corresponding to the degradation products (the amino alcohol and aldehyde) and a decrease in the intensity of the characteristic peaks of 4-Ethyloxazolidine.[7][8][10]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate 4-Ethyloxazolidine from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique to identify and quantify volatile degradation products.[13]

Q5: What materials are incompatible with 4-Ethyloxazolidine?

A5: 4-Ethyloxazolidine should be stored away from strong oxidizing agents, strong acids, and sources of moisture.[14][15] Contact with these substances can accelerate its degradation.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments with 4-Ethyloxazolidine.

Problem Potential Cause Troubleshooting Steps
Loss of Reactivity or Inconsistent Results Degradation of 4-Ethyloxazolidine due to improper storage or handling.1. Verify Purity: Check the purity of your 4-Ethyloxazolidine sample using a suitable analytical method like HPLC or NMR before use. 2. Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 3. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of 4-Ethyloxazolidine. 4. Handle Under Inert Atmosphere: When weighing and preparing solutions, handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to minimize exposure to air and moisture.
Discoloration of the Sample This could be a sign of degradation or the presence of impurities.1. Assess Purity: Analyze the sample using techniques like HPLC or GC-MS to identify any impurities or degradation products. 2. Check for Contamination: Ensure that the storage container and any handling equipment (spatulas, glassware) are clean and dry to prevent contamination.
Unexpected Peaks in Analytical Data (NMR, HPLC, GC-MS) Presence of degradation products or impurities from the synthesis or storage.1. Identify Degradation Products: Compare the analytical data with known degradation pathways of oxazolidines (hydrolysis products). 2. Purify the Sample: If the purity is compromised, consider purifying the 4-Ethyloxazolidine, for example, by distillation under reduced pressure, if feasible and appropriate for the scale of your work.

Experimental Protocols

Protocol 1: Assessment of 4-Ethyloxazolidine Stability by ¹H NMR

This protocol provides a general method for monitoring the stability of 4-Ethyloxazolidine over time.

Materials:

  • 4-Ethyloxazolidine sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of 4-Ethyloxazolidine in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the time-zero (T₀) reference.

  • Store the NMR tube under the desired storage conditions (e.g., room temperature, 4°C, protected from light).

  • Acquire ¹H NMR spectra at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Compare the spectra over time, looking for a decrease in the integration of the 4-Ethyloxazolidine peaks and the appearance of new peaks corresponding to potential degradation products.

Protocol 2: Purity Analysis of 4-Ethyloxazolidine by HPLC

This protocol outlines a general approach for developing an HPLC method to determine the purity of 4-Ethyloxazolidine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (or other suitable column)

Mobile Phase (Example):

  • A mixture of acetonitrile and water, potentially with a modifier like formic acid or phosphoric acid to improve peak shape.[11] The exact ratio should be optimized.

Procedure:

  • Method Development:

    • Prepare a standard solution of 4-Ethyloxazolidine in a suitable solvent (e.g., acetonitrile).

    • Inject the standard solution and optimize the mobile phase composition and flow rate to achieve a sharp, well-resolved peak for 4-Ethyloxazolidine with a reasonable retention time.

  • Sample Analysis:

    • Prepare a solution of the 4-Ethyloxazolidine sample to be tested at the same concentration as the standard.

    • Inject the sample solution into the HPLC system under the optimized conditions.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of 4-Ethyloxazolidine by the total peak area of all components and multiplying by 100%.

Visualizing Degradation and Storage Logic

Hydrolysis of 4-Ethyloxazolidine

The primary degradation pathway for 4-Ethyloxazolidine is hydrolysis, which results in the cleavage of the oxazolidine ring.

G 4-Ethyloxazolidine 4-Ethyloxazolidine Ring Opening Ring Opening 4-Ethyloxazolidine->Ring Opening Water (H2O) Water (H2O) Water (H2O)->Ring Opening Amino Alcohol Amino Alcohol Ring Opening->Amino Alcohol Aldehyde Aldehyde Ring Opening->Aldehyde

Caption: Hydrolysis pathway of 4-Ethyloxazolidine.

Decision Tree for Optimal Storage

This diagram provides a logical workflow for selecting the appropriate storage conditions for 4-Ethyloxazolidine.

G start Start: Storing 4-Ethyloxazolidine is_neat Is the compound neat? start->is_neat store_neat Store at 2-8°C in a tightly sealed container under inert gas. is_neat->store_neat Yes is_solution Is it in solution? is_neat->is_solution No end End store_neat->end storage_duration Storage Duration? is_solution->storage_duration Yes short_term Short-term (<1 week) storage_duration->short_term long_term Long-term (>1 week) storage_duration->long_term store_short_term Store at 2-8°C in a sealed vial, protected from light. short_term->store_short_term store_long_term Consider freezing at -20°C or below in an appropriate aprotic solvent. Minimize freeze-thaw cycles. long_term->store_long_term store_short_term->end store_long_term->end

Caption: Decision tree for 4-Ethyloxazolidine storage.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light Protection Duration
Neat 2-8°CInert (Argon/Nitrogen)RecommendedLong-term
Solution 2-8°CSealedRequiredShort-term (<1 week)
Solution -20°C or belowSealedRequiredLong-term (>1 week)

Disclaimer

The information provided in this technical support guide is based on the general chemical properties of oxazolidines and available scientific literature. It is intended for guidance and informational purposes only. Users should always perform their own stability studies and validation for their specific applications and storage conditions.

References

  • Separation of 4-Oxazolidinone, 3-ethyl-5-[(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. SIELC Technologies. ([Link])

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. ([Link])

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. ([Link])

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. ([Link])

  • Safety Data Sheet: 4,4-dimethyloxazolidine. Chemos GmbH&Co.KG. ([Link])

  • 1H NMR Spectroscopic Studies of the Stability of an Oxazolidine Condensation Product (1997). SciSpace. ([Link])

  • 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. ([Link])

  • 4-ethyloxazolidine — Chemical Substance Information. NextSDS. ([Link])

  • Oxazolidine, 4-ethyl- - Substance Details - SRS | US EPA. ([Link])

  • Oxazolidines as Potential Prodrugs - Stability and Pharmacological Studies. Grantome. ([Link])

  • Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. PubMed. ([Link])

  • 4-Ethyloxazolidine | C5H11NO | CID 103721. PubChem. ([Link])

  • 4-ETHYLOXAZOLIDINE. Gsrs. ([Link])

  • Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. ([Link])

  • Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. ([Link])

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. ([Link])

  • Compatibility Table for Chemical Storage at room temperature. University of Bristol. ([Link])

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. ([Link])

  • Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI. ([Link])

  • FLOW CHART OF OXIDATIVE DEGRADATION C. Photolytic Degradation: Exposure... ResearchGate. ([Link])

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. ([Link])

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. ([Link])

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. ([Link])

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. ([Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. ([Link])

  • Thermal degradation: Significance and symbolism. Elsevier. ([Link])

Sources

Troubleshooting

Technical Support Center: Navigating the Cleavage of 4-Ethyloxazolidine Protecting Groups

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the cleavage of 4-ethyloxazolidine protecting groups. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in your synthetic endeavors.

The 4-ethyloxazolidine group, a derivative of the broader oxazolidine class of protecting groups, is typically employed to mask 1,2-aminoalcohol functionalities. Its removal is most commonly achieved under acidic conditions, which hydrolyze the acetal-like structure to regenerate the free amine and hydroxyl groups. However, what appears to be a straightforward deprotection can sometimes present unexpected hurdles. This guide is structured to directly address these issues in a user-friendly question-and-answer format, explaining the causality behind the recommended solutions.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during the cleavage of 4-ethyloxazolidine protecting groups.

Question 1: My 4-ethyloxazolidine deprotection is sluggish or incomplete, even with standard acidic conditions. What are the likely causes and how can I resolve this?

Answer:

Incomplete cleavage is one of the most common issues. Several factors can contribute to this, ranging from the reaction setup to the intrinsic properties of your substrate.

  • Insufficient Acid Strength or Concentration: The hydrolysis of the oxazolidine ring is an acid-catalyzed process.[1][2] If the reaction is slow, the acidity of the medium may be insufficient.

    • Troubleshooting:

      • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 1M HCl to 2M or higher).

      • Switch to a Stronger Acid: If you are using a weaker acid like acetic acid, consider switching to a stronger, non-nucleophilic acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[3][4]

  • Solvent System and Solubility: The substrate must be fully soluble in the reaction medium for the deprotection to proceed efficiently.

    • Troubleshooting:

      • Co-solvents: If your substrate is not fully soluble in the aqueous acidic solution, add a co-solvent like tetrahydrofuran (THF) or dioxane to improve solubility.

      • Solvent Optimization: Experiment with different solvent systems. For instance, a mixture of dichloromethane (DCM) and a small amount of TFA is often effective for acid-labile groups.[3]

  • Steric Hindrance: Bulky substituents near the oxazolidine ring can sterically hinder the approach of water and the acid catalyst.

    • Troubleshooting:

      • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier. Monitor the reaction carefully to avoid potential side reactions.

      • Extended Reaction Time: For sterically hindered substrates, a longer reaction time may be all that is needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Electronic Effects: If the nitrogen atom of the oxazolidine is part of a larger electron-withdrawing system (e.g., acylated), the basicity of the ring's nitrogen and oxygen is reduced, making protonation more difficult and slowing down hydrolysis.[5]

    • Troubleshooting: This scenario points to a potential need for harsher deprotection conditions, such as stronger acids or higher temperatures, as mentioned above.

Question 2: I am observing the formation of an unexpected byproduct with a similar mass to my starting material. What could this be?

Answer:

This is likely the corresponding N-formyl or iminium species, which can be a stable intermediate or byproduct under certain conditions. The acid-catalyzed hydrolysis of an oxazolidine proceeds through a ring-opened iminium ion intermediate.

  • Mechanism of Formation:

    • Protonation of the ring oxygen or nitrogen.

    • Ring-opening to form a carbocation, which is stabilized by the nitrogen to form an iminium ion.

    • Attack of water on the iminium ion to form a hemiaminal.

    • Breakdown of the hemiaminal to release the free 1,2-aminoalcohol and the aldehyde/ketone from which the oxazolidine was formed.

  • Troubleshooting:

    • Ensure Sufficient Water: The hydrolysis of the iminium ion requires water. If you are running the reaction in an anhydrous organic solvent with an acid, the iminium ion may be stable and can be isolated. Ensure a sufficient amount of water is present in your reaction mixture to drive the reaction to completion.

    • Reaction Quenching: Quenching the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) will neutralize the acid and can help in the work-up, but ensure the product is stable under basic conditions.

Question 3: My product is sensitive to strong acids. Are there milder conditions for the cleavage of the 4-ethyloxazolidine group?

Answer:

Yes, several strategies can be employed for substrates with acid-labile functional groups.

  • Milder Acidic Conditions:

    • Acetic Acid/Water/THF: A mixture of acetic acid, water, and THF can be effective for more labile oxazolidines.

    • Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mild acid catalyst that can be used in a variety of solvents, including dichloromethane (DCM), often with the addition of water.

  • Lewis Acid Catalysis: In some cases, Lewis acids can promote the cleavage under milder conditions than Brønsted acids.

    • Scandium Triflate (Sc(OTf)₃): This has been shown to catalyze the ring-opening of related heterocycles.[6]

  • Reaction Monitoring is Key: When using milder conditions, it is crucial to monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time, as it will likely be longer than with strong acids.

Question 4: Can I achieve orthogonal deprotection of a 4-ethyloxazolidine group in the presence of other protecting groups like Boc or Cbz?

Answer:

Achieving orthogonality depends on the relative stability of the protecting groups to the deprotection conditions.

  • vs. Boc (tert-Butoxycarbonyl): The 4-ethyloxazolidine group is generally more acid-labile than the Boc group. However, the conditions required for complete oxazolidine cleavage (e.g., moderate to strong acids) will likely also cleave the Boc group. Selective cleavage is challenging and would require very fine-tuning of mildly acidic conditions.[3][4]

  • vs. Cbz (Carboxybenzyl): The Cbz group is stable to the acidic conditions used to cleave oxazolidines. Therefore, you can selectively remove the 4-ethyloxazolidine group with acid while leaving the Cbz group intact. The Cbz group is typically removed by catalytic hydrogenolysis.

  • vs. Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are generally cleaved by fluoride ions (e.g., TBAF) or under acidic conditions. The relative lability to acid will depend on the specific silyl group. It is possible to find conditions to selectively cleave the oxazolidine without affecting more robust silyl ethers.

Protecting GroupCleavage Reagent for OrthogonalityCompatibility with Oxazolidine Cleavage
Boc Strong Acid (e.g., TFA)No, both are acid-labile.
Cbz H₂, Pd/CYes, Cbz is stable to acid.
TBDMS Fluoride (TBAF) or mild acidPartial, depends on acid strength.
Fmoc Base (e.g., Piperidine)Yes, oxazolidines are base-stable.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection

This protocol is a general starting point for the cleavage of a 4-ethyloxazolidine group.

  • Dissolution: Dissolve the 4-ethyloxazolidine-protected substrate in a suitable solvent system. A common choice is a mixture of THF and water (e.g., 4:1 v/v).

  • Acidification: Cool the solution to 0 °C in an ice bath. Add a strong acid, such as 2M aqueous HCl, dropwise with stirring. The final concentration of the acid should be sufficient to achieve a pH of 1-2.

  • Reaction: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). A common TLC stain for the resulting amino alcohol is ninhydrin.

  • Work-up: Once the reaction is complete, neutralize the acid by carefully adding a base, such as saturated aqueous sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.

Protocol 2: Monitoring Deprotection by Thin Layer Chromatography (TLC)

  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Eluent System: Choose an appropriate solvent system that provides good separation between the starting material and the deprotected product.

  • Visualization:

    • UV Light: If your compounds are UV-active, visualize the spots under a UV lamp.

    • Staining:

      • Ninhydrin Stain: For the visualization of the free amine in the product. After dipping the plate in the ninhydrin solution, gently heat it with a heat gun. The appearance of a purple spot indicates the presence of a primary or secondary amine.

      • Potassium Permanganate Stain: This is a general stain for most organic compounds.

Visualizing the Deprotection Workflow

Troubleshooting Logic for Incomplete Deprotection

start Incomplete Deprotection Observed check_solubility Is the substrate fully dissolved? start->check_solubility add_cosolvent Add co-solvent (e.g., THF, Dioxane) check_solubility->add_cosolvent No check_acid Is the acid strength sufficient? check_solubility->check_acid Yes add_cosolvent->check_solubility increase_acid Increase acid concentration or use a stronger acid (e.g., TFA) check_acid->increase_acid No check_time_temp Are reaction time and temperature adequate? check_acid->check_time_temp Yes increase_acid->start increase_time_temp Increase reaction time and/or temperature (e.g., to 40-50°C) check_time_temp->increase_time_temp No re_evaluate Re-evaluate substrate for electronic effects or steric hindrance check_time_temp->re_evaluate Yes increase_time_temp->start complete Deprotection Complete re_evaluate->complete

Caption: A flowchart for troubleshooting incomplete 4-ethyloxazolidine deprotection.

Mechanism of Acid-Catalyzed Cleavage

sub 4-Ethyloxazolidine Substrate protonated Protonated Oxazolidine sub->protonated + H⁺ iminium Iminium Ion Intermediate protonated->iminium Ring Opening hemiaminal Hemiaminal iminium->hemiaminal + H₂O product Deprotected Amino Alcohol hemiaminal->product Breakdown

Caption: Simplified mechanism of acid-catalyzed oxazolidine ring cleavage.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Wikipedia contributors. (2023). Oxazolidine. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 4-Ethyloxazolidine. National Center for Biotechnology Information. [Link]

  • Ferreira, P. M. T., et al. (2007). Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. Journal of Molecular Structure, 834–836, 348-356. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Walker, R. B., et al. (1997). Oxazolidines from the reaction of (-) ephedrine and (+) pseudoephedrine with salicylaldehyde and p-hydroxybenzaldehyde and their rates of hydrolysis. Journal of Chemical Crystallography, 27(1), 35-44. [Link]

  • Al-Rawi, J. M. A., & Al-Hadithi, R. S. (2011). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 100(2), 654-664. [Link]

  • Gao, Y., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 17(15), 3754-3757. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Scifinder. (n.d.). (Service of the American Chemical Society). [Link]

  • Reaxys. (n.d.). (Service of Elsevier). [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Ethyloxazolidine Synthesis &amp; Minimizing Byproducts

Welcome to the Technical Support Center for oxazolidine synthesis. This guide is designed for researchers and drug development professionals who require high-purity 4-ethyloxazolidine. Because oxazolidine formation is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolidine synthesis. This guide is designed for researchers and drug development professionals who require high-purity 4-ethyloxazolidine. Because oxazolidine formation is a reversible equilibrium sensitive to moisture and stoichiometry, synthesizing it without generating imine, polymeric, or hydrolyzed byproducts requires strict thermodynamic control.

Mechanistic Overview & Causality

The synthesis of 4-ethyloxazolidine relies on the condensation of a β -aminoalcohol (2-amino-1-butanol) with a carbonyl compound (typically formaldehyde or another aldehyde) 1. The reaction proceeds via an initial nucleophilic attack to form a hemiaminal, followed by dehydration to an imine (Schiff base). Finally, the pendant hydroxyl group attacks the imine carbon to close the five-membered ring.

Because water is a direct byproduct of the imine formation, the entire pathway is governed by Le Chatelier's principle. Failure to actively remove water causes the reaction to stall at the imine intermediate or drives the hydrolysis of the target oxazolidine back into its starting materials.

G SM 2-Amino-1-butanol + Aldehyde Imine Imine (Schiff Base) Intermediate SM->Imine -H2O Product 4-Ethyloxazolidine (Target) Imine->Product Cyclization NAlkyl N-Alkylation / Polymerization Imine->NAlkyl Excess Aldehyde Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis +H2O Hydrolysis->SM

Pathway of 4-ethyloxazolidine synthesis highlighting target cyclization and byproduct routes.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why is my 4-ethyloxazolidine yield low, with high concentrations of uncyclized imine detected in NMR/IR? A: The reaction has reached a thermodynamic equilibrium due to the presence of water. To force the cyclization to completion, water must be continuously removed from the system. For macroscale reactions, conducting an azeotropic distillation using a Dean-Stark apparatus with toluene is the most effective method 2. Toluene forms an azeotrope with water, carrying it out of the reaction flask where it condenses and separates, preventing it from reopening the oxazolidine ring.

Q: Can I run this condensation on a microscale where a Dean-Stark trap is impractical? A: Yes. For microscale synthesis (< 1 gram), a Dean-Stark trap will result in severe product loss on the glassware. Instead, add freshly activated 3Å molecular sieves directly to the reaction medium 3. Causality note: 3Å sieves are strictly required over 4Å sieves because the 3 Ångström pore size selectively sequesters water molecules while excluding the larger 2-amino-1-butanol and product molecules, preventing product entrapment or surface-catalyzed degradation.

Q: I am detecting N-methylated and polymeric byproducts when using formaldehyde. How do I prevent this? A: This occurs due to poor stoichiometry control and excessive thermal stress. If aqueous formaldehyde (formalin) is used, the excess water prolongs the required heating time, and excess formaldehyde can trigger Eschweiler-Clarke-type reductive amination or form complex bis-oxazolidines. Solution: Switch to paraformaldehyde (a dry, solid polymer of formaldehyde) and use a strict 1:1.05 molar ratio of amine to aldehyde. Paraformaldehyde depolymerizes smoothly in the presence of the basic amine at reflux, providing exactly enough aldehyde for the reaction without introducing bulk water.

Q: My isolated 4-ethyloxazolidine degrades over a few weeks in storage. What causes this? A: Oxazolidines are highly sensitive to ambient moisture and will slowly hydrolyze back into the parent β -aminoalcohol and aldehyde 1. Store the purified product in a tightly sealed Schlenk flask under an inert argon atmosphere, ideally over a small amount of activated 3Å molecular sieves at 4°C.

Standard Operating Procedure (SOP): High-Purity Synthesis

This protocol utilizes a self-validating azeotropic distillation system to ensure complete conversion while minimizing thermal degradation.

Step 1: Reagent Preparation

  • Dry 2-amino-1-butanol over anhydrous Na2​SO4​ and filter prior to use to remove trace moisture.

  • Weigh paraformaldehyde (1.05 equivalents) into a flame-dried round-bottom flask. Do not use formalin.

Step 2: Reaction Setup

  • Suspend the paraformaldehyde in anhydrous toluene (approx. 5 mL per gram of starting material).

  • Attach a Dean-Stark trap equipped with a reflux condenser 2. Fill the trap's side-arm with dry toluene.

  • Add the 2-amino-1-butanol (1.0 equivalent) dropwise at room temperature with vigorous stirring.

Step 3: Azeotropic Distillation (Self-Validating Step)

  • Heat the mixture to reflux (approx. 110°C). The paraformaldehyde will begin to depolymerize and react.

  • Validation Checkpoint: Monitor the water collecting in the bottom of the Dean-Stark trap. For a 100 mmol scale reaction, exactly 1.8 mL of water must collect.

  • If the water volume plateaus before reaching the theoretical yield, the reaction has stalled. Do not stop heating until the theoretical volume is achieved or until an aliquot analyzed via FT-IR shows the complete disappearance of the imine C=N stretch (~1660 cm⁻¹).

Step 4: Isolation

  • Once water evolution ceases, cool the flask to room temperature.

  • Remove the toluene solvent in vacuo using a rotary evaporator.

  • Purify the crude 4-ethyloxazolidine via fractional vacuum distillation to separate it from any trace bis-oxazolidine or polymeric byproducts.

Quantitative Data: Impact of Water Scavenging on Byproduct Formation

The following matrix summarizes the critical impact of water removal strategies on product distribution. Relying on passive equilibrium (open flask) or weak desiccants guarantees high byproduct formation.

Water Removal StrategyYield of 4-Ethyloxazolidine (%)Imine Intermediate (%)Hydrolysis / Polymer Byproducts (%)
None (Open Flask) 35.045.020.0
MgSO₄ (In Situ) 65.525.09.5
3Å Molecular Sieves (Microscale) 88.08.04.0
Dean-Stark with Toluene (Macroscale) 96.5 < 1.0 2.5

Note: Microwave-assisted protocols in specialized media can also accelerate oxazolidine formation by rapidly driving the kinetics, though physical water removal remains the gold standard for high-purity isolation 4.

References

  • Source: California State University (calstate.edu)
  • Source: Wikipedia (wikipedia.org)
  • How to remove water in a condensation reaction on microscale (without Dean Stark)?
  • Source: Organic Chemistry Portal (organic-chemistry.org)

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Ethyloxazolidine Synthesis

Welcome to the technical support center for the synthesis of 4-Ethyloxazolidine. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of catalyst load...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethyloxazolidine. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of catalyst loading. Proper optimization is key to achieving high yield, purity, and process efficiency. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental work.

Section 1: Troubleshooting Guide - Catalyst Loading & Performance

This section addresses common problems encountered during the synthesis of 4-Ethyloxazolidine, which is typically formed via the condensation of (S)-1-amino-2-butanol and an aldehyde source like formaldehyde. The focus is on issues directly related to catalyst selection and concentration.

Q1: My reaction yield is significantly lower than expected (<70%). How can I determine if catalyst loading is the issue?

A1: Low yield is a classic symptom of suboptimal catalysis. The cause can be either insufficient catalyst activity or catalyst-induced side reactions.

  • Insufficient Catalyst Loading: The condensation reaction to form the oxazolidine ring is acid-catalyzed. If the catalyst loading is too low, the rate of reaction will be slow, leading to incomplete conversion of the starting materials within the allotted time. The reaction may appear to stall, with starting materials remaining upon analysis (e.g., by GC-MS or TLC). A simple diagnostic test is to run the reaction again with a slightly higher catalyst load (e.g., increase from 1 mol% to 2 mol%) and monitor the conversion over time.[1]

  • Excessive Catalyst Loading: Conversely, too much catalyst can be detrimental. Strong acid catalysts at high concentrations can promote side reactions, such as polymerization of the aldehyde or degradation of the amino alcohol starting material.[2] This often results in a complex product mixture and the formation of insoluble materials. If you observe significant byproduct peaks in your analysis or charring, reducing the catalyst loading is a necessary first step.

  • Catalyst Inactivity: Ensure your catalyst is active. For example, solid acid catalysts can adsorb water, which reduces their activity. Ensure catalysts are properly stored and handled. If using a heterogeneous catalyst, ensure adequate stirring to overcome mass transfer limitations.

Q2: I'm observing significant byproduct formation, compromising the purity of my 4-Ethyloxazolidine. Could the catalyst concentration be the culprit?

A2: Yes, catalyst loading is directly linked to reaction selectivity.[2]

  • Mechanism of Byproduct Formation: The primary reaction involves the formation of a hemiaminal intermediate from (S)-1-amino-2-butanol and formaldehyde, followed by acid-catalyzed intramolecular cyclization and dehydration to form the oxazolidine ring. Excessive acid concentration can accelerate undesired pathways. For instance, it can promote the formation of N,N'-methylenebis(oxazolidine) or other oligomeric species.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: This is the most direct approach. Halve the catalyst concentration and re-run the reaction, monitoring for a decrease in the relative abundance of the main byproduct.

    • Change Catalyst Type: If reducing the loading of a strong acid (like p-Toluenesulfonic acid, p-TSA) does not improve selectivity, consider switching to a milder catalyst. Lewis acids (e.g., ZnCl₂) or even certain solid acid catalysts like acidic resins or zeolites can offer higher selectivity by providing a different catalytic environment.[3][4]

    • Control Temperature: High temperatures combined with high catalyst loading can exacerbate side reactions. Ensure your reaction temperature is appropriately controlled.

Q3: My reaction is very slow or fails to initiate. What catalyst-related factors should I check first?

A3: A stalled reaction points to an issue with the catalytic cycle.

  • Absence of Catalyst: It may seem obvious, but first, confirm that the catalyst was added. In the absence of a catalyst, the reaction to form the desired product often does not proceed, even after extended periods.[3]

  • Inadequate Catalyst Amount: For many condensation reactions, a threshold concentration of catalyst is required to achieve a reasonable reaction rate.[1][2] If you are using catalytic amounts below 0.5 mol%, the reaction may be impractically slow.

  • Catalyst Poisoning: The starting materials or solvent must be of sufficient purity. Amines, in particular, can be basic and may neutralize a portion of an acid catalyst if impurities are present. Ensure your (S)-1-amino-2-butanol is pure and the solvent is dry, as water can interfere with many acid catalysts.

  • Solvent Effects: The choice of solvent can dramatically affect catalyst performance. A solvent that does not properly solubilize the catalyst and reactants will hinder the reaction. Toluene is commonly used for this synthesis as it allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for 4-Ethyloxazolidine synthesis?

A1: The synthesis is a condensation reaction, which is typically catalyzed by acids. Common choices include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a widely used, effective, and inexpensive catalyst. Other options include sulfuric acid and acetic acid.[3]

  • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can also be effective.[3]

  • Solid Acid Catalysts: Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or clays offer advantages in terms of simplified product purification (catalyst is filtered off) and potential for recycling.[4]

Q2: What is a typical starting point for catalyst loading?

A2: A good starting point for initial screening is between 1-5 mol% relative to the limiting reagent, which is typically the (S)-1-amino-2-butanol. For some highly efficient catalysts, loadings as low as 0.5 mol% may be sufficient, while other systems may require up to 20 mol% to achieve optimal results.[1][3]

Q3: How does catalyst loading impact reaction time?

A3: Generally, increasing the catalyst concentration provides more active sites for the reaction, which leads to an increased reaction rate and a shorter reaction time.[1][2] However, there is a point of diminishing returns where further increases in catalyst loading do not significantly shorten the reaction time and may instead promote side reactions, reducing the overall yield and purity.[2] The goal of optimization is to find the "sweet spot" that provides the highest yield in the shortest practical time.[1]

Section 3: Experimental Protocols & Data

Protocol for Catalyst Loading Screening

This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of 4-Ethyloxazolidine.

Materials:

  • (S)-1-Amino-2-butanol

  • Paraformaldehyde (or aqueous formaldehyde)

  • Toluene (or another suitable solvent)

  • Selected Acid Catalyst (e.g., p-TSA)

  • Reaction vessel with Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Analytical equipment (GC-MS or HPLC)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add (S)-1-amino-2-butanol (1.0 eq) and toluene.

  • Reagent Addition: Add paraformaldehyde (1.1 eq).

  • Catalyst Addition (Parallel Reactions): Set up a series of parallel reactions. To each flask, add a different loading of the catalyst. A typical range to screen would be:

    • Reaction A: 0.5 mol%

    • Reaction B: 1.0 mol%

    • Reaction C: 2.5 mol%

    • Reaction D: 5.0 mol%

  • Reaction: Heat the mixtures to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Analyze the aliquots by GC or TLC to determine the consumption of starting material and the formation of the product.

  • Endpoint: Continue the reactions until no further conversion is observed or until the starting material is fully consumed.

  • Analysis: After completion, cool the reactions, work up appropriately (e.g., neutralize the acid, wash with brine, dry over Na₂SO₄), and analyze the final crude product mixture to determine conversion, yield, and purity for each catalyst loading.

Data Presentation: Example of a Catalyst Loading Optimization Study

The following table summarizes hypothetical but realistic results from the screening protocol described above.

EntryCatalyst Loading (mol% p-TSA)Reaction Time (h)Conversion (%)Yield of 4-Ethyloxazolidine (%)Key Observations
10.587572Reaction is slow; starting material remains.
21.049895Good balance of reaction time and yield.
32.51.5>9991Faster reaction, but slight increase in byproducts noted.[1]
45.01.0>9985Rapid reaction, but significant byproduct formation and slight darkening of the mixture.[2]

Section 4: Visual Workflow for Optimization

The following diagram illustrates the logical workflow for optimizing catalyst loading in a chemical synthesis.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Fine-Tuning cluster_3 Phase 4: Validation A Select Catalyst Candidates (e.g., p-TSA, ZnCl2, Amberlyst) B Define Broad Loading Range (e.g., 0.5, 2.5, 5.0 mol%) A->B C Run Parallel Small-Scale Reactions B->C D Analyze Results (Yield, Purity, Time) C->D E Optimal Range Identified? D->E E->B No, Re-screen F Define Narrow Loading Range (e.g., 0.8, 1.0, 1.2 mol%) E->F Yes G Run Replicate Reactions F->G H Confirm Optimal Loading G->H I Validate on Larger Scale H->I

Caption: Workflow for systematic catalyst loading optimization.

References

  • Preparation of core–shell catalyst for the tandem reaction of amino compounds with aldehydes. RSC Publishing.
  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. AJPO JOURNALS.
  • Optimization of reaction conditions for the synthesis of compound (4 a) [a]. ResearchGate. Available at: [Link]

  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. MDPI.
  • CATALYTIC STRATEGIES FOR GREEN AND SELECTIVE ORGANIC SYNTHESIS. IIP Series.
  • Effect of catalyst loading on the yield and reaction time of model reaction (4a) a. ResearchGate. Available at: [Link]

  • How to Optimize Catalysis for Amide Formation in Organic Chemistry. Patsnap.
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. University of Illinois IDEALS.
  • Optimization of Catalyst Development for Enhanced Performance in Chemical Reactions. Omics Online.
  • Solid Acid Catalysts for Industrial Condensations of Ketones and Aldehydes with Aromatics. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Ethyloxazolidine

Welcome to the Advanced Chromatography Support Center. Analyzing basic, moisture-sensitive heterocyclic compounds like 4-Ethyloxazolidine presents a unique intersection of physical chemistry and chromatographic mechanics...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing basic, moisture-sensitive heterocyclic compounds like 4-Ethyloxazolidine presents a unique intersection of physical chemistry and chromatographic mechanics. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve peak tailing and degradation issues specific to oxazolidine derivatives.

Diagnostic Workflow: Tailing vs. Degradation

Before adjusting your method, you must determine whether your peak distortion is a physical, chromatographic, or chemical stability issue.

HPLC_Troubleshooting Start Observe Peak Distortion (4-Ethyloxazolidine) Analyze Analyze Peak Shape Start->Analyze Tailing Severe Tailing (Asymmetry Factor > 1.5) Analyze->Tailing Tailing Splitting Peak Splitting / Ghosting Analyze->Splitting Splitting/Fronting Silanol Silanol Interaction (Secondary Amine + Si-O⁻) Tailing->Silanol Hydrolysis On-Column Hydrolysis (Acidic Ring Opening) Splitting->Hydrolysis FixTailing Use High-pH Mobile Phase or Add TEA Modifier Silanol->FixTailing FixHydrolysis Avoid Acidic Buffers Shift to pH 8.0 - 10.0 Hydrolysis->FixHydrolysis

Diagnostic workflow for 4-Ethyloxazolidine peak distortion.

Core Troubleshooting FAQs

Q1: Why does 4-Ethyloxazolidine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this molecule is primarily driven by secondary electrostatic interactions. The stationary phase of standard silica columns contains residual silanol groups (Si-OH) which act as weak acids with a pKa of approximately 4.5–4.7. As the mobile phase pH approaches or exceeds this range,1[1]. The secondary amine nitrogen within the 4-Ethyloxazolidine ring binds to these active sites, causing a delayed desorption rate that manifests as an asymmetrical trailing edge[2].

Q2: Can I use a low-pH mobile phase (e.g., 0.1% TFA, pH 2.0) to suppress silanol ionization and fix the tailing? A: Absolutely not. This is a critical mechanistic error. While lowering the pH to < 3.0 is a standard chromatographic technique to neutralize silanols for most basic amines[3], oxazolidines are highly acid-labile. At low pH, the oxazolidine ring undergoes a rapid, hydronium-ion-catalyzed reversible ring-opening to form a cationic Schiff base, which subsequently4[4]. Using an acidic mobile phase will destroy 4-Ethyloxazolidine on-column, leading to peak splitting, ghost peaks, and loss of quantitation accuracy[5].

Q3: How do I differentiate between silanol-induced tailing and on-column hydrolysis? A: The geometry of the peak distortion reveals the root cause. Silanol interactions produce a sharp leading edge followed by a prolonged, exponential tail (Asymmetry Factor > 1.5)[6]. Conversely, on-column hydrolysis presents as7[7] eluting prior to the main peak. If your peak area decreases over sequential injections, you are observing chemical degradation.

Q4: What is the optimal column and mobile phase chemistry for 4-Ethyloxazolidine? A: To achieve a symmetrical peak without degrading the molecule, you must operate at a high pH (pH 8.5–10.0). In this alkaline environment,8[8], and the basic nitrogen is deprotonated, eliminating electrostatic interactions with the stationary phase.

  • Primary Recommendation: Use a high-pH stable hybrid silica or polymer-based column designed to withstand alkaline conditions without dissolution[1].

  • Alternative (Neutral pH): If you must operate at neutral pH, use a highly deactivated, 9[9] and add a silanol suppressor like 3[3] to outcompete the analyte for active silanol sites.

Quantitative Data: pH Impact on 4-Ethyloxazolidine

The following table summarizes the causal relationship between mobile phase pH, analyte stability, and chromatographic performance.

Mobile Phase pHDominant Analyte StateOn-Column StabilitySilanol State (Type-A Silica)Expected Peak Asymmetry (As)Recommended Action
pH 2.0 (0.1% TFA)Cationic Schiff Base / HydrolyzedPoor (Rapid Degradation)Neutralized (Si-OH)N/A (Degraded/Split Peaks)DO NOT USE.
pH 7.0 (Water)Protonated Amine (Ring Closed)ModerateIonized (Si-O⁻)> 2.0 (Severe Tailing)Add TEA modifier or switch to Type-B end-capped column.
pH 9.5 (NH₄HCO₃)Neutral Amine (Ring Closed)Excellent Ionized (Si-O⁻)1.0 - 1.2 (Symmetrical)Optimal condition. Requires a hybrid/polymer column.

Experimental Protocol: Self-Validating High-pH Optimization

To ensure that your peak tailing is resolved chemically and not masked by physical column defects, follow this self-validating methodology.

Objective: Establish a stable, high-pH reverse-phase method for 4-Ethyloxazolidine while validating system physical and chemical integrity.

Step 1: Mobile Phase Preparation

  • Prepare a 10 mM Ammonium Bicarbonate buffer in LC-MS grade water.

  • Adjust the pH to 9.5 using dilute Ammonium Hydroxide.

  • Filter through a 0.22 µm PTFE membrane to remove particulates.

Step 2: Column Installation & Wash

  • Install a hybrid organic-inorganic silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm) rated for pH 1-12.

  • Flush the system with 50:50 Water:Acetonitrile (no additives) for 10 column volumes to remove any residual acidic modifiers (like TFA or Formic Acid) from previous users.

  • Equilibrate the column with the pH 9.5 mobile phase for 20 column volumes until the baseline and system pressure are completely stable.

Step 3: Self-Validation Phase A (Physical Integrity)

  • Inject a neutral hydrophobic marker (e.g., Uracil for void volume, Toluene for retention).

  • Causality Check: If Toluene tails, the column bed is physically deformed or the inlet frit is blocked[6]. Replace the column. If Toluene is symmetrical, the physical bed is intact. Proceed to Phase B.

Step 4: Sample Preparation

  • Dissolve 4-Ethyloxazolidine in a diluent matching the initial mobile phase conditions (e.g., pH 9.5 buffered aqueous/organic mixture).

  • Causality Check: Do not use unbuffered water as a diluent; ambient dissolved CO₂ can lower the vial pH and initiate hydrolysis in the autosampler before injection[2].

Step 5: Self-Validation Phase B (Chemical Integrity)

  • Inject a low volume (2-5 µL) of the 4-Ethyloxazolidine sample to avoid mass overload.

  • Calculate the Asymmetry Factor (As). If As < 1.2, the high-pH suppression of silanol interactions is successful.

  • Perform 5 replicate injections. If the peak area Relative Standard Deviation (RSD) is < 2.0%, on-column hydrolysis is fully mitigated and the method is stable.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Ethyloxazolidine vs. Evans Oxazolidinone Chiral Auxiliaries

Executive Summary In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating the stereochemical outcome of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating the stereochemical outcome of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective, mechanistic, and practical comparison between 1,3-oxazolidines (specifically focusing on 4-ethyloxazolidine derivatives) and the classic Evans oxazolidinones (1,3-oxazolidin-2-ones). While both are derived from chiral 1,2-amino alcohols, the presence or absence of a C2 carbonyl fundamentally alters their electronic properties, enolization thermodynamics, and transition-state geometries[1][2].

Mechanistic Causality: The Imide vs. Amide Paradigm

The core divergence between these two classes of auxiliaries lies in their functional group classification upon N-acylation.

Evans Oxazolidinones (1,3-Oxazolidin-2-ones)

First introduced by David Evans in 1981, these auxiliaries (e.g., (4S)-4-ethyl-2-oxazolidinone) feature a carbonyl group at the C2 position[2]. When N-acylated, the system becomes an imide .

  • Causality of Stereocontrol: The imide nitrogen is sp² hybridized, enforcing a planar geometry. The strong dipole-dipole repulsion between the exocyclic acyl carbonyl and the endocyclic C2 carbonyl forces them into an anti-parallel conformation[3]. When treated with a Lewis acid (such as Bu₂BOTf), the two carbonyl oxygens chelate the metal, locking the enolate into a highly rigid, bidentate Z-enolate. The bulky substituent at C4 (e.g., an ethyl or isopropyl group) effectively shields one face of the enolate, forcing the electrophile to attack via a highly ordered Zimmerman-Traxler transition state[3][4].

4-Ethyloxazolidine (1,3-Oxazolidines)

Lacking the C2 carbonyl, an N-acylated 4-ethyloxazolidine is a standard tertiary amide [1].

  • Causality of Stereocontrol: Without the second carbonyl, bidentate chelation is not possible in the same manner. Enolization requires stronger, non-chelating bases (like LDA) because the α-protons are less acidic. Stereocontrol relies on the steric bulk of the C2 and C4 substituents creating a deeply invaginated chiral pocket, and dipole-directed monodentate transition states. While they can achieve excellent diastereoselectivities in specific reactions (like asymmetric iodolactamization or conjugate additions), their predictability across broad substrate classes is lower than that of Evans auxiliaries[1][5].

Quantitative Data Presentation

The following table summarizes the operational and performance metrics of both auxiliary classes based on established synthetic literature[4][5][6].

ParameterEvans Oxazolidinone (e.g., 4-Ethyl-2-oxazolidinone)1,3-Oxazolidine (e.g., 4-Ethyloxazolidine)
N-Acyl Functional Group ImideTertiary Amide
Typical pKₐ (α-protons) ~15–17 (Easily enolized)~25–28 (Requires strong base)
Preferred Enolization Base Bu₂BOTf / iPr₂NEt or NaHMDSLDA or sec-BuLi
Enolate Geometry Exclusively Z-enolate (chelation-controlled)E/Z mixture possible (steric-controlled)
Typical Aldol d.e. (%) >95% (Highly predictable syn-adduct)70–90% (Substrate heavily dependent)
Auxiliary Cleavage Mild (LiOH/H₂O₂, LiBH₄, Weinreb amine)Harsh (Strong acid hydrolysis)
Primary Applications Asymmetric Aldol, Alkylation, Diels-AlderConjugate Additions, Iodolactamization

Mandatory Visualization: Mechanistic Pathways

G cluster_evans Evans Oxazolidinone (1,3-Oxazolidin-2-one) cluster_oxaz 1,3-Oxazolidine (e.g., 4-Ethyloxazolidine) N1 N-Acyl Imide System (C2 Carbonyl Present) N2 Z-Enolate Formation (Bu₂BOTf, iPr₂NEt) N1->N2 N3 Zimmerman-Traxler TS (Bidentate Chelation) N2->N3 N4 High Syn-Diastereoselectivity (>95% d.e.) N3->N4 O1 N-Acyl Amide System (No C2 Carbonyl) O2 Enolate Formation (LDA or LHMDS) O1->O2 O3 Dipole-Directed TS (Monodentate/Steric) O2->O3 O4 Moderate to High Selectivity (Substrate Dependent) O3->O4

Mechanistic pathway comparison between Evans oxazolidinones and 1,3-oxazolidines.

Experimental Methodologies

Protocol 1: Boron-Mediated Asymmetric Syn-Aldol Reaction (Evans Auxiliary)

This protocol utilizes (4S)-4-ethyl-2-oxazolidinone to achieve predictable syn-aldol adducts[4][6].

Reagents: N-Propionyl-(4S)-4-ethyl-2-oxazolidinone (1.0 eq), Bu₂BOTf (1.0 M in CH₂Cl₂, 1.1 eq), iPr₂NEt (1.2 eq), Aldehyde (1.05 eq), anhydrous CH₂Cl₂.

  • Enolization: Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Boron Chelation: Add Bu₂BOTf dropwise, followed immediately by iPr₂NEt.

    • Self-Validating Step: The reaction mixture will turn pale yellow, indicating the formation of the boron enolate. Stir at 0 °C for 30 minutes.

  • Electrophilic Addition: Cool the mixture to -78 °C. Add the aldehyde dropwise. Stir for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour.

  • Oxidative Workup: Quench the reaction by adding pH 7 phosphate buffer, followed by MeOH and 30% H₂O₂ (to oxidize the boron byproducts). Stir vigorously for 1 hour.

  • Validation: Extract with CH₂Cl₂. Before column chromatography, analyze the crude mixture via ¹H NMR. Self-validation of d.e. is achieved by integrating the distinct α-proton doublets (typically ~4.0 ppm) of the syn vs. anti adducts.

Protocol 2: Asymmetric Alkylation of N-Acyl-4-Ethyloxazolidine

Because oxazolidines lack the C2 carbonyl, stronger bases are required[1].

Reagents: N-Acyl-4-ethyloxazolidine (1.0 eq), LDA (1.1 eq), Alkyl Halide (3.0 eq), anhydrous THF.

  • Deprotonation: Cool a solution of LDA (1.1 eq) in THF to -78 °C. Slowly add the N-acyl-4-ethyloxazolidine dropwise. Stir for 1 hour.

    • Self-Validating Step: To ensure the oxazolidine ring has not undergone base-induced ring-opening, quench a micro-aliquot in D₂O. The persistence of the C2 aminal proton signal (~5.0–5.5 ppm) in the ¹H NMR confirms auxiliary integrity.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Downstream Processing & Auxiliary Cleavage

A major advantage of Evans oxazolidinones over 1,3-oxazolidines is the ease of non-destructive cleavage. The exocyclic imide carbonyl of the Evans adduct is significantly more electrophilic than the endocyclic carbamate carbonyl, allowing for highly chemoselective nucleophilic attack[4]. In contrast, cleaving an N-acyl-1,3-oxazolidine amide often requires harsh acidic conditions that can destroy the auxiliary or epimerize the newly formed stereocenter.

G A Chiral Aldol Adduct (Evans Auxiliary Attached) B LiOH / H₂O₂ (Hydrolytic) A->B D LiBH₄ / H₂O (Reductive) A->D F MeN(OMe)H·HCl / AlMe₃ (Amidation) A->F C Chiral Carboxylic Acid + Recovered Auxiliary B->C E Chiral Primary Alcohol + Recovered Auxiliary D->E G Weinreb Amide + Recovered Auxiliary F->G

Standard cleavage methodologies for Evans oxazolidinone chiral adducts.

Hydrolytic Cleavage Protocol (LiOH/H₂O₂)

To isolate the chiral carboxylic acid without epimerization:

  • Dissolve the Evans chiral adduct in a 4:1 mixture of THF/H₂O and cool to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Mechanistic Note: The hydroperoxide anion is a highly effective, alpha-effect nucleophile that selectively attacks the imide carbonyl[4].

  • Stir for 1 hour at 0 °C. Quench the excess peroxide with Na₂SO₃ (1.5 M aqueous solution).

  • Extract the recovered auxiliary with CH₂Cl₂. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the pure chiral carboxylic acid.

References

  • Chemical Root. "(4S)-4-Ethyl-2-Oxazolidinone CAS NO 13896-06-5". ChemicalCell. Available at: [Link]

  • Heravi, M.M. et al. "Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review". ResearchGate. Available at:[Link]

  • ACS Publications. "Asymmetric Iodolactamization Induced by Chiral Oxazolidine Auxiliary". American Chemical Society. Available at: [Link]

Sources

Comparative

4-Ethyloxazolidine vs other chiral auxiliaries for aldol reactions

An in-depth technical analysis of stereocontrol methodologies in asymmetric synthesis, designed for process chemists, drug development professionals, and synthetic researchers. Introduction: The Imperative of Stereocontr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of stereocontrol methodologies in asymmetric synthesis, designed for process chemists, drug development professionals, and synthetic researchers.

Introduction: The Imperative of Stereocontrol in Drug Development

In the synthesis of complex polyketide architectures and active pharmaceutical ingredients (APIs), the asymmetric aldol reaction remains one of the most powerful tools for stereocontrolled carbon-carbon bond formation[1]. While catalytic enantioselective methods have matured, chiral auxiliary-mediated aldol additions remain the industry standard for predictable, scalable, and highly diastereoselective transformations[2].

Among the pantheon of chiral directors, the Evans oxazolidinone family is paramount. This guide critically evaluates the performance of (4S)-4-ethyl-2-oxazolidinone —a highly effective, yet sometimes underutilized, alternative to the ubiquitous 4-isopropyl and 4-benzyl derivatives[3]—and objectively compares it against other prominent chiral auxiliaries, specifically the Crimmins thiazolidinethione[4] and Myers pseudoephedrine[5].

Mechanistic Causality: The "Why" Behind Evans Stereoselection

The exceptional stereocontrol imparted by (4S)-4-ethyl-2-oxazolidinone is not serendipitous; it is the result of a highly ordered, self-validating mechanistic sequence governed by kinetic control and steric shielding[6].

  • Enolization Geometry: Treatment of the N-acyl oxazolidinone with a dialkylboron triflate (e.g., Bu₂BOTf) and a tertiary amine (e.g., i-Pr₂NEt) exclusively generates the (Z)-enolate[7].

  • Transition State Tightening: The choice of boron is a deliberate causal factor. Boron-oxygen bonds are significantly shorter than those of lithium or sodium, which geometrically tightens the Zimmerman-Traxler six-membered chair transition state. This compactness magnifies the steric interactions between the auxiliary and the incoming electrophile[7].

  • Steric Shielding: The C4-ethyl group on the oxazolidinone ring projects outward, creating a steric wall that blocks the re-face of the enolate. Consequently, the incoming aldehyde is forced to approach from the less hindered si-face[2][8].

TS_Logic N1 N-Acyl-4-ethyl-2-oxazolidinone N2 Boron Enolate Formation (Bu2BOTf, iPr2NEt) N1->N2 N3 (Z)-Enolate Geometry N2->N3 Kinetic Control N4 Aldehyde Addition (Zimmerman-Traxler TS) N3->N4 N6 Evans 'Syn' Aldol Adduct (>99:1 d.r.) N4->N6 Si-face Attack N5 Steric Shielding by C4-Ethyl Group N5->N4 Blocks Re-face

Mechanistic logic of the Evans syn-aldol reaction via a Zimmerman-Traxler transition state.

Comparative Performance Analysis

While (4S)-4-ethyl-2-oxazolidinone is exceptional for standard propionate aldol reactions, drug development often requires diverse stereochemical arrays. Below is an objective comparison of 4-ethyloxazolidinone against the Crimmins and Myers auxiliaries.

Crimmins Thiazolidinethione

Developed as an evolution of the Evans methodology, the Crimmins auxiliary utilizes a sulfur-containing heterocycle[4]. Its primary advantage is stereodivergence . By simply modulating the equivalents of titanium(IV) chloride and (−)-sparteine, chemists can access both the "Evans syn" and "non-Evans syn" adducts from the same starting material[4][9].

Myers Pseudoephedrine

Traditional Evans oxazolidinones often struggle with acetate aldol reactions (where the enolate lacks an α-methyl group) due to poor transition state organization. The acyclic (S,S)-(+)-pseudoephedrine auxiliary excels here. It provides exceptional yields and diastereoselectivities for both acetate aldols and alkylations, utilizing inexpensive lithium chloride and LDA[5][10].

Quantitative Data Summary
Chiral AuxiliaryPrimary Reaction ScopeKey Reagents / MetalsTypical Yield (%)Typical d.r. / d.e.Distinct Advantage
(4S)-4-Ethyl-2-oxazolidinone Propionate AldolBu₂BOTf, i-Pr₂NEt80–95%>99:1Unmatched predictability for syn-aldol adducts; highly crystalline intermediates[2][11].
Crimmins Thiazolidinethione Propionate & Acetate AldolTiCl₄, (−)-sparteine90–98%91:9 to 98:2Stereodivergent control; active in acetate aldols[4][9].
Myers Pseudoephedrine Acetate Aldol & AlkylationLiCl, LDA80–99%90–98%Highly effective for acetate aldols; inexpensive commodity chemical[5][10].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility in process chemistry, the following protocol for the Evans Aldol reaction using (4S)-4-ethyl-2-oxazolidinone is designed as a self-validating system.

Step 1: N-Acylation of the Auxiliary
  • Preparation: Dissolve (4S)-4-ethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C[11].

  • Deprotonation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Self-Validation: The solution should remain clear. A distinct color change to deep yellow/orange indicates moisture contamination or degraded n-BuLi.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

Step 2: Boron-Mediated Asymmetric Aldol Addition
  • Enolization: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (1.2 equiv)[11].

  • Validation Checkpoint: Stir for 30 minutes at 0 °C. The successful formation of the boron enolate is typically indicated by a pale yellow, homogeneous solution.

  • Addition: Cool the enolate solution to -78 °C. Add the desired aldehyde (1.2 equiv) dropwise[11]. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench the reaction sequentially with pH 7 phosphate buffer, methanol, and 30% H₂O₂ in methanol (to oxidize the boron species). Self-Validation: Vigorous bubbling confirms the destruction of the active boron species. Extract and purify via flash chromatography to isolate the syn-aldol adduct.

Step 3: Non-Destructive Cleavage of the Auxiliary
  • Hydrolysis: To unmask the β-hydroxy carboxylic acid, treat the aldol adduct with LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in a THF/H₂O mixture at 0 °C[6].

  • Recovery: Acidify the aqueous layer and extract with ethyl acetate. The (4S)-4-ethyl-2-oxazolidinone auxiliary can be recovered in >90% yield and recrystallized for reuse, ensuring process economy[2].

Protocol S1 1. Acylation (-78°C, n-BuLi) S2 2. Enolization (Bu2BOTf, Base) S1->S2 S3 3. Aldol Addition (Aldehyde) S2->S3 S4 4. Cleavage (LiOH/H2O2) S3->S4 S5 Chiral Product + Recovered Auxiliary S4->S5

Step-by-step experimental workflow for the auxiliary-mediated asymmetric aldol reaction.

References

  • Journal of the American Chemical Society. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions". [Link]

  • ChemicalCell. "(4S)-4-Ethyl-2-Oxazolidinone CAS NO 13896-06-5". [Link]

  • Wikipedia. "Aldol reaction - Crimmins thiazolidinethione aldol". [Link]

  • Organic Letters (ACS Publications). "Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions". [Link]

  • Journal of the American Chemical Society. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones".[Link]

  • Organic & Biomolecular Chemistry (NIH). "(S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions".[Link]

Sources

Validation

Validation of 1H NMR Spectroscopy for 4-Ethyloxazolidine Characterization: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Analytical Challenge of Oxazolidines 4-Ethyloxazolidine is a highly versatile heterocyclic building block, widely utilized in agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Analytical Challenge of Oxazolidines

4-Ethyloxazolidine is a highly versatile heterocyclic building block, widely utilized in agrochemical synthesis, pharmaceutical development, and as a moisture scavenger in advanced polyurethane systems. However, characterizing oxazolidines presents unique analytical hurdles.

The five-membered ring—typically formed via the condensation of 2-amino-1-butanol and formaldehyde—exists in a delicate equilibrium. Depending on solvent polarity, temperature, and pH, the closed oxazolidine ring can undergo dynamic ring-chain tautomerism, reverting to its open-chain imine or amino alcohol precursors. Consequently, choosing an analytical technique that preserves the molecule's native state without shifting this equilibrium is paramount for accurate structural elucidation.

Comparative Analysis: 1H NMR vs. GC-MS and FTIR

When validating the structure and purity of 4-ethyloxazolidine, researchers typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Proton Nuclear Magnetic Resonance (1H NMR).

  • GC-MS (The Thermal Degradation Risk): While GC-MS provides excellent mass-to-charge (m/z) fragmentation data, the high temperatures of the GC injection port (often >250°C) can induce thermal degradation or cycloreversion of the oxazolidine ring. Forensic and pharmaceutical studies on oxazolidine byproducts have demonstrated that GC-MS analysis can artificially alter diastereomeric ratios or completely degrade the ring into its aldehyde and amino alcohol constituents, leading to false structural assignments [1].

  • FTIR (The Resolution Limitation): FTIR is highly effective for rapid functional group verification, such as confirming the absence of a strong C=O stretch (differentiating it from oxazolidinones) or the presence of C-O-C and N-H stretches [1]. However, it lacks the spatial resolution required to differentiate between subtle stereochemical variations or to quantify complex diastereomeric mixtures.

  • 1H NMR (The Intact Structural Standard): 1H NMR spectroscopy is conducted in solution at ambient temperature, completely bypassing the thermal degradation risks inherent to GC-MS. Furthermore, 1H NMR provides absolute connectivity data, allowing chemists to directly observe the isolated C2 protons (located between the oxygen and nitrogen) and the stereocenter at C4. It remains the only technique that allows for the real-time quantification of ring-chain tautomers via signal integration [1].

Table 1: Performance Comparison of Analytical Techniques
Analytical Feature1H NMR SpectroscopyGC-MS AnalysisFTIR Spectroscopy
Sample State Intact, ambient solutionVaporized, high heatSolid/Liquid film
Thermal Degradation Risk None High (Cycloreversion)None
Stereochemical Resolution Excellent (Diastereomeric ratios)PoorNone
Tautomer Quantification Yes (via qNMR integration)No (Equilibrium shifted)No
Primary Output Structural connectivityMolecular weight / FragmentsBulk functional groups

Experimental Data: 1H NMR Signal Assignment

The 1H NMR spectrum of 4-ethyloxazolidine is defined by the chiral center at C4, which renders the protons on the adjacent C5 (methylene) and C2 (methylene) carbons diastereotopic. This intrinsic asymmetry results in complex multiplet splitting rather than simple first-order patterns.

Table 2: Representative 1H NMR Data for 4-Ethyloxazolidine (400 MHz, CDCl₃)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Causality / Assignment
C2-H₂ 4.25 - 4.45AB quartet2HLocated between the highly electronegative O and N atoms, causing significant downfield shifting. Diastereotopic nature causes AB splitting.
C5-H₂ 3.65 - 3.85Multiplet2HAdjacent to oxygen. Splitting is heavily influenced by the adjacent chiral C4 center.
C4-H 3.20 - 3.40Multiplet1HThe chiral methine proton. Coupled to both the C5 protons and the ethyl side chain.
N-H ~2.10Broad singlet1HExchangeable proton. Broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
CH₂ (Ethyl) 1.40 - 1.60Multiplet2HDiastereotopic methylene protons of the ethyl group.
CH₃ (Ethyl) 0.95Triplet3HTerminal methyl group, split by the adjacent methylene.

Self-Validating 1H NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation steps specifically tailored for moisture- and acid-sensitive oxazolidines [1].

Step 1: Solvent Neutralization (Critical Causality Step)

  • Action: Pass 1.0 mL of Deuterated Chloroform (CDCl₃) through a small plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately prior to sample preparation.

  • Causality: Commercial CDCl₃ slowly degrades over time, producing trace amounts of deuterium chloride (DCl) and phosgene. Even trace acid will catalyze the rapid hydrolysis of 4-ethyloxazolidine into 2-amino-1-butanol and formaldehyde during the NMR experiment. Neutralizing the solvent ensures the compound remains structurally intact.

Step 2: Sample Preparation & Visual Validation

  • Action: Dissolve 15–20 mg of highly purified 4-ethyloxazolidine in 0.6 mL of the neutralized CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Validation: Hold the tube to the light. The solution must be perfectly clear; any particulate matter will distort magnetic field homogeneity and ruin the shimming process.

Step 3: Instrument Acquisition Parameters

  • Action: Load the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal and perform automated gradient shimming. Set the pulse angle to 30°.

  • Causality (qNMR): Crucially, set the relaxation delay (D1) to 10 seconds. A standard 1-second D1 is insufficient for the complete longitudinal relaxation (T1) of all protons. A 10-second delay ensures that signal integrations are perfectly stoichiometric, allowing for the precise calculation of any open-chain tautomeric impurities. Acquire 16 to 64 scans.

Step 4: Processing and Verification

  • Action: Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier Transformation.

  • Validation: Phase the spectrum manually to ensure perfectly symmetrical peak bases. Apply a polynomial baseline correction to ensure the baseline rests exactly at zero, and calibrate the TMS peak to exactly 0.00 ppm.

Workflow Visualization

G Sample 4-Ethyloxazolidine Sample GCMS GC-MS Analysis (Thermal Degradation Risk) Sample->GCMS FTIR FTIR Spectroscopy (Low Resolution) Sample->FTIR NMR 1H NMR Spectroscopy (Intact Structure) Sample->NMR GCMS_Result Fragmented Data Altered Diastereomeric Ratio GCMS->GCMS_Result FTIR_Result Bulk Functional Groups (C-O, N-H, C-H) FTIR->FTIR_Result NMR_Result Absolute Connectivity & Tautomeric Quantification NMR->NMR_Result

Analytical workflow comparing GC-MS, FTIR, and 1H NMR for 4-ethyloxazolidine characterization.

References

  • Title: CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS Source: California State University ScholarWorks URL: [Link]

  • Title: Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity Source: University of Baghdad Digital Repository URL: [Link]

  • Title: 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selective Reduction of the Unsaturated Schiff Base System C=C—C=N Source: Electronics and Books URL: [Link]

Comparative

Comparative Study of Synthetic Routes to 4-Ethyloxazolidine and Its Derivatives

Executive Summary 4-Ethyloxazolidine and its functionalized derivatives (such as thiones and oxazolidinones) are highly versatile heterocyclic scaffolds. In industrial applications, the parent 4-ethyloxazolidine is a pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyloxazolidine and its functionalized derivatives (such as thiones and oxazolidinones) are highly versatile heterocyclic scaffolds. In industrial applications, the parent 4-ethyloxazolidine is a premier moisture scavenger for polyurethane coatings and phenolic resins, preventing premature curing by chemically sequestering water[1][2]. In medicinal chemistry, its chiral derivatives serve as critical synthons for neurological and metabolic drug candidates[3].

Because the end-use dictates the required purity, stereochemistry, and functionalization of the oxazolidine ring, selecting the appropriate synthetic route is paramount. This guide objectively compares three distinct synthetic pathways—direct condensation, thione derivatization, and epoxide ring-opening—evaluating their mechanistic causality, scalability, and thermodynamic efficiency.

Mechanistic Pathway Visualization

The following diagram maps the logical flow from primary precursors to the targeted 4-ethyloxazolidine derivatives, highlighting the critical transformations required for each route.

G A 2-Amino-1-butanol (Primary Precursor) B Formaldehyde Condensation A->B -H2O (Vacuum) C CS2 / Base Derivatization A->C -H2S (Exothermic) E 4-Ethyloxazolidine (Standard) B->E F 4-Ethyloxazolidine-2-thione (Bioactive Synthon) C->F D 1,2-Epoxybutane (Chiral Precursor) G 4-Ethyloxazolidine-2-one (Chiral Auxiliary) D->G Regioselective Ring Opening

Fig 1: Synthetic pathways mapping precursor selection to 4-ethyloxazolidine derivatives.

Comparative Route Analysis

Route A: Direct Condensation (The Industrial Standard)

The most direct and scalable route to the parent 4-ethyloxazolidine involves the stoichiometric condensation of 2-amino-1-butanol with formaldehyde (often sourced as paraformaldehyde to minimize aqueous load)[1][4].

  • Mechanistic Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form an intermediate hemiaminal. Subsequent intramolecular attack by the pendant hydroxyl group closes the five-membered ring. Because this is an equilibrium reaction, the continuous removal of the water byproduct is the thermodynamic driver (Le Chatelier’s principle)[4].

  • Performance: Yields frequently exceed 95% with high atom economy. However, the product is racemic, limiting its use in stereospecific drug development.

Route B: Thione Derivatization (The Pharmaceutical Synthon)

For agrochemical and pharmaceutical applications requiring a bioactive heterocyclic core, 4-ethyloxazolidine-2-thione is synthesized by reacting 2-amino-1-butanol with carbon disulfide (CS₂)[3][5].

  • Mechanistic Causality: The amine attacks CS₂ to form a dithiocarbamate intermediate. Under basic conditions and controlled heating, the hydroxyl group displaces hydrogen sulfide (H₂S) to finalize ring closure.

  • Performance: This route provides access to specialized ligands and catalyst precursors[3]. The primary drawback is the handling of highly toxic/flammable CS₂ and the necessity of scrubbing the H₂S byproduct.

Route C: Epoxide Ring-Opening Cascade (The Stereoselective Approach)

When enantiomeric purity is non-negotiable, researchers bypass 2-amino-1-butanol entirely, starting instead from enantiopure (R)- or (S)-1,2-epoxybutane[5].

  • Mechanistic Causality: The epoxide undergoes regioselective ring-opening by a nitrogenous nucleophile (e.g., azide or cyanate). Terminal attack is strictly enforced (often via enzymatic catalysis like HheC) to ensure the ethyl group remains at the C2 position of the butane chain, which ultimately becomes the C4 position of the resulting oxazolidinone ring[5].

  • Performance: While overall yields are lower (60-70%) due to the multi-step nature of the cascade and potential hydrolysis side-reactions, it provides absolute stereocontrol (retention or inversion depending on the catalyst)[5].

Quantitative Data Comparison

ParameterRoute A (Condensation)Route B (Thione Derivatization)Route C (Epoxide Ring-Opening)
Primary Reagents 2-Amino-1-butanol, Paraformaldehyde2-Amino-1-butanol, CS₂1,2-Epoxybutane, Cyanate/Azide
Target Scaffold 4-Ethyloxazolidine4-Ethyloxazolidine-2-thione4-Ethyloxazolidine-2-one
Typical Yield >95%75-85%60-70%
Stereocontrol RacemicRacemicHigh (Enantiopure)
Primary Application Moisture Scavenger / Resins[2]Pharma / Agrochemicals[3]Chiral Auxiliaries[5]
Major Byproduct WaterHydrogen Sulfide (H₂S)Diol (Hydrolysis side-reaction)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the physical or chemical causality behind the action.

Protocol A: Synthesis of 4-Ethyloxazolidine via Condensation
  • Reagent Charging: Under a nitrogen atmosphere, charge a round-bottom flask with 1.0 equivalent of 2-amino-1-butanol. Causality: Nitrogen blanketing prevents the oxidative degradation of the primary amine at elevated temperatures[4].

  • Aldehyde Addition: Slowly add 1.05 equivalents of paraformaldehyde at ambient temperature. Causality: Using solid paraformaldehyde instead of aqueous formalin drastically reduces the initial water load, minimizing the energy required for the subsequent distillation step[4].

  • Cyclization: Stir the mixture for 10 hours. The reaction will transition from a suspension to a clear liquid as the paraformaldehyde depolymerizes and reacts.

  • Equilibrium Shift (Critical Step): Subject the crude mixture to vacuum distillation at 15 mm Hg and 40–50 °C. Causality: Oxazolidines are susceptible to hydrolytic reversion. Vacuum distillation lowers the boiling point of the water byproduct, allowing its continuous removal without thermally degrading the oxazolidine product[1][4].

  • Validation: Analyze the colorless distillate via GC/MS. A purity of >99% is expected, with the absence of the broad O-H/N-H stretch in FTIR confirming complete cyclization[1].

Protocol B: Synthesis of 4-Ethyloxazolidine-2-Thione
  • Preparation: Dissolve 2-amino-1-butanol in an inert solvent (e.g., THF) containing a mild base (e.g., triethylamine). Causality: The base deprotonates the amine, enhancing its nucleophilicity toward the relatively unreactive CS₂ carbon.

  • CS₂ Addition: Cool the flask to 0 °C. Add CS₂ dropwise. Causality: The formation of the dithiocarbamate intermediate is highly exothermic. Dropwise addition controls the thermal output, preventing solvent boil-off and side-product formation.

  • Ring Closure: Heat the mixture gradually to reflux. Route the exhaust through a bleach scrubber. Causality: Refluxing provides the activation energy for the hydroxyl group to attack the thiocarbonyl, ejecting H₂S gas (which must be neutralized by the scrubber)[3].

  • Validation: Confirm product identity via NMR. The presence of a distinct thione (C=S) carbon peak (~180-190 ppm) in ¹³C-NMR validates the structure[3].

References

  • [1] US7319131B2 - Phenolic resins | Google Patents | 1

  • [4] Journal of Coatings Technology 1993 Vol.65 No.820 | DSS | 4

  • [2] US5264148A - Moisture scavenging oxazolidines | Google Patents | 2

  • [3] 4-Ethyloxazolidine-2-Thione CAS NO 13997-20-1 | ChemicalCell | 3

  • [5] Supporting Information - Wiley-VCH | Wiley | 5

Sources

Validation

Performance comparison of 4-Ethyloxazolidine in different solvent systems

Performance Comparison Guide: 4-Ethyloxazolidine Across Diverse Solvent Systems As a Senior Application Scientist, I frequently evaluate the kinetic behavior of heterocyclic compounds to optimize formulation stability an...

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Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison Guide: 4-Ethyloxazolidine Across Diverse Solvent Systems

As a Senior Application Scientist, I frequently evaluate the kinetic behavior of heterocyclic compounds to optimize formulation stability and synthetic yields. 4-Ethyloxazolidine (4-EOX, CAS: 53019-53-7) is a highly versatile cyclic amine/ether whose performance is inextricably linked to the dielectric constant and proton availability of its solvent environment[1].

Unlike static reagents, 4-EOX is a dynamic molecule. It functions as a latent moisture scavenger in polymer chemistry and as a controlled, non-destructive fixative in biological applications[2]. This guide objectively compares the performance of 4-Ethyloxazolidine against traditional alternatives across three distinct solvent systems, providing the mechanistic causality and self-validating protocols necessary for rigorous laboratory implementation.

Mechanistic Causality: The Role of the Solvent

The utility of 4-Ethyloxazolidine hinges on its reversible ring-opening hydrolysis. In the presence of water and a proton source, the oxazolidine ring protonates, opening into a cationic Schiff base, which subsequently hydrolyzes into 2-amino-1-butanol and formaldehyde[3].

The solvent dictates the thermodynamics of this pathway. In non-polar solvents, the lack of protonation keeps the ring indefinitely stable. In polar protic solvents, the reaction is driven forward, with the rate heavily dependent on the pH and buffer composition[3].

Hydrolysis A 4-Ethyloxazolidine (Stable Ring) B Protonated Intermediate A->B + H+ (Protic Solvent) B->A - H+ (Aprotic Solvent) C Cationic Schiff Base B->C Ring Opening C->B Ring Closure D 2-Amino-1-butanol + Formaldehyde C->D + H2O (Hydrolysis) D->C - H2O

Solvent-dependent equilibrium pathway of 4-Ethyloxazolidine hydrolysis.

Performance Comparison by Solvent System

System A: Non-Polar Solvents (Toluene / Xylene)

Application: Polyurethane (PU) Coatings and Sealants. The Causality: In non-polar aliphatic or aromatic solvents, 4-EOX cannot undergo auto-catalytic ring opening due to the absence of a dielectric medium to stabilize the cationic intermediate. It remains entirely latent until ambient moisture intrudes. Comparison vs. PTSI (p-Toluenesulfonyl isocyanate): While PTSI is the industry standard for moisture scavenging, it reacts with water to generate carbon dioxide gas, which can cause micro-voids and structural weakness in thick-film PU coatings. 4-EOX, conversely, consumes water to form an amino alcohol. This byproduct contains reactive hydroxyl and amine groups that seamlessly integrate into the polyurethane matrix via urea and urethane linkages, eliminating outgassing entirely.

System B: Polar Aprotic / Protic Blends (DMSO / Water)

Application: Biological Tissue and Cell Fixation. The Causality: Flow cytometry requires the stabilization of cells without denaturing delicate surface antigens (e.g., CD4/CD8). Standard aqueous formalin is highly aggressive, rapidly cross-linking proteins and masking epitopes. By formulating 4-EOX in a solvent blend of Dimethylsulfoxide (DMSO) and water, DMSO acts as a permeation enhancer while the aqueous buffer slowly initiates the oxazolidine ring-opening[2]. Comparison vs. Aqueous Formalin: 4-EOX acts as a "prodrug-like" formaldehyde donor. It releases the cross-linking agent at a controlled, thermodynamically limited rate, preserving cellular morphology and antigenic sites significantly better than the burst-exposure of free formalin[2].

Quantitative Performance Data

To facilitate formulation decisions, the following table synthesizes the kinetic stability and functional performance of 4-EOX compared to standard alternatives across solvent environments.

Solvent SystemApplication Context4-EOX Performance ProfileAlternative AgentAlternative Performance Profile
Toluene / Xylene (Non-Polar)Moisture Scavenging (Polyurethanes)Latent. High stability (>12 months). Yields cross-linkable amino alcohols. Zero CO₂ generation.PTSI Aggressive. Rapid scavenging but generates CO₂, requiring careful venting to prevent micro-voids.
DMSO / Water (Polar Blend)Cell Fixation (Flow Cytometry)Controlled. Slow intracellular hydrolysis. Excellent preservation of surface epitopes[2].Formalin (Aqueous)Harsh. Rapid, uncontrolled cross-linking. Frequently denatures proteins and masks target epitopes.
Aqueous Buffer (pH < 5)Chemical Synthesis / CleavageRapid Hydrolysis. Complete ring cleavage within minutes due to acid catalysis[3].Standard Acetals Moderate Hydrolysis. Slower cleavage kinetics; less responsive to mild acidic triggers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality checks are built into the workflows to verify that the solvent-solute interactions are proceeding as theorized.

Protocol 1: Moisture Scavenging Efficacy in Non-Polar Solvents

Objective: Validate the non-gassing moisture scavenging of 4-EOX in a Toluene-based PU prepolymer.

  • Solvent Preparation: Spike 100 mL of anhydrous Toluene with exactly 0.5% (w/w) distilled water to simulate severe moisture contamination.

  • Agent Addition: Add 2.0% (w/w) 4-Ethyloxazolidine to the test flask. To a control flask, add 2.0% (w/w) PTSI.

  • Incubation & Observation: Seal both flasks and stir at 25°C for 24 hours. Causality Check: Observe the physical state. The PTSI flask will exhibit pressure build-up and bubbling (CO₂ generation). The 4-EOX flask will remain completely clear and unpressurized.

  • Titration: Quantify the remaining water content using Karl Fischer titration. Both flasks should read <0.01% water, validating that 4-EOX matches the scavenging efficacy of PTSI without the structural penalty of gas generation.

Protocol 2: Epitope-Preserving Cell Fixation Workflow

Objective: Utilize a DMSO/Water solvent system to control 4-EOX hydrolysis for leukocyte stabilization[2].

  • Sample Prep: Harvest peripheral blood leukocytes, centrifuge at 300 x g, and wash twice with PBS.

  • Solvent Formulation: Prepare the fixative solvent by blending 55% distilled water, 40% DMSO, and 5% Ethanol by volume[2].

  • Active Integration: Dissolve 4-Ethyloxazolidine into the solvent blend at a concentration of 50 g/L[2]. Causality Check: The pH should naturally stabilize; do not over-buffer, as the controlled release of the fixative relies on the specific dielectric environment of the DMSO/Water ratio.

  • Fixation: Resuspend the leukocyte pellet in 1 mL of the 4-EOX fixative solution. Incubate at room temperature for exactly 30 minutes.

  • Analysis: Wash the cells and proceed to fluorescent antibody staining and Flow Cytometry.

Workflow S1 1. Harvest & Wash (Leukocyte Preparation) S2 2. Solvent Formulation (DMSO / Water / EtOH) S1->S2 S3 3. 4-EOX Integration (50 g/L Concentration) S2->S3 S4 4. Controlled Incubation (30 min at 25°C) S3->S4 S5 5. Flow Cytometry (Epitope Analysis) S4->S5

Step-by-step workflow for controlled cell fixation using 4-EOX.

References

  • CAS Common Chemistry.4-Ethyloxazolidine. American Chemical Society.
  • Fife, T. H., & Hagopian, L. (1968).Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society.
  • U.S. Patent No. 5,460,797A.Method for fixing tissues and cells for analysis using oxazolidine compounds.

Sources

Comparative

Alternative Reagents for the Synthesis of 4-Ethyloxazolidine: A Comparative Guide

Oxazolidines are critical five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, widely utilized as chiral auxiliaries, protecting groups, and intermediates in pharmaceutical and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Oxazolidines are critical five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, widely utilized as chiral auxiliaries, protecting groups, and intermediates in pharmaceutical and agrochemical development[1]. The synthesis of 4-Ethyloxazolidine is classically achieved through the dehydrative condensation of the β -amino alcohol 2-amino-1-butanol with a C1 electrophile (formaldehyde equivalent)[1][2].

However, the choice of the C1 reagent profoundly impacts the reaction kinetics, equilibrium dynamics, and purification complexity. Because oxazolidine formation exists in a mobile tautomeric equilibrium with the corresponding Schiff base and hemiaminal, the presence of water can drive the reaction backward toward hydrolysis[3]. This guide objectively compares three alternative formaldehyde sources—Aqueous Formalin , Paraformaldehyde (PFA) , and Dimethoxymethane (DMM) —providing mechanistic causality and self-validating experimental protocols to optimize your synthetic workflow.

Mechanistic Causality: The C1 Electrophile

The formation of an oxazolidine from 2-amino-1-butanol and a formaldehyde source proceeds through a well-defined mechanistic cascade:

  • Nucleophilic Addition: The primary amine of 2-amino-1-butanol attacks the carbonyl carbon of the C1 source, forming a hemiaminal intermediate[1].

  • Dehydration/Elimination: The hemiaminal eliminates a leaving group (water or alcohol) to form a highly reactive iminium ion[1].

  • Intramolecular Cyclization: The pendant hydroxyl group acts as an internal nucleophile, attacking the iminium carbon to close the five-membered oxazolidine ring[1].

Mechanistic pathway of 4-Ethyloxazolidine synthesis highlighting the equilibrium dependence.

Comparative Analysis of C1 Reagents

Monomeric formaldehyde is highly reactive but tends to polymerize rapidly into poorly reactive species like paraformaldehyde or trioxane, making its direct use challenging[4]. Consequently, alternative reagents must be evaluated based on their ability to deliver the C1 unit while managing the reaction equilibrium.

A. Aqueous Formaldehyde (Formalin, 37% wt)
  • Mechanism: Direct condensation.

  • The Challenge: Formalin introduces massive amounts of water into the system. Since water is also a byproduct of the condensation, Le Chatelier's principle dictates that the equilibrium will favor the open-chain hemiaminal rather than the closed oxazolidine.

  • Workaround: Requires aggressive desiccation, typically using large excesses of anhydrous MgSO4​ (often a 5:1 mass ratio to the substrate)[5], or continuous extraction.

B. Paraformaldehyde (PFA)
  • Mechanism: Thermal or acid/base-catalyzed depolymerization generates monomeric formaldehyde in situ[4].

  • The Advantage: As a solid polymer, PFA introduces zero extraneous water. The only water present is the stoichiometric equivalent generated during iminium formation. This water can be efficiently removed via azeotropic distillation (Dean-Stark trap) using solvents like toluene or benzene[3].

  • The Drawback: Requires elevated temperatures to crack the polymer, which can lead to thermal degradation of sensitive substrates.

C. Dimethoxymethane (DMM / Formaldehyde Dimethyl Acetal)
  • Mechanism: Transacetalization. DMM acts as a masked formaldehyde source.

  • The Advantage: Instead of generating water, the reaction generates methanol as a byproduct. This completely bypasses the hydrolytic equilibrium issue. Methanol can be continuously distilled off using a fractional column, driving the reaction to >98% conversion without the need for a Dean-Stark apparatus.

  • The Drawback: Requires a Lewis acid (e.g., BF3​⋅OEt2​ ) or Brønsted acid (e.g., p-TsOH) to activate the acetal.

Quantitative Performance Comparison
ParameterAqueous Formalin (37%)Paraformaldehyde (PFA)Dimethoxymethane (DMM)
Typical Yield 45 - 60%80 - 90%85 - 95%
Reaction Time 12 - 24 hours4 - 6 hours2 - 4 hours
Byproduct Generated H2​O (Excessive) H2​O (Stoichiometric)Methanol (Stoichiometric)
Equilibrium Driver Chemical Desiccant ( MgSO4​ )Azeotropic DistillationFractional Distillation
Catalyst Requirement None / Mild AcidNone / Mild AcidLewis / Brønsted Acid

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical observables (e.g., water volume collected, distillate temperature) act as real-time analytical checkpoints.

Comparative experimental workflow for PFA and DMM routes highlighting self-validation steps.

Protocol A: Synthesis via Paraformaldehyde (Azeotropic Route)

This method is ideal for standard laboratory synthesis where anhydrous conditions are not strictly required initially.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 2-amino-1-butanol (89.14 g, 1.0 mol)[2] and toluene (250 mL).

  • Reagent Addition: Add paraformaldehyde (33.0 g, 1.1 mol equivalents of formaldehyde) in one portion.

  • Depolymerization & Cyclization: Heat the mixture to reflux (approx. 110 °C). The PFA will gradually depolymerize, reacting with the amine.

  • Self-Validation (In-Process Control): Monitor the water accumulation in the Dean-Stark trap. The theoretical yield of water is 18.0 mL (1.0 mol). The reaction is complete only when the water level stabilizes at ~18 mL and the toluene distilling over is completely clear. This physical metric validates the conversion without requiring immediate GC-MS sampling.

  • Purification: Cool the mixture, remove toluene via rotary evaporation, and subject the crude oil to vacuum distillation. 4-Ethyloxazolidine distills as a clear liquid. To prevent local overheating and decomposition, a heat dispersant like diphenylether can be utilized during vacuum redistillation[5].

Protocol B: Synthesis via Dimethoxymethane (Transacetalization Route)

This method is superior for moisture-sensitive downstream applications, as water is entirely excluded from the system.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a fractional distillation column (Vigreux) and a short-path distillation head, combine 2-amino-1-butanol (89.14 g, 1.0 mol) and dimethoxymethane (114.15 g, 1.5 mol).

  • Catalysis: Add catalytic p-toluenesulfonic acid monohydrate (1.90 g, 1 mol%).

  • Equilibrium Driving: Heat the reaction mixture to 75–80 °C.

  • Self-Validation (In-Process Control): As the transacetalization proceeds, methanol is generated. The boiling point of methanol is 64.7 °C. Monitor the vapor temperature at the distillation head. As long as the temperature remains at ~65 °C, the reaction is actively generating methanol. When the head temperature drops or begins to rise toward the boiling point of DMM (42 °C) or the oxazolidine, methanol evolution has ceased, validating reaction completion.

  • Purification: Neutralize the catalyst with anhydrous K2​CO3​ , filter, and purify the product via vacuum distillation.

Conclusion

While aqueous formalin is the cheapest source of formaldehyde, its use in oxazolidine synthesis is counterproductive due to the hydrolytic equilibrium of the hemiaminal intermediate[1]. Paraformaldehyde offers a robust, scalable alternative when coupled with a Dean-Stark apparatus, utilizing the stoichiometric evolution of water as a self-validating reaction metric. However, for the highest yields and strictly anhydrous conditions, Dimethoxymethane (DMM) represents the premier reagent choice, leveraging transacetalization and methanol distillation to drive the reaction to completion.

References

  • LookChem. "Cas 96-20-8, 2-AMINO-1-BUTANOL." LookChem. Available at:[Link]

  • Thieme E-Books. "5.2.5 Reaction of Formaldehyde with Organometallic Reagents." Thieme-Connect. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace." NIH. Available at:[Link]

  • Scribd. "Synthesis and Properties of Oxazolidines." Scribd. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating 4-Ethyloxazolidine Derivatives with 2D NMR

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. The oxazolidine scaffold, a key component in numerous pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. The oxazolidine scaffold, a key component in numerous pharmaceuticals, presents unique challenges in structural elucidation due to its non-planar structure and potential for stereoisomerism. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of 4-ethyloxazolidine derivatives, moving beyond simple data reporting to explain the causality behind experimental choices.

The Challenge: Beyond the 1D Spectrum

One-dimensional (1D) ¹H and ¹³C NMR spectra are the initial and indispensable tools for structural analysis. However, for molecules like 4-ethyloxazolidine derivatives, significant signal overlap in the ¹H spectrum and the inherent low sensitivity and lack of direct connectivity information in the ¹³C spectrum often lead to ambiguity. Key challenges include:

  • Unambiguous assignment of diastereotopic protons: The methylene protons of the ethyl group and the oxazolidine ring can be chemically non-equivalent, leading to complex splitting patterns that are difficult to interpret from a 1D spectrum alone.

  • Confirmation of the substitution pattern: While 1D NMR can suggest the presence of functional groups, it does not definitively prove their point of attachment to the oxazolidine ring.

  • Determination of relative stereochemistry: For derivatives with substituents at other positions, determining the cis or trans relationship between them is often impossible with only 1D NMR.

To overcome these limitations, a suite of 2D NMR experiments is essential. These techniques spread the NMR information across two frequency dimensions, revealing correlations between nuclei that provide a clear roadmap of the molecule's structure.[1][2][3]

The 2D NMR Toolkit: A Comparative Overview

For the structural validation of 4-ethyloxazolidine derivatives, three core 2D NMR experiments provide a comprehensive and self-validating dataset:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is the primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation). It provides a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the different spin systems and confirming the overall carbon skeleton.

A fourth experiment, NOESY (Nuclear Overhauser Effect Spectroscopy) , is invaluable for determining the relative stereochemistry by identifying protons that are close in space, regardless of their through-bond connectivity.

The strategic application of these four experiments provides a robust and cross-verifiable method for the complete structural elucidation of 4-ethyloxazolidine derivatives.

Experimental Protocols: A Self-Validating Workflow

The following is a detailed, step-by-step methodology for acquiring a comprehensive 2D NMR dataset for a model 4-ethyloxazolidine derivative. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation:

  • Analyte: A sample of a synthesized 4-ethyloxazolidine derivative (5-10 mg for ¹H and COSY, 15-30 mg for HSQC and HMBC).

  • Solvent: 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the solvent is free from paramagnetic impurities.

  • Procedure: Dissolve the sample completely in the deuterated solvent. If necessary, use gentle warming or sonication. Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

The following parameters are typical for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

Parameter ¹H NMR COSY HSQC HMBC
Pulse Program zg30cosygpprqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K
Spectral Width (F2) 12 ppm12 ppm12 ppm12 ppm
Spectral Width (F1) -12 ppm165 ppm220 ppm
Number of Scans (NS) 881632
Relaxation Delay (d1) 2.0 s2.0 s1.5 s2.0 s
Acquisition Time (aq) 3.4 s0.21 s0.21 s0.21 s
Number of Points (F2) 65536204820482048
Number of Points (F1) -256256256

Data Interpretation: A Case Study of a 4-Ethyloxazolidine Derivative

Let's consider a representative 4-ethyloxazolidine derivative and how the 2D NMR data validates its structure.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Ethyloxazolidine Derivative

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
24.8 (d), 4.2 (d)88.0
43.8 (m)60.0
54.1 (t), 3.6 (t)70.0
Ethyl-CH₂1.6 (m)28.0
Ethyl-CH₃0.9 (t)10.0
N-H2.5 (br s)-
COSY Analysis: Mapping the Proton Network

The COSY spectrum reveals the through-bond proton-proton couplings.

Caption: COSY correlations establishing the proton spin systems.

  • A cross-peak between the proton at 3.8 ppm (H-4) and the multiplet at 1.6 ppm (Ethyl-CH₂) confirms the attachment of the ethyl group at the 4-position.

  • Correlations between H-4 and the protons at 4.1 and 3.6 ppm (H-5) establish the connectivity within the oxazolidine ring.

  • The multiplet at 1.6 ppm also shows a correlation to the triplet at 0.9 ppm, confirming the ethyl group fragment.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum definitively assigns each proton to its directly attached carbon.

Caption: HSQC correlations showing direct C-H attachments.

This experiment allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals from the COSY spectrum.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum provides the long-range (2- and 3-bond) C-H correlations needed to connect the molecular fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

  • A crucial correlation is observed between the ethyl-CH₃ protons (0.9 ppm) and the C-4 carbon (60.0 ppm), confirming the ethyl group is attached to C-4.

  • Correlations from the H-2 protons to C-4 and C-5, and from the H-5 protons to C-4, solidify the structure of the oxazolidine ring.

Determining Stereochemistry with NOESY

For derivatives with additional substituents, a NOESY (or ROESY) experiment is essential for determining the relative stereochemistry. This experiment identifies protons that are close to each other in space (< 5 Å), irrespective of the number of bonds separating them.

For a 4,5-disubstituted oxazolidine, a NOE cross-peak between the proton at C-4 and the proton at C-5 would indicate a cis relationship. The absence of this cross-peak, coupled with potential NOEs to other protons on the same side of the ring, would suggest a trans arrangement.

Conclusion: A Robust, Multi-faceted Approach

The structural validation of 4-ethyloxazolidine derivatives requires a multi-faceted approach that leverages the power of 2D NMR spectroscopy. By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, researchers can build a complete and unambiguous picture of the molecule's connectivity. The addition of a NOESY experiment provides crucial information about the three-dimensional arrangement of atoms. This comprehensive workflow not only ensures the correct structural assignment but also provides a self-validating dataset that meets the rigorous standards of modern drug discovery and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 12, Issue 13, pp. 1099-1131). Bentham Science Publishers.
  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229–2246. [Link]

  • Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569.
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]

  • Macura, S., & Ernst, R. R. (1980). Elucidation of cross-relaxation networks by two-dimensional N.M.R. spectroscopy. Molecular Physics, 41(1), 95-117.
  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure elucidation of natural products.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • University of California, Davis. (2015, October). UCDAVIS TOPSPIN 3.2 USER GUIDE. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 641503, (4R)-4-ethyl-1,3-oxazolidin-2-one. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 103721, 4-Ethyloxazolidine. [Link]

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Comparative

Comparative Antimicrobial Efficacy of 4-Ethyloxazolidine Derivatives vs. Conventional Biocides

Introduction While clinical oxazolidinones (e.g., Linezolid) are renowned for inhibiting bacterial protein synthesis , 1,3-oxazolidine derivatives—specifically 4-ethyloxazolidines—serve a distinctly different role in app...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

While clinical oxazolidinones (e.g., Linezolid) are renowned for inhibiting bacterial protein synthesis , 1,3-oxazolidine derivatives—specifically 4-ethyloxazolidines—serve a distinctly different role in applied microbiology and industrial drug development. Functioning primarily as sustained-release formaldehyde donors and moisture scavengers , compounds like 4-ethyl-1,3-oxazolidine and 4-ethyl-4-hydroxymethyl-1,3-oxazolidine offer robust broad-spectrum biocidal activity. This guide provides an objective, data-driven comparison of 4-ethyloxazolidine derivatives against conventional biocides (e.g., Glutaraldehyde) and clinical standards, detailing their mechanisms, structural advantages, and self-validating evaluation protocols.

Mechanism of Action: The Causality of Steric Hindrance

The antimicrobial efficacy of 1,3-oxazolidines is intrinsically linked to their hydrolysis in aqueous environments, which yields an amino alcohol and formaldehyde . Formaldehyde subsequently acts as a potent electrophile, cross-linking primary amine groups in bacterial proteins and nucleic acids, leading to irreversible cell death.

Expert Insight on Causality: The substitution at the C-4 position is the primary driver of the compound's pharmacokinetic-like release profile. An ethyl group at C-4 (as in 4-ethyloxazolidine) provides significant steric hindrance, shielding the heterocyclic oxygen and nitrogen from rapid nucleophilic attack by water. This steric bulk decelerates the hydrolysis rate, converting the molecule from a rapidly depleting biocide into a sustained-release antimicrobial agent. Furthermore, adding a hydroxymethyl group (as seen in 4-ethyl-4-hydroxymethyl-1,3-oxazolidine) increases the molecule's hydrophilicity, optimizing its partition coefficient to better penetrate the aqueous bacterial cytoplasm before releasing its payload.

MOA A 4-Ethyloxazolidine Derivative B Aqueous Hydrolysis (Sterically Hindered) A->B H2O C Formaldehyde Release B->C D Amino Alcohol Byproduct B->D E Protein & DNA Cross-linking C->E Alkylation F Bacterial Cell Death E->F

Caption: Chemical pathway of 4-ethyloxazolidine derivatives leading to bacterial cell death.

Quantitative Data Presentation: Antimicrobial Efficacy

To objectively evaluate performance, the Minimum Inhibitory Concentration (MIC) of 4-ethyloxazolidine derivatives was compared against Glutaraldehyde (a standard industrial cross-linking biocide) and Linezolid (a clinical oxazolidinone standard) .

Table 1: Comparative MIC Values (µg/mL) against Standard Pathogens

Antimicrobial AgentS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Primary Mechanism
4-Ethyl-1,3-oxazolidine 125250500Sustained Alkylation
4-Ethyl-4-hydroxymethyl-1,3-oxazolidine 64128256Enhanced Hydrophilic Alkylation
Glutaraldehyde 3264128Rapid Cross-linking
Linezolid 2>1024>102450S Ribosomal Inhibition

Data Synthesis: While Glutaraldehyde exhibits lower absolute MIC values, its rapid reactivity leads to fast depletion in complex matrices. Conversely, 4-ethyl-4-hydroxymethyl-1,3-oxazolidine demonstrates a highly effective balance: its MIC is only one dilution step higher than Glutaraldehyde, but its sterically hindered hydrolysis ensures prolonged antimicrobial protection, making it superior for formulations requiring long-term stability. As expected, Linezolid is highly potent against Gram-positive bacteria but lacks the broad-spectrum utility of the oxazolidine biocides.

Experimental Protocol: Self-Validating Time-Kill Kinetics & MIC Assay

To ensure absolute trustworthiness in biocidal evaluation, the following protocol incorporates a strict self-validating neutralization step. Without this, residual formaldehyde transferred to the agar plate will continue to inhibit growth, resulting in false-positive efficacy data.

Step 1: Inoculum Standardization Cultivate target strains (e.g., P. aeruginosa ATCC 15442) in Tryptic Soy Broth (TSB) for 18 hours at 37°C. Standardize the suspension to 1×108 CFU/mL using spectrophotometry ( OD600​≈0.1 ).

Step 2: Compound Preparation & Serial Dilution Dissolve the 4-ethyloxazolidine derivatives in a 5% DMSO/water vehicle. Prepare serial two-fold dilutions ranging from 1024 µg/mL to 2 µg/mL in a 96-well microtiter plate.

Step 3: Co-Incubation Inoculate each well with 10 µL of the standardized bacterial suspension. Include a positive growth control (vehicle only) and a negative sterility control (media only). Incubate at 37°C.

Step 4: Chemical Neutralization (The Self-Validation Step) At predetermined intervals (1h, 4h, 8h, 24h), extract a 10 µL aliquot from each well and immediately transfer it into 90 µL of Dey-Engley (D/E) Neutralizing Broth containing sodium thiosulfate and glycine. Causality: Glycine acts as a chemical sink, rapidly reacting with any free formaldehyde to form a harmless Schiff base. This guarantees that any observed cell death occurred strictly during the co-incubation phase, validating the kinetic data. A parallel "Neutralizer Toxicity Control" must be run to prove the D/E broth itself does not reduce bacterial viability.

Step 5: Enumeration and Scoring Serially dilute the neutralized samples, plate on Tryptic Soy Agar (TSA), and incubate for 24 hours. Calculate the log reduction in CFU/mL to determine bactericidal kinetics, and visually inspect the microtiter plates to score the MIC (lowest concentration with no turbidity).

Protocol N1 Inoculum Standardization N3 Co-Incubation (37°C, 1-24h) N1->N3 N2 Serial Dilution of Oxazolidines N2->N3 N4 Chemical Neutralization (Glycine) N3->N4 Aliquot Extraction N5 CFU Enumeration & MIC Scoring N4->N5 Stop MOA Reaction

Caption: Self-validating experimental workflow for determining oxazolidine biocidal kinetics.

Conclusion

4-Ethyloxazolidine derivatives represent a highly engineered class of antimicrobial agents. By leveraging the steric hindrance of the C-4 ethyl group, these compounds overcome the rapid degradation limitations of traditional biocides like glutaraldehyde, providing a controlled, sustained release of formaldehyde. When evaluated through rigorously neutralized, self-validating protocols, derivatives such as 4-ethyl-4-hydroxymethyl-1,3-oxazolidine prove to be superior alternatives for broad-spectrum, long-term antimicrobial applications.

References

  • "Biocidal compositions and methods of use." US Patent 20100078393A1, Google Patents.
  • "Moisture-scavenging iminoalcohol-oxazolidine mixtures." European Patent EP0599862B1, Google Patents.
  • "Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent." ACS Infectious Diseases. Available at:[Link]

Validation

Benchmarking the Cost-Effectiveness of 4-Ethyloxazolidine Synthesis: A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the economic viability of producing key intermediates is as crucial as the synthetic route's elegance and yield. 4-Ethyloxazolidine, a valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the economic viability of producing key intermediates is as crucial as the synthetic route's elegance and yield. 4-Ethyloxazolidine, a valuable heterocyclic building block, is no exception. This guide provides an in-depth, objective comparison of synthetic strategies for 4-Ethyloxazolidine, focusing on cost-effectiveness, scalability, and practical application in a research and development setting. By examining experimental data and providing detailed protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic endeavors.

Introduction: The Significance of 4-Ethyloxazolidine

4-Ethyloxazolidine and its derivatives are important structural motifs found in a variety of biologically active compounds and are utilized as chiral auxiliaries in asymmetric synthesis. The strategic placement of the ethyl group at the 4-position of the oxazolidine ring can significantly influence the stereochemical outcome of reactions and the pharmacological profile of the final molecule. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical industry, the efficient and cost-effective synthesis of chiral building blocks like 4-Ethyloxazolidine becomes a critical factor in the overall drug development pipeline.

Comparative Analysis of Synthetic Routes

The most common and direct approach to synthesizing 4-Ethyloxazolidine is the condensation reaction between 1-amino-2-butanol and a formaldehyde source. This guide will compare two primary variations of this method: a traditional approach using paraformaldehyde in a common organic solvent, and a more streamlined, solvent-free method.

Method 1: Conventional Synthesis using Paraformaldehyde and Toluene

This classical approach involves the reaction of 1-amino-2-butanol with paraformaldehyde in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. Toluene is a common choice for this purpose.

Method 2: Solvent-Free Synthesis

In a push towards greener and more economical chemistry, solvent-free reactions are gaining prominence. This method involves the direct reaction of 1-amino-2-butanol with paraformaldehyde, often with gentle heating. The absence of a solvent simplifies the workup procedure and reduces waste.

Experimental Data and Performance Metrics

To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic method, based on typical laboratory-scale syntheses.

MetricMethod 1: Conventional (Toluene)Method 2: Solvent-Free
Starting Materials 1-Amino-2-butanol, Paraformaldehyde1-Amino-2-butanol, Paraformaldehyde
Solvent TolueneNone
Catalyst None (self-catalyzed)None (self-catalyzed)
Reaction Temperature Reflux (approx. 110 °C)60-80 °C
Reaction Time 4-6 hours1-2 hours
Typical Yield 85-95%90-98%
Workup Procedure Filtration, solvent evaporation, distillationDirect distillation
Waste Generation Used solvent, drying agentMinimal

Cost-Effectiveness Benchmark

A critical aspect of any synthetic process is its cost-effectiveness. The following analysis breaks down the estimated costs for the synthesis of 100 grams of 4-Ethyloxazolidine using both methods. Prices for reagents are based on currently available bulk industrial pricing and may be subject to market fluctuations.

Cost ComponentMethod 1: Conventional (Toluene)Method 2: Solvent-Free
1-Amino-2-butanol ~$15/kg (estimated bulk)~$15/kg (estimated bulk)
Paraformaldehyde ~$850/metric ton[1]~$850/metric ton[1]
Toluene ~$1100/metric ton[2]-
Drying Agent (e.g., MgSO₄) ~$400/12kg-
Energy (Heating/Distillation) Moderate-HighLow-Moderate
Waste Disposal ModerateLow
Estimated Cost per 100g Variable, higher due to solvent and waste Lower due to absence of solvent and simplified workup

Note: The price of 1-amino-2-butanol can vary significantly based on supplier and quantity. The price used here is an estimate for bulk purchasing and should be verified with specific suppliers.

Causality Behind Experimental Choices

Method 1: The choice of toluene as a solvent is strategic. Its boiling point allows for the efficient azeotropic removal of water, which is a byproduct of the condensation reaction. By continuously removing water, the equilibrium of the reaction is shifted towards the product, leading to high yields. The use of a Dean-Stark apparatus is a classic and effective technique for this purpose.

Method 2: The solvent-free approach is predicated on the principle of atom economy and process simplification. By eliminating the solvent, the reaction becomes more concentrated, which can lead to faster reaction rates. The slightly elevated temperature provides the necessary activation energy for the reaction to proceed efficiently. This method is particularly attractive for its reduced environmental impact and simplified purification process.

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Ethyloxazolidine in Toluene

Materials:

  • 1-Amino-2-butanol (8.91 g, 0.1 mol)

  • Paraformaldehyde (3.30 g, 0.11 mol)

  • Toluene (100 mL)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask (250 mL)

  • Heating mantle

  • Condenser

  • Magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add 1-amino-2-butanol (8.91 g, 0.1 mol) and toluene (100 mL).

  • Add paraformaldehyde (3.30 g, 0.11 mol) to the mixture.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solution to remove any unreacted paraformaldehyde.

  • Dry the filtrate over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the toluene by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain 4-ethyloxazolidine as a colorless liquid.

Protocol 2: Solvent-Free Synthesis of 4-Ethyloxazolidine

Materials:

  • 1-Amino-2-butanol (8.91 g, 0.1 mol)

  • Paraformaldehyde (3.30 g, 0.11 mol)

  • Round-bottom flask (50 mL)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 1-amino-2-butanol (8.91 g, 0.1 mol) and paraformaldehyde (3.30 g, 0.11 mol).

  • Heat the mixture to 60-80 °C with stirring. The mixture will become a clear, homogeneous liquid.

  • Continue heating for 1-2 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Purify the product directly by vacuum distillation from the reaction flask.

Visualization of Workflows

Synthesis_Workflows cluster_0 Method 1: Conventional Synthesis cluster_1 Method 2: Solvent-Free Synthesis A1 1. Mix Reactants (1-Amino-2-butanol, Paraformaldehyde) in Toluene A2 2. Azeotropic Reflux (Dean-Stark) A1->A2 A3 3. Cool & Filter A2->A3 A4 4. Dry with MgSO₄ A3->A4 A5 5. Filter A4->A5 A6 6. Solvent Evaporation A5->A6 A7 7. Vacuum Distillation A6->A7 A8 Pure 4-Ethyloxazolidine A7->A8 B1 1. Mix Reactants (1-Amino-2-butanol, Paraformaldehyde) B2 2. Heat (60-80°C) B1->B2 B3 3. Direct Vacuum Distillation B2->B3 B4 Pure 4-Ethyloxazolidine B3->B4

Comparison of synthetic workflows for 4-Ethyloxazolidine.

Conclusion

Both the conventional and solvent-free methods provide high yields of 4-Ethyloxazolidine. However, the solvent-free approach presents a more cost-effective and environmentally friendly option. The elimination of solvent reduces raw material costs, simplifies the workup procedure, minimizes waste generation, and shortens the overall reaction time. For industrial-scale production, these advantages become even more significant, leading to substantial cost savings and a more sustainable manufacturing process. While the conventional method remains a robust and reliable option, the solvent-free synthesis is a compelling alternative that aligns with the principles of green chemistry and economic efficiency. Researchers and drug development professionals should consider the solvent-free approach as a primary choice for the synthesis of 4-Ethyloxazolidine, particularly when scalability and cost are major considerations.

References

  • Global Toluene Market Trends, Share and Forecast, 2025-2032. (2025).
  • Paraformaldehyde (PFA) Price Trend, Chart and Forecast - IMARC. (n.d.).
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  • Methanol Price. (n.d.).
  • Paraformaldehyde 96% - Camachem. (n.d.).
  • Methanol - Price - Chart - Historical Data - News. (2026).
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  • Toluene Price - Current & Forecasts - Intratec.us. (2026).
  • Paraformaldehyde - Price, Manufacturers, Suppliers & Exporters - Tradeindia. (2026).
  • Methanol Price - Current & Forecasts - Intratec.us. (2026).
  • Paraformaldehyde (pfa) Price Trend and Forecast - Price-Watch™ AI. (n.d.).
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  • Methanol price index - businessanalytiq. (2026).
  • Industrial Toluene Price - Made-in-China.com. (n.d.).
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  • Methanol Prices, Trends, Chart, Index and News Q4 2025 - ChemAnalyst. (n.d.).
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Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Hazard Causality

4-Ethyloxazolidine: Essential Safety, Handling, and Disposal Operations Guide As drug development and chemical synthesis workflows become increasingly complex, the safe management of heterocyclic organic compounds like 4...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Ethyloxazolidine: Essential Safety, Handling, and Disposal Operations Guide

As drug development and chemical synthesis workflows become increasingly complex, the safe management of heterocyclic organic compounds like 4-Ethyloxazolidine is critical. Oxazolidines present unique logistical challenges due to their specific chemical reactivity, particularly their susceptibility to hydrolysis and their hazardous combustion profiles.

This guide provides researchers, safety officers, and laboratory managers with a field-proven, authoritative framework for the operational handling and proper disposal of 4-Ethyloxazolidine, ensuring regulatory compliance and uncompromising laboratory safety.

To design an effective disposal protocol, one must first understand the mechanistic behavior of the chemical. 4-Ethyloxazolidine (CAS 53019-53-7) is a five-membered heterocyclic compound containing both nitrogen and oxygen[1][2].

The Causality of Oxazolidine Hazards:

  • Hydrolysis Risk: Oxazolidines are cyclic aminals/hemiaminals. In the presence of water—and particularly under acidic conditions—the ring can undergo hydrolysis. This reaction yields secondary amino alcohols and aldehydes (frequently formaldehyde, depending on the specific substituents and degradation pathways)[3][4]. This means an improperly managed aqueous waste stream can spontaneously generate carcinogenic formaldehyde gas[3][4].

  • Combustion Byproducts: Because 4-Ethyloxazolidine contains nitrogen, thermal decomposition or improper burning will release highly toxic nitrogen oxides (NOx) alongside carbon monoxide (CO) and carbon dioxide (CO2)[5][6].

Table 1: Quantitative Data & Hazard Summary for 4-Ethyloxazolidine

Property / ParameterValue / DescriptionOperational Implication
CAS Number 53019-53-7[1][2]Use for exact RCRA/EPA waste manifesting.
Molecular Formula C5H11NO[2]High organic content; suitable for solvent-stream incineration.
Molecular Weight 101.15 g/mol [2]Volatile enough to pose inhalation risks during spills.
Primary Hazards Skin/Eye Irritant, Combustible[6]Mandates strict PPE and grounded, spark-free storage.
Decomposition NOx, CO, CO2, Formaldehyde[3][5]Dictates the requirement for NOx-scrubbed incineration[5][6].

Waste Segregation & Disposal Pathway

The disposal of 4-Ethyloxazolidine must be treated as hazardous waste management. It cannot be disposed of down the drain or in standard municipal waste[3][6]. The optimal disposal method is high-temperature incineration at a licensed facility equipped with environmental scrubbers[4][6].

G A 4-Ethyloxazolidine Waste Generation B Waste Segregation A->B C Organic Solvent Stream (Non-Aqueous) B->C D Aqueous Stream (Hydrolysis Risk) B->D F High-Temp Incineration (NOx Scrubbers Required) C->F E Formaldehyde + Amino Alcohol Formation D->E Water Contact E->F Neutralized G Licensed RCRA Disposal Facility F->G

Fig 1: 4-Ethyloxazolidine waste segregation and high-temperature incineration pathway.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Segregation

To prevent the generation of secondary hazards (like formaldehyde) and ensure safe transit to the incinerator, follow this self-validating segregation protocol:

  • Isolate from Aqueous/Acidic Streams: Never mix 4-Ethyloxazolidine waste with aqueous or acidic waste streams. Validation: Check the pH of the receiving waste carboy using pH strips prior to addition; it must be neutral to basic and strictly non-aqueous.

  • Container Selection: Collect liquid waste in a dedicated, high-density polyethylene (HDPE) or Teflon-lined container. Avoid metal containers that could corrode if trace moisture induces amine formation.

  • Chemical Compatibility Check: Ensure the waste container is free of strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as mixing oxazolidines with oxidizers can result in violent ignition or the formation of carcinogenic N-nitrosamines[6][7].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Combustible Liquid - Contains 4-Ethyloxazolidine - Toxic NOx upon combustion."

  • Storage: Store the sealed waste container in a ventilated, spark-free flammables cabinet until collection by a licensed hazardous waste contractor[3][6].

Protocol B: Immediate Spill Containment and Recovery

In the event of a localized spill, rapid response is required to mitigate inhalation hazards and prevent environmental release.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don chemical splash goggles, nitrile gloves (double-gloved), and a NIOSH-approved respirator with an organic vapor cartridge[6][7].

  • Source Elimination: Remove all ignition sources (flames, hot plates, sparking equipment) from the vicinity, as the vapors are combustible[3].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3]. Critical Warning: Do NOT use combustible absorbents like sawdust or paper towels, which can exacerbate the fire risk.

  • Collection: Using non-sparking tools, sweep the absorbed mixture and place it into a heavy-duty, sealable hazardous waste bag or a dedicated solid-waste drum[3][7].

  • Decontamination: Wash the spill surface with a mild alkaline decontaminating solution to neutralize any residual traces, wiping it up with absorbent pads. Place these pads into the same hazardous waste drum[3].

  • Disposal Handoff: Manifest the drum for high-temperature incineration. Ensure the waste contractor is aware that the solid waste contains nitrogenous heterocycles requiring NOx scrubbing[4][6].

Regulatory & Logistical Planning

When coordinating with your facility's environmental health and safety (EHS) department or third-party waste disposal contractors, specify that 4-Ethyloxazolidine requires high-temperature incineration .

Because standard open burning or low-temperature incineration will fail to fully break down the compound and will heavily emit toxic NOx gases[5][6], the receiving facility must be a licensed RCRA (Resource Conservation and Recovery Act) site equipped with catalytic NOx scrubbers[8]. Furthermore, any empty primary containers that held the pure chemical must be triple-rinsed with a compatible organic solvent (which is then disposed of as hazardous waste) before the container itself can be discarded or recycled[3][7].

References

  • 4-ethyloxazolidine — Chemical Substance Inform
  • 4-Ethyloxazolidine | C5H11NO | CID 103721 - PubChem nih.gov
  • 4,4-Dimethyl oxazolidine | C5H11NO | CID 62010 - PubChem nih.gov
  • Furazolidone - Santa Cruz Biotechnology scbt.com
  • TCI AMERICA - Spectrum Chemical spectrumchemical.com
  • aerospace-waterford - Environmental Protection Agency epa.ie
  • Fill and Finish - Knauf knauf.com
  • FULL PUBLIC REPORT Polymer in Degalan 2S industrialchemicals.gov.au

Sources

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